molecular formula C14H23NO6 B1290096 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid CAS No. 886362-27-2

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Cat. No.: B1290096
CAS No.: 886362-27-2
M. Wt: 301.34 g/mol
InChI Key: VQEUODXDPTZPSA-UHFFFAOYSA-N
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Description

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid is a useful research compound. Its molecular formula is C14H23NO6 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-12(2,3)21-11(18)15-13(10(16)17)4-6-14(7-5-13)19-8-9-20-14/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEUODXDPTZPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2(CC1)OCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624570
Record name 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-27-2
Record name 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid: A Keystone Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 886362-27-2 Molecular Formula: C₁₄H₂₃NO₆ Molecular Weight: 301.34 g/mol

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a pivotal building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the construction of conformationally constrained peptides and complex spirocyclic architectures. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of Conformational Constraint in Drug Design

The precise three-dimensional arrangement of a molecule is paramount to its biological activity. In the realm of peptide and small molecule drug discovery, the ability to control and restrict conformational flexibility is a powerful strategy for enhancing potency, selectivity, and metabolic stability. 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has emerged as a superior scaffold for achieving this conformational rigidity. Its inherent spirocyclic structure provides a well-defined and sterically demanding framework, making it an invaluable tool for medicinal chemists aiming to create novel therapeutics with improved pharmacological profiles. This guide will explore the multifaceted utility of this unique α,α-disubstituted amino acid derivative.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. The following table summarizes the key properties of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its deprotected analogue.

PropertyValueSource(s)
CAS Number 886362-27-2[1][2]
Molecular Formula C₁₄H₂₃NO₆[1]
Molecular Weight 301.34 g/mol [1]
Appearance White to off-white solid[3]
Deprotected Form CAS 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (54621-18-0)[4][5][6]
Boiling Point (Deprotected) ~372.1 °C at 760 mmHg (Predicted)[3][6]
Melting Point (Deprotected) 301-304 °C[4][6]

Synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid: A Mechanistic Approach

The synthesis of this valuable building block typically commences from the readily available precursor, 1,4-dioxaspiro[4.5]decan-8-one. The introduction of the amino and carboxylic acid functionalities at the C8 position can be achieved through established methodologies for the synthesis of α,α-disubstituted amino acids, such as the Strecker or Bucherer-Bergs reactions.[7][8]

Proposed Synthetic Pathway

The following diagram illustrates a plausible and efficient synthetic route, which is a modified Strecker synthesis, a cornerstone of amino acid preparation.[5][8]

G cluster_0 Synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid A 1,4-Dioxaspiro[4.5]decan-8-one B α-Aminonitrile Intermediate A->B KCN, NH4Cl (Strecker Reaction) C 8-Amino-1,4-dioxaspiro[4.5] decane-8-carboxylic acid B->C Acid Hydrolysis (e.g., HCl) D 8-(Boc-amino)-1,4-dioxaspiro[4.5] decane-8-carboxylic acid C->D (Boc)2O, Base (e.g., NaOH or TEA)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for α,α-disubstituted amino acid synthesis.

Step 1: Synthesis of the α-Aminonitrile Intermediate

  • To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.5 equivalents) and potassium cyanide (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-aminonitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis to the Amino Acid

  • The crude α-aminonitrile is suspended in a solution of concentrated hydrochloric acid (e.g., 6M HCl).

  • The mixture is heated to reflux for 12-24 hours. This harsh condition is necessary for the complete hydrolysis of the nitrile to a carboxylic acid.

  • After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • The aqueous layer is then concentrated under reduced pressure. The resulting solid is triturated with a suitable solvent like acetone to afford 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid hydrochloride as a solid.

Step 3: Boc-Protection

  • The amino acid hydrochloride (1 equivalent) is dissolved in a mixture of water and a suitable organic solvent (e.g., 1,4-dioxane or tert-butanol).

  • A base, such as sodium hydroxide or triethylamine (2.5-3 equivalents), is added to neutralize the hydrochloride and create the appropriate pH for the reaction.

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • After completion, the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified to a pH of 2-3 with a cold, dilute acid (e.g., 1M HCl).

  • The precipitated product is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Applications in Drug Discovery and Development

The unique structural features of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid make it a highly sought-after building block in several areas of drug discovery.

Conformationally Constrained Peptides

The incorporation of this α,α-disubstituted amino acid into peptide sequences imparts significant conformational rigidity.[][10] This is particularly advantageous in the design of peptide therapeutics, as it can lead to:

  • Enhanced Receptor Binding Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding is reduced.

  • Increased Proteolytic Stability: The sterically hindered α-carbon protects the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Improved Selectivity: A more defined conformation can lead to more specific interactions with the target receptor, reducing off-target effects.

G cluster_1 Workflow for Incorporation into Peptides A 8-(Boc-amino)-1,4-dioxaspiro[4.5] decane-8-carboxylic acid B Solid Phase Peptide Synthesis (SPPS) A->B Coupling C Cleavage and Deprotection B->C D Purification (e.g., HPLC) C->D E Conformationally Constrained Peptide D->E

Caption: General workflow for peptide synthesis using the title compound.

Synthesis of Spirocyclic Scaffolds

The spirocyclic core of this molecule serves as an excellent starting point for the synthesis of more complex spiro-heterocycles, which are privileged structures in medicinal chemistry. A notable application is in the synthesis of spiro-β-lactams.[7][11][12] β-lactam-containing molecules are renowned for their antibiotic activity, and the introduction of a spirocyclic element can lead to novel derivatives with unique biological profiles.

Potential in the Development of DPP-4 Inhibitors and GLP-1 Receptor Agonists

Dipeptidyl peptidase-4 (DPP-4) inhibitors and glucagon-like peptide-1 (GLP-1) receptor agonists are important classes of drugs for the treatment of type 2 diabetes. The development of novel agents in these classes often involves the use of conformationally restricted building blocks to enhance potency and selectivity.[13][] While specific examples directly citing the title compound are not yet prevalent in publicly accessible literature, its structural motifs are highly relevant to the design of such inhibitors and agonists. The spirocyclic core can mimic key turn structures in peptides that bind to these targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][15][16]

  • Ventilation: Handle in a well-ventilated area or a fume hood, especially during reactions involving volatile or hazardous reagents.[11][16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[16][17]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][17]

For the deprotected form, 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, specific hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage).[11][15] While the Boc-protected form is likely to have a different safety profile, caution is advised, and a substance-specific safety data sheet should be consulted when available.

Conclusion

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a testament to the power of rational molecular design in advancing drug discovery. Its unique spirocyclic and α,α-disubstituted amino acid character provides a robust platform for the synthesis of conformationally constrained peptides and complex heterocyclic systems. As the demand for more potent, selective, and stable therapeutics continues to grow, the strategic application of such sophisticated building blocks will undoubtedly play an increasingly vital role in the development of next-generation medicines. This guide has provided a foundational understanding of its synthesis, properties, and applications, with the aim of empowering researchers to leverage its full potential in their scientific endeavors.

References

  • Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (2011). Molecules, 16(9), 7796-7834. [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. (2020). ACS Omega, 5(33), 20977–20986. [Link]

  • 8-Amino-1,4-dioxaspiro[4.
  • 1,4-dioxaspiro[4.
  • A practical synthesis of spirocyclic 2-azetidinones or β–lactams (rotamers) starting from natural proline. (2014). Organic CHEMISTRY, 10(10), 384-390.
  • 1,4-Dioxaspiro[4.
  • 8-(boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. (n.d.). ChemUniverse. Retrieved January 17, 2026, from [Link]

  • 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. (n.d.). Chemical-Suppliers.com. Retrieved January 17, 2026, from [Link]

  • 1,4-DIOXASPIRO[4.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). Molecules, 27(19), 6649. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2021). Molecules, 26(3), 756. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2021). PubMed. [Link]

  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (n.d.). Drug Discovery World (DDW). Retrieved January 17, 2026, from [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved January 17, 2026, from [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia, 1(3), 735-749. [Link]

  • Synthesis of glp-1 analogues. (2023).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the use of conformationally constrained amino acids is a cornerstone of rational drug design. These molecular scaffolds offer a strategic advantage by reducing the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a notable example of such a scaffold. As a spirocyclic derivative of α-aminoisobutyric acid (Aib), it locks the dihedral angles of the backbone, presenting a well-defined three-dimensional structure. This guide provides a comprehensive overview of its core physicochemical properties, outlines detailed protocols for their experimental determination, and discusses their implications for drug discovery and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is an N-protected amino acid featuring a unique spirocyclic system where a cyclohexane ring is fused to a 1,3-dioxolane ring at a single carbon atom.

  • Chemical Name: 8-[(tert-butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

  • CAS Number: 886362-27-2[1][2]

  • Molecular Formula: C₁₄H₂₃NO₆[2][3]

  • Molecular Weight: 301.34 g/mol [2][3]

  • Chemical Structure:

    
    
    

Core Physicochemical Properties: A Computational Analysis

Experimental data for this specific compound is not extensively published. Therefore, to provide a functional baseline for researchers, the following key physicochemical properties have been predicted using well-established computational models. This approach is standard practice in early-stage drug discovery for prioritizing and designing experimental work.

PropertyPredicted ValuePrediction Tool/MethodSignificance in Drug Discovery
pKa (Acidic) 4.33Chemicalize[3][4]Governs the ionization state of the carboxylic acid group at physiological pH (approx. 7.4), impacting solubility and target interaction.
logP (Octanol/Water) 1.58SwissADME (Consensus LogP)[5][6]Measures lipophilicity, a key factor in membrane permeability, absorption, and metabolic stability.
Aqueous Solubility (logS) -2.31SwissADME (ESOL Model)[6][7]Indicates the compound is "Soluble". Solubility is critical for formulation, in vitro assays, and bioavailability.
Topological Polar Surface Area (TPSA) 94.1 ŲSwissADME[6][7]Correlates with passive molecular transport across membranes, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 2Molinspiration[8][9]Influences solubility and the potential for specific interactions with biological targets.
Hydrogen Bond Acceptors 6Molinspiration[8][9]Affects solubility and target binding affinity.
Melting Point Not available for Boc-protected form. The parent amino acid (CAS 54621-18-0) has a melting point of 301-304 °C[4][9].N/AA fundamental property indicating purity and the energy of the crystal lattice.

Disclaimer: The values presented in this table are computationally predicted and should be used as estimates. Experimental verification is recommended for critical applications.

Experimental Determination of Physicochemical Properties

To ensure scientific integrity, predicted values must be validated experimentally. The following sections provide robust, step-by-step protocols for determining the key physicochemical properties of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Workflow for Physicochemical Characterization

A logical workflow ensures that data is collected efficiently and informs subsequent experiments. The initial characterization should confirm identity and purity before proceeding to more complex property measurements.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Data Analysis & Application start Obtain Compound nmr_ms Structural Confirmation (¹H NMR, ¹³C NMR, MS) start->nmr_ms hplc Purity Assessment (HPLC-UV, >95%) nmr_ms->hplc pka pKa Determination (Potentiometric Titration) hplc->pka Proceed if pure logp logP Determination (Shake-Flask Method) pka->logp sol Solubility Assay (Kinetic/Thermodynamic) pka->sol analysis Synthesize Data logp->analysis sol->analysis application Inform Downstream Assays (e.g., ADME, Formulation) analysis->application

Caption: General workflow for the physicochemical characterization of a novel compound.

Protocol for pKa Determination by Potentiometric Titration

The pKa is determined by monitoring the pH of a solution of the compound as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point.[10][11]

Rationale: Potentiometric titration is a highly accurate and direct method for measuring pKa.[12] It relies on the fundamental relationship described by the Henderson-Hasselbalch equation. Purging with nitrogen is critical to remove dissolved CO₂, which can form carbonic acid and interfere with the accurate titration of the analyte.[8]

Methodology:

  • Calibration: Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[8]

  • Sample Preparation: Accurately weigh and dissolve the compound in degassed, deionized water (or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1-5 mM. Maintain a constant ionic strength using 0.15 M KCl.[8]

  • Titration Setup: Place the solution in a jacketed vessel maintained at 25°C. Insert the calibrated pH electrode and a magnetic stirrer. Purge the headspace with nitrogen gas throughout the experiment.[8]

  • Titration: Add small, precise aliquots of a standardized 0.1 M HCl solution (to titrate the carboxylate, if starting from a salt) or 0.1 M NaOH solution (to titrate the carboxylic acid).

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where half of the titrant required to reach the equivalence point has been added.[11]

G pKa Determination Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare Analyte Solution (1-5 mM in 0.15M KCl) Calibrate->Prepare Purge Purge with N₂ (Remove CO₂) Prepare->Purge Titrate Add Aliquots of Titrant (0.1M NaOH) Purge->Titrate Record Record Stable pH Titrate->Record Repeat Plot Plot pH vs. Volume Record->Plot Determine Find Half-Equivalence Point pH = pKa Plot->Determine

Sources

An In-depth Technical Guide to 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a valuable building block in modern medicinal chemistry. The guide details its chemical properties, commercial availability, and established synthesis strategies. Furthermore, it delves into the applications of this constrained spirocyclic amino acid in drug discovery, supported by practical insights and safety considerations. This document is intended to be an essential resource for researchers, scientists, and professionals involved in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of Constrained Spirocyclic Scaffolds

In the landscape of contemporary drug discovery, the design of novel molecular entities with improved pharmacological profiles is paramount. Spirocyclic scaffolds, which feature two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and three-dimensionality to drug candidates. This structural constraint can lead to enhanced binding affinity, selectivity, and metabolic stability. 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a prime example of such a scaffold, offering a unique combination of a protected amino acid and a spirocyclic core, making it a versatile intermediate for the synthesis of complex molecules.

This guide will provide an in-depth analysis of this compound, from its fundamental properties to its practical applications, to empower researchers in their quest for innovative therapeutics.

Physicochemical Properties and Specifications

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a white to off-white solid. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 886362-27-2
Molecular Formula C₁₄H₂₃NO₆
Molecular Weight 301.34 g/mol
Appearance White to off-white solid
Purity Typically >95%
Storage 2-8°C, protected from light, under inert gas

The Boc (tert-butoxycarbonyl) protecting group on the amino functionality is crucial for its application in peptide synthesis and other organic transformations, preventing unwanted side reactions. The carboxylic acid moiety, on the other hand, provides a handle for further functionalization.

Commercial Availability and Procurement

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is commercially available from a range of specialty chemical suppliers. Procurement for research and development purposes is therefore straightforward. Below is a summary of representative suppliers.

SupplierNoted Offerings
Parchem Offers the compound under CAS number 886362-27-2.
ChemUniverse Provides the product and accepts blanket purchase orders for larger quantities.
BLDpharm Lists the unprotected amino acid (CAS 54621-18-0) and may offer the Boc-protected version.
Alfa Chemistry Supplies the unprotected amino acid and a wide range of related building blocks.
MySkinRecipes Lists the unprotected amino acid with purity specifications.

Note: While many suppliers list the compound, it is advisable to request a certificate of analysis (CoA) to verify purity and obtain lot-specific analytical data.

Synthesis Strategies: From Ketone to Protected Amino Acid

The synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically starts from the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one. The core of the synthesis involves the formation of the α-amino acid functionality. Two classical methods are particularly relevant: the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker Synthesis Pathway

The Strecker synthesis is a robust method for preparing α-amino acids from aldehydes or ketones. The general pathway involves the reaction of the ketone with an amine and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.

Experimental Protocol Insight:

  • Iminium Ion Formation: The ketone, 1,4-dioxaspiro[4.5]decan-8-one, is reacted with ammonia to form an imine in situ.

  • Cyanide Addition: A cyanide source, such as potassium cyanide, attacks the imine to form the corresponding α-aminonitrile.

  • Nitrile Hydrolysis: The α-aminonitrile is then subjected to acidic or basic hydrolysis to yield the racemic α-amino acid, 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

  • Boc Protection: The resulting amino acid is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford the final product.

The Bucherer-Bergs Reaction Pathway

An alternative approach is the Bucherer-Bergs reaction, which directly produces a hydantoin intermediate from the starting ketone. This hydantoin can then be hydrolyzed to the desired amino acid.

Experimental Protocol Insight:

  • Hydantoin Formation: 1,4-dioxaspiro[4.5]decan-8-one is treated with ammonium carbonate and potassium cyanide to form a spiro-hydantoin.

  • Hydantoin Hydrolysis: The hydantoin ring is subsequently hydrolyzed, typically under harsh basic conditions, to yield the free amino acid.

  • Boc Protection: The final step is the protection of the amino group with Boc anhydride.

Applications in Drug Discovery and Medicinal Chemistry

The rigid spirocyclic core of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid makes it an attractive building block for introducing conformational constraint into peptide and small molecule drug candidates. This can lead to several advantages:

  • Enhanced Potency and Selectivity: By locking the conformation of a molecule, it can be pre-organized for optimal interaction with its biological target, leading to increased potency and selectivity.

  • Improved Pharmacokinetic Properties: The spirocyclic nature of the scaffold can shield metabolically labile sites, leading to improved metabolic stability and oral bioavailability.

  • Novel Chemical Space: The use of such building blocks allows for the exploration of novel three-dimensional chemical space, which can lead to the discovery of first-in-class therapeutics.

While specific examples of the direct incorporation of this exact molecule into late-stage clinical candidates are not widely published in readily accessible literature, the broader class of spirocyclic amino acids is of significant interest in the pharmaceutical industry. For instance, related spirocyclic structures are key components in drugs targeting a variety of diseases.

Safety, Handling, and Storage

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.

Conclusion and Future Outlook

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a commercially available and synthetically accessible building block that holds significant promise for the development of next-generation therapeutics. Its unique spirocyclic and conformationally constrained structure provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. As the demand for novel chemical matter with improved pharmacological profiles continues to grow, the strategic application of such specialized amino acids is expected to play an increasingly important role in the future of drug discovery. Further research into the development of stereoselective syntheses and the exploration of its utility in a wider range of therapeutic areas will undoubtedly unlock its full potential.

References

  • ChemUniverse. 8-(BOC-AMINO)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. [Link]

  • MySkinRecipes. 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

A Comprehensive Spectroscopic and Synthetic Guide to 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics and a detailed synthetic protocol for 8-(tert-butoxycarbonyl-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This valuable building block is integral to the development of novel spirocyclic compounds used in medicinal chemistry and drug discovery.[1] As a constrained amino acid, its unique three-dimensional structure offers a scaffold to enhance membrane permeability, metabolic stability, and potency of therapeutic candidates.

Introduction to a Key Spirocyclic Building Block

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS No. 886362-27-2) is a non-proteinogenic amino acid derivative. Its structure combines a spirocyclic core, which imparts conformational rigidity, with the versatile handles of a Boc-protected amine and a carboxylic acid. This combination makes it a sought-after intermediate in the synthesis of complex molecular architectures, particularly for therapeutics targeting neurological disorders and infectious diseases. The Boc protecting group is favored in peptide synthesis and other organic transformations due to its stability in neutral or basic conditions and its facile removal under mild acidic conditions.

Molecular and Physical Properties:

PropertyValue
CAS Number 886362-27-2
Molecular Formula C₁₄H₂₃NO₆
Molecular Weight 301.34 g/mol
Appearance White to off-white solid
Storage 2-8°C, protected from light, under inert gas

Synthesis Protocol: A Multi-Step Approach

The synthesis of the title compound can be achieved through a two-stage process: first, the synthesis of the unprotected amino acid, 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. A common and effective method for the synthesis of the parent α-amino acid is the Strecker synthesis, starting from the corresponding ketone.

Synthesis_Workflow Ketone 1,4-Dioxaspiro[4.5]decan-8-one Amino_Nitrile α-Amino Nitrile Intermediate Ketone->Amino_Nitrile KCN, NH₄Cl (Strecker Synthesis) Amino_Acid 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Amino_Nitrile->Amino_Acid Acid Hydrolysis Boc_Protected 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Amino_Acid->Boc_Protected (Boc)₂O, Base (Boc Protection)

Caption: Synthetic workflow for 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Step 1: Synthesis of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid via Strecker Synthesis

The Strecker synthesis is a two-step procedure that transforms an aldehyde or ketone into an α-amino acid.

  • Reaction: 1,4-Dioxaspiro[4.5]decan-8-one is treated with an alkali metal cyanide and ammonium chloride to form an α-amino nitrile. This intermediate is then hydrolyzed with a strong acid to yield the desired α-amino acid.

  • Protocol:

    • In a well-ventilated fume hood, dissolve 1,4-dioxaspiro[4.5]decan-8-one in a suitable solvent such as aqueous ethanol.

    • Add a solution of potassium cyanide followed by a solution of ammonium chloride.

    • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the formation of the α-amino nitrile intermediate by thin-layer chromatography (TLC).

    • Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid.

    • Heat the mixture to reflux to hydrolyze the nitrile to a carboxylic acid.

    • After hydrolysis is complete (monitored by TLC or LC-MS), cool the reaction mixture and neutralize to the isoelectric point of the amino acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Boc-Protection of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

The protection of the amino group is achieved using di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction: The amino acid is reacted with (Boc)₂O in the presence of a base.

  • Protocol:

    • Suspend 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in a mixture of a suitable organic solvent (e.g., dioxane, acetone, or THF) and water.

    • Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

    • Add di-tert-butyl dicarbonate to the reaction mixture and stir at room temperature.

    • Monitor the reaction progress by TLC until all the starting amino acid is consumed.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Acidify the aqueous solution with a weak acid (e.g., citric acid) to a pH of approximately 3-4.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Spectroscopic Characterization (Predicted Data)

The following sections detail the expected spectroscopic data for the title compound based on its chemical structure and known data for similar molecules.

Mass Spectrometry (MS)
  • Experimental Protocol: Mass spectra would typically be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile.

  • Expected Data:

    • ESI-MS (+): The positive ion mode is expected to show the protonated molecule [M+H]⁺ at m/z 302.16, as well as adducts with sodium [M+Na]⁺ at m/z 324.14 and potassium [M+K]⁺ at m/z 340.11.

    • ESI-MS (-): The negative ion mode should display the deprotonated molecule [M-H]⁻ at m/z 300.15.

    • Fragmentation: Fragmentation of the [M+H]⁺ ion would likely involve the loss of the Boc group (-100 Da) to give a fragment at m/z 202.11, and the loss of isobutylene (-56 Da) from the Boc group to yield a fragment at m/z 246.12.

Infrared (IR) Spectroscopy
  • Experimental Protocol: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.

  • Expected Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3350N-H stretchAmine (Boc-protected)
2980-2850C-H stretchAliphatic
~1710C=O stretchCarboxylic Acid
~1690C=O stretchCarbamate (Boc)
1160-1080C-O stretchSpiroketal

The broad O-H stretch of the carboxylic acid is a characteristic feature. The two carbonyl stretches from the carboxylic acid and the Boc group are also expected to be prominent. The strong C-O stretching bands are indicative of the dioxaspiro moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Experimental Protocol: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher. The sample would be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Molecular Structure with Atom Numbering:

Caption: Structure of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid with predicted ¹H NMR assignments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5br s1HNH
~3.9s4HO-CH ₂-CH ₂-O
2.2-1.5m8HCyclohexane CH
1.45s9HC(CH ₃)₃

The broad singlet for the NH proton is characteristic of a carbamate. The singlet at approximately 3.9 ppm corresponds to the four equivalent protons of the ethylene glycol ketal. The protons of the cyclohexane ring will appear as a complex multiplet. The sharp singlet for the nine equivalent protons of the tert-butyl group will be a defining feature of the spectrum.

Chemical Shift (δ, ppm)Assignment
~175C =O (Carboxylic Acid)
~155C =O (Boc)
~108C (Spiro)
~80C (CH₃)₃
~64O-C H₂-C H₂-O
~58C
~35-30Cyclohexane C H₂
28.3C(C H₃)₃

The two carbonyl carbons will appear downfield. The spiro carbon, being a ketal carbon, will be in the 100-110 ppm range. The quaternary carbon of the Boc group and the carbons of the ethylene ketal will also have characteristic chemical shifts. The remaining aliphatic carbons of the cyclohexane ring will appear in the upfield region.

Conclusion

This guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. The detailed protocols and expected spectral features serve as a valuable resource for researchers utilizing this important building block in the design and synthesis of novel, biologically active molecules. The unique structural features of this compound, particularly its conformational rigidity, make it a powerful tool in modern medicinal chemistry.

References

  • MySkinRecipes. 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID.
  • Alfa Chemistry. CAS 54621-18-0 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
  • BLDpharm. 54621-18-0|8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid.
  • Echemi. 8-n-boc-amino-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid.
  • SpiroChem. SpiroKit 3: Constrained Amino Acids.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. 2018.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. 2006.

Sources

solubility of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a key intermediate in pharmaceutical research and organic synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document delves into the molecular factors governing its solubility, offers a predictive assessment across various organic solvent classes, and provides a detailed, field-proven experimental protocol for accurate quantitative determination using High-Performance Liquid Chromatography (HPLC). The methodologies are designed with self-validating principles to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Spirocyclic Amino Acid Derivative

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a non-canonical amino acid derivative whose unique spirocyclic structure is of significant interest in medicinal chemistry.[1] The rigid spirocyclic core imparts conformational constraint, a valuable attribute in designing potent and selective enzyme inhibitors or receptor modulators.[1] The molecule incorporates three key functional regions: a lipophilic spirocyclic scaffold, a polar carboxylic acid, and a tert-butoxycarbonyl (Boc)-protected amine. The Boc group is a widely used acid-labile protecting group in peptide synthesis, crucial for preventing unwanted side reactions at the amino group.[][3]

The successful application of this intermediate in any synthetic or formulation workflow is fundamentally dependent on its solubility. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and ultimately, bioavailability in drug discovery contexts.[4] This guide, therefore, aims to provide a foundational understanding and practical tools for assessing and leveraging the solubility of this compound.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before delving into its solubility behavior.

PropertyValueSource
CAS Number 886362-27-2 (for Boc-protected)[5]
Alternate CAS 54621-18-0 (for unprotected amine)[6]
Molecular Formula C₁₄H₂₃NO₆ (Boc-protected)-
Molecular Weight 301.34 g/mol (Boc-protected)-
Melting Point 301-304 °C (for unprotected amine)[6][7]
Boiling Point (Predicted) ~372.1 °C at 760 mmHg[6]
Density (Predicted) ~1.3 g/cm³[6][7]

Note: Some physical data is for the parent amine, as is common for intermediates.

Molecular Structure and Its Influence on Solubility

The solubility of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a direct consequence of its molecular architecture. The interplay between its polar and nonpolar regions dictates its interaction with different solvents, a principle often summarized as "like dissolves like".[8]

  • Polar Moieties : The molecule possesses significant polarity arising from:

    • Carboxylic Acid (-COOH) : This group is a strong hydrogen bond donor and acceptor.

    • Boc-Protected Amine (-NH-C=O) : The amide-like linkage can act as a hydrogen bond donor (N-H) and acceptor (C=O).

    • Dioxaspiro Ketal Group (-O-C-O-) : The ether linkages are polar and can act as hydrogen bond acceptors.

  • Nonpolar Moieties :

    • Cyclohexane Ring : The spirocyclic aliphatic ring is inherently nonpolar and lipophilic.

    • tert-Butyl Group (-C(CH₃)₃) : The bulky tert-butyl group on the Boc protector is highly lipophilic.

This duality means the compound is neither extremely polar nor entirely nonpolar. Its solubility will be highest in solvents that can effectively solvate both its polar functional groups and its nonpolar scaffold. The presence of water can significantly enhance the solubility of carboxylic acids in certain organic solvents due to strong hydrogen bonding interactions.[9][10]

G compound 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid factors Solubility Influencing Factors compound->factors polar Polar Groups (H-Bonding) factors->polar Increases solubility in polar solvents nonpolar Nonpolar Groups (van der Waals) factors->nonpolar Increases solubility in nonpolar solvents solvent Solvent Properties (Polarity, H-Bonding) factors->solvent 'Like Dissolves Like' sub_polar Carboxylic Acid (-COOH) Boc Amide (-NHCOO-) Dioxolane Ethers (-O-) polar->sub_polar sub_nonpolar Cyclohexane Ring tert-Butyl Group nonpolar->sub_nonpolar

Caption: Key molecular features governing compound solubility.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data requires experimental determination, a qualitative prediction based on chemical principles provides a strong starting point for solvent screening.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Excellent hydrogen bonding capability (both donor and acceptor) effectively solvates the carboxylic acid and Boc-protected amine.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High Strong dipole moments and ability to accept hydrogen bonds can solvate the polar functional groups. Acetonitrile may be slightly less effective than DMSO or DMF.
Ethers Tetrahydrofuran (THF), DioxaneModerate Can act as hydrogen bond acceptors for the -COOH and -NH groups, but lack donor capability. The cyclic ether structure is compatible with the spirocyclic core.
Esters Ethyl AcetateLow to Moderate Intermediate polarity. Can accept hydrogen bonds but is less polar than alcohols or DMSO.
Chlorinated Dichloromethane (DCM)Low to Moderate Moderate polarity allows for some dissolution, but lacks strong hydrogen bonding interactions.
Hydrocarbons Hexane, TolueneVery Low / Insoluble Nonpolar nature makes these solvents incapable of effectively solvating the highly polar carboxylic acid and amide functionalities.

A Validated Protocol for Quantitative Solubility Determination via HPLC

For definitive solubility data, an empirical approach is necessary. The following protocol outlines a robust and reproducible method using the shake-flask technique coupled with HPLC analysis.[11][12][13] This combination is a standard in the pharmaceutical industry for its accuracy and sensitivity.[14]

Principle

The method involves creating a saturated solution of the compound in the chosen solvent at a controlled temperature. After allowing the solution to reach equilibrium, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified using a validated HPLC method with an external calibration curve.

Experimental Workflow

G cluster_prep Phase 1: Equilibration cluster_sep Phase 2: Separation cluster_analysis Phase 3: Analysis start Add excess compound to solvent in vial equilibrate Equilibrate on shaker (e.g., 24-48h, 25°C) start->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filtrate Filter supernatant (0.22 µm PTFE filter) centrifuge->filtrate dilute Accurately dilute clarified supernatant filtrate->dilute inject Inject onto HPLC (along with standards) dilute->inject calculate Calculate concentration via calibration curve inject->calculate result Report Solubility (e.g., mg/mL) calculate->result

Caption: HPLC-based workflow for solubility determination.

Detailed Step-by-Step Methodology

A. Preparation of Saturated Solution

  • Aliquot : Add an excess amount of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid to a glass vial (e.g., 10-20 mg into 2 mL of the test solvent). The presence of undissolved solid at the end of the experiment is crucial as it confirms saturation.[12]

  • Equilibration : Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the suspension to equilibrate for at least 24 hours. Longer times (48-72 hours) may be necessary to ensure true thermodynamic equilibrium is reached.[12]

B. Phase Separation (Self-Validating Step)

  • Centrifugation : Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the majority of the undissolved solid.

  • Filtration : Carefully withdraw an aliquot of the supernatant using a pipette. Filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with the HPLC analysis.

C. HPLC Analysis

  • Calibration Standards : Prepare a stock solution of the compound in a suitable solvent where it is highly soluble (e.g., methanol). From this stock, perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range.

  • Sample Preparation : Accurately dilute the filtered supernatant with the HPLC mobile phase or a compatible solvent to ensure the final concentration falls within the linear range of the calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) is often required.[12]

  • Chromatographic Conditions (Example) :

    • Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase : Isocratic or gradient elution using Acetonitrile and Water (with 0.1% Formic or Acetic Acid). A starting point could be 50:50 Acetonitrile:Water.

    • Flow Rate : 1.0 mL/min

    • Detection : UV spectrophotometry at a suitable wavelength (e.g., 210-230 nm, where the amide and carboxyl groups absorb).[14]

    • Injection Volume : 10 µL

  • Data Analysis :

    • Inject the calibration standards and plot the peak area versus concentration to generate a calibration curve. Ensure the correlation coefficient (R²) is > 0.995.

    • Inject the diluted sample(s) in triplicate.

    • Use the regression equation from the calibration curve to determine the concentration of the diluted sample.[11]

    • Calculate the original solubility in the test solvent by multiplying the result by the dilution factor.

Conclusion

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid exhibits a complex solubility profile governed by the balance of its polar functional groups and nonpolar structural elements. It is predicted to be most soluble in polar protic solvents like methanol and least soluble in nonpolar hydrocarbons. For any critical application in research or development, this predicted behavior must be confirmed experimentally. The detailed HPLC-based protocol provided herein offers a robust, accurate, and self-validating system for the quantitative determination of its solubility, empowering scientists to make informed decisions for process optimization and successful project outcomes.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Solubility of Things. Spectroscopic Techniques.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. Procedure For Determining Solubility Of Organic Compounds.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Penzkofer, A. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.
  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications.
  • (2009, August 19). how can i test the solubility in hplc please ? Chromatography Forum.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | CAS 54621-18-0.
  • MySkinRecipes. 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID.
  • Solubility and solution thermodynamics of sorbic acid in eight pure organic solvents.
  • (2025, August 10). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. ResearchGate.
  • BOC-Amino Acids.
  • Alfa Chemistry. CAS 54621-18-0 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
  • BOC-ON. Sigma-Aldrich.
  • The Solubility of Amino Acids in Various Solvent Systems.
  • Parchem. 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid.
  • ChemUniverse. 8-(boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
  • Starr, J. N. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • (2021, June 17). Having great trouble with a Boc-protection reaction. Reddit.
  • Starr, J. N. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). SciTech Connect.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Physical Properties: Solubility Classification. IS MUNI.
  • (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.
  • Apollo Scientific. 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Sources

A Technical Guide to the Medicinal Chemistry Applications of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid: A Spirocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space beyond traditional "flat," aromatic-rich molecules. Spirocyclic scaffolds have emerged as a powerful class of building blocks, offering inherent three-dimensionality, conformational rigidity, and improved physicochemical properties.[1][2] This guide provides an in-depth technical overview of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a protected, non-natural spirocyclic amino acid. We will explore its synthesis, unique structural attributes, and its strategic application in medicinal chemistry for the development of next-generation therapeutics, particularly for challenging targets like G-protein coupled receptors (GPCRs) and enzymes.[1][3]

The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

For decades, drug discovery has been dominated by heteroaromatic and planar ring systems. While successful, this has led to an over-saturation of "flatland" chemistry, often associated with challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of spirocyclic centers—where two rings share a single atom—imposes a rigid, three-dimensional geometry upon a molecule.[1]

Key Advantages of Spirocyclic Architectures:

  • Enhanced Three-Dimensionality: Spirocycles project functional groups into distinct vectors in 3D space, enabling more precise and extensive interactions with complex biological targets like protein binding pockets.[1]

  • Conformational Rigidity: By locking rotatable bonds, a spirocyclic core reduces the entropic penalty of binding to a target, which can lead to significant improvements in binding affinity and potency.[4][5] This rigidity also helps in refining selectivity against off-targets.[3][5]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic centers often increases solubility and metabolic stability while decreasing promiscuous binding, contributing to a better overall drug-like profile.[5]

  • Novelty and Intellectual Property: Spirocyclic scaffolds provide access to novel chemical matter, offering a clear path to new intellectual property in crowded therapeutic areas.[3]

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid serves as an exemplary building block, combining the rigidity of a spiro-fused cyclohexane with the versatile handles of an amino acid. The 1,4-dioxaspiro moiety is a stable ketal protecting group for a cyclohexanone, a feature that can be leveraged in synthetic strategies.[6][7]

Synthesis and Physicochemical Profile

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS No. 886362-27-2) is a derivative of the parent amino acid (CAS No. 54621-18-0).[8][9] While commercially available from various suppliers for research and development, understanding its synthesis provides insight into the generation of novel analogs.[10][11] A common route is a modified Strecker synthesis starting from the corresponding ketone.

Plausible Synthetic Workflow

The synthesis logically begins with 1,4-dioxaspiro[4.5]decan-8-one, which is the ethylene glycol ketal of 1,4-cyclohexanedione.[6][7] This protection allows for selective reaction at the carbonyl group. The Strecker reaction provides a direct route to the α-amino nitrile, which is then hydrolyzed to the desired α-amino acid. Finally, the amino group is protected with a tert-butyloxycarbonyl (Boc) group.

G start 1,4-Dioxaspiro[4.5]decan-8-one step1 Strecker Reaction (KCN, NH4Cl) start->step1 intermediate1 Intermediate α-Amino Nitrile step1->intermediate1 step2 Acid Hydrolysis (e.g., 6M HCl, heat) intermediate1->step2 intermediate2 8-Amino-1,4-dioxaspiro[4.5] decane-8-carboxylic acid step2->intermediate2 step3 Boc Protection (Boc)2O, Base intermediate2->step3 final Target Molecule: 8-(Boc-amino)-1,4-dioxaspiro[4.5] decane-8-carboxylic acid step3->final

Caption: Synthetic pathway for the target molecule.

Physicochemical Data Summary

The properties of this building block are crucial for its application in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource(s)
CAS Number 886362-27-2 (Boc-protected)[8][10]
54621-18-0 (Parent Amino Acid)[9][12]
Molecular Formula C₁₄H₂₃NO₆ (Boc-protected)[10]
C₉H₁₅NO₄ (Parent Amino Acid)[9][12]
Molecular Weight 301.34 g/mol (Boc-protected)[10]
201.22 g/mol (Parent Amino Acid)[9][13]
Appearance White to off-white solid[12]
Storage 2-8°C, protected from light, under inert gas[12]

Core Applications in Medicinal Chemistry

The true utility of this scaffold lies in its ability to serve as a conformationally constrained building block for creating structurally novel and potent bioactive molecules.[12]

As a Constrained Peptidomimetic and Scaffold

The rigid spirocyclic framework locks the relative orientation of the amine and carboxylic acid groups. When incorporated into a peptide sequence or small molecule, it can mimic a β-turn or other secondary structures, a common strategy for improving metabolic stability and cell permeability of peptide-based drugs.

G cluster_0 Spirocyclic Core center sp³ Carbon N_terminus Amine (N-Terminus) center->N_terminus Fixed Vector 1 C_terminus Carboxyl (C-Terminus) center->C_terminus Fixed Vector 2 R_group Cyclohexane Ring (Vector for R-group /Linker Projection) center->R_group Fixed Vector 3

Caption: 3D projection of functional groups from the spiro-core.

Case Study: Development of CNS-Active Agents and GPCR Ligands

Spirocycles are considered "privileged" scaffolds for G protein-coupled receptors (GPCRs).[1] The 1,4-dioxaspiro[4.5]decane motif, in particular, has been successfully incorporated into potent and selective ligands for CNS targets. For example, derivatives have been synthesized and evaluated as agonists for the serotonin 5-HT₁A receptor, a key target for treating anxiety and depression.[14] Further studies on related scaffolds have shown that these compounds can achieve high receptor affinity and good blood-brain barrier penetration, making them promising for neuro-therapeutics.[14][15]

The rigid scaffold helps orient an attached pharmacophore (e.g., an arylpiperazine moiety) in an optimal conformation for binding to the receptor, thereby increasing potency and selectivity over related flexible analogs.[3]

G cluster_workflow Drug Discovery Workflow for GPCR Ligands design Library Design (Varying R-groups on spirocyclic scaffold) synthesis Parallel Synthesis (Amide Coupling) design->synthesis bind_assay Primary Screen: Radioligand Binding Assay (Target Affinity, Ki) synthesis->bind_assay func_assay Secondary Screen: Functional Assay (Agonism/Antagonism, EC50/IC50) bind_assay->func_assay adme Lead Optimization (ADME/Tox Profiling) func_assay->adme

Caption: Experimental workflow for developing GPCR ligands.

Application in Enzyme Inhibitor and Protein-Protein Interaction Design

The ability to rigidly control the spatial orientation of substituents makes this scaffold ideal for designing enzyme inhibitors. By using the spirocyclic core, medicinal chemists can precisely position functional groups to interact with key residues in an enzyme's active site, such as the catalytic triad or specificity pockets. This strategy has been used to develop potent inhibitors for targets like BACE1, an aspartyl protease implicated in Alzheimer's disease.[3] The conformational constraint offered by the spiro-center is critical for achieving high potency and selectivity.[3][4]

Key Experimental Protocols

The utility of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid as a building block hinges on well-established protocols for manipulating its amino and carboxylic acid functionalities.

Protocol 4.1: Boc-Deprotection and Subsequent Amide Coupling

This two-step, one-pot procedure is fundamental for incorporating the spirocyclic amino acid into a larger molecule via an amide bond.

Objective: To remove the Boc protecting group and couple the resulting free amine with a carboxylic acid partner.

Materials:

  • 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Carboxylic acid coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine, Ethyl acetate, Magnesium sulfate

Methodology:

  • Boc Deprotection:

    • Dissolve 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

    • Add TFA (10 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. DCM is a good solvent that is stable to the acidic conditions.

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. The crude ammonium trifluoroacetate salt is typically used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude ammonium salt from the previous step in anhydrous DMF.

    • Add the carboxylic acid coupling partner (1.1 eq).

    • Add HATU (1.2 eq).

    • Cool the mixture to 0°C and add DIPEA (3.0 eq) dropwise.

    • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid. DIPEA is a non-nucleophilic base used to neutralize the ammonium salt and facilitate the coupling reaction.

    • Allow the reaction to stir at room temperature overnight.

    • Workup: Dilute the reaction with ethyl acetate, wash sequentially with saturated sodium bicarbonate, water, and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired amide.

Protocol 4.2: Esterification of the Carboxylic Acid

This protocol allows for modification of the C-terminus, for example, to create prodrugs or to block the acidic functionality.

Objective: To convert the carboxylic acid to a methyl ester.

Materials:

  • 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Trimethylsilyl chloride (TMSCl)

Methodology:

  • Suspend 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in anhydrous MeOH (approx. 0.2 M).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise. The suspension should clarify as the reaction proceeds.

    • Causality: Thionyl chloride reacts with methanol in situ to generate HCl, which catalyzes the Fischer esterification. This method is effective and avoids harsh conditions that might affect the ketal.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion is confirmed by LC-MS.

  • Concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid.

  • Wash with brine, dry over magnesium sulfate, and concentrate to yield the methyl ester, which can be purified further if necessary.

Future Perspectives and Conclusion

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid represents more than just a single building block; it is a gateway to a class of three-dimensional scaffolds that are increasingly vital in modern drug discovery.[2][16] Its rigid architecture provides a robust platform for designing highly potent and selective ligands, addressing the shortcomings of traditional planar molecules.[4][5]

Future applications could see this and related spirocyclic amino acids being incorporated into more complex therapeutic modalities, such as:

  • DNA-Encoded Libraries (DELs): The scaffold's defined exit vectors are ideal for creating vast, structurally diverse libraries for hit identification.[4]

  • PROTACs and Molecular Glues: The rigid structure can serve as a non-flexible linker to control the distance and orientation between a warhead and an E3 ligase-binding element.

  • Constrained Peptides and Macrocycles: Its use in macrocyclization can lead to orally bioavailable peptide therapeutics with enhanced stability.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. (n.d.).
  • Yuan, J., Venkatraman, S., Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24, 3673–3682.
  • Chalyk, B., Butko, M., Yanshyna, O., et al. (n.d.). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.
  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(3), 263-266.
  • Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. (n.d.). PubMed Central.
  • The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. (2026, January 8).
  • Synthesis of spirocyclic amino alcohols 11–14. (n.d.). ResearchGate.
  • Unnatural Amino Acids. (2024, December 4). Enamine.
  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
  • What are the characteristics and applications of 1,4-Dioxaspiro[4.5]decan-8-one? - FAQ. (n.d.).
  • 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. (n.d.). MySkinRecipes.
  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. (2016). PubMed.
  • 1,4-Dioxaspiro[4.5]decan-8-one. (n.d.). TargetMol.
  • Comparative Biological Activity of 1,4-Dioxaspiro[4.5]decane Derivatives: A Guide for Researchers. (2025, November). Benchchem.
  • The use of spirocyclic scaffolds in drug discovery. (2014, August 15). PubMed.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 11). Taylor & Francis Online.
  • 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid (Cas 886362-27-2). (n.d.). Parchem.
  • 8-n-boc-amino-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid. (n.d.). Echemi.
  • 8-(boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. (n.d.). ChemUniverse.
  • 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | CAS 54621-18-0. (n.d.). Chemical-Suppliers.
  • CAS 54621-18-0 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. (n.d.). Alfa Chemistry.

Sources

The Strategic Integration of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid as a Constrained Amino Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing Conformational Rigidity for Enhanced Therapeutic Potential

In the landscape of modern drug discovery, the pursuit of molecules with high potency, selectivity, and metabolic stability is paramount. Peptides, with their inherent biological activity, offer a promising starting point, yet their therapeutic application is often hampered by proteolytic degradation and conformational flexibility, which can lead to diminished receptor affinity and off-target effects. The strategic incorporation of unnatural, conformationally constrained amino acids has emerged as a powerful approach to address these limitations. This guide focuses on the role and application of a unique constrained amino acid, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid , a spirocyclic analogue of α-aminoisobutyric acid (Aib), in the design and synthesis of advanced peptidomimetics.

While direct literature on the incorporation of this specific molecule into peptides is emerging, its structural features suggest a significant potential to induce stable secondary structures, such as β-turns and helices, thereby pre-organizing a peptide into its bioactive conformation. This guide will provide a comprehensive overview of the principles behind using this constrained amino acid, detailed protocols for its incorporation into peptide chains, and methods for analyzing the conformational consequences of its presence.

The Rationale for Conformational Constraint: The Spirocyclic Advantage

The therapeutic efficacy of a peptide is intrinsically linked to its three-dimensional structure. Natural peptides often exist in a conformational equilibrium, with only a fraction of the population adopting the specific conformation required for receptor binding. By introducing rigid structural elements, we can shift this equilibrium towards the bioactive conformation, a concept known as "conformational constraint."[1]

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid offers a unique approach to achieving this constraint. Its spirocyclic nature, where the cyclohexane ring is fused to the α-carbon of the amino acid, severely restricts the torsional angles (phi, φ and psi, ψ) of the peptide backbone.[2] This rigidity is anticipated to be more pronounced than that of acyclic constrained amino acids like Aib. The dioxaspiro moiety not only provides steric bulk but also introduces a level of hydrophilicity that can be advantageous for solubility and pharmacokinetic properties.[3]

The core hypothesis is that the incorporation of this spirocyclic amino acid will act as a potent "turn-inducer," nucleating the formation of stable secondary structures in the peptide chain. This pre-organization can lead to a significant reduction in the entropic penalty of binding to a biological target, resulting in enhanced affinity and selectivity.[4][5]

Structural Properties of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
PropertyValueSource
CAS Number 886362-27-2[6]
Molecular Formula C₁₄H₂₃NO₆[7]
Molecular Weight 301.34 g/mol [7]
Appearance White to off-white solid[3]
Storage 2-8°C, protected from light, inert gas[3]

Synthesis and Incorporation into Peptides: A Practical Workflow

The incorporation of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, particularly the Boc/Bzl strategy. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, making it compatible with this classic synthesis approach.[8][9]

Experimental Protocol: Boc-based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a model tetrapeptide, Ac-Tyr-Xxx-Gly-Phe-NH₂, where Xxx represents 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Materials:

  • Rink Amide MBHA resin (0.5-1.0 mmol/g substitution)

  • 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

  • Boc-Tyr(Bzl)-OH, Boc-Gly-OH, Boc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine (20% in DMF)

  • Acetic anhydride

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Solid-phase synthesis vessel

Workflow:

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Peptide Elongation (Iterative) cluster_final Final Steps Resin_Swell 1. Resin Swelling (DMF, 30 min) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Coupling_Phe 3. Coupling Boc-Phe-OH (DIC/HOBt in DMF) Fmoc_Deprotection->Coupling_Phe Wash_1 4. Washing (DMF, DCM) Coupling_Phe->Wash_1 Boc_Deprotection_1 5. Boc Deprotection (50% TFA/DCM) Wash_1->Boc_Deprotection_1 Neutralization_1 6. Neutralization (10% DIPEA/DMF) Boc_Deprotection_1->Neutralization_1 Coupling_Gly 7. Coupling Boc-Gly-OH Neutralization_1->Coupling_Gly Wash_2 8. Washing Coupling_Gly->Wash_2 Boc_Deprotection_2 9. Boc Deprotection Wash_2->Boc_Deprotection_2 Neutralization_2 10. Neutralization Boc_Deprotection_2->Neutralization_2 Coupling_Xxx 11. Coupling Spirocyclic AA Neutralization_2->Coupling_Xxx Wash_3 12. Washing Coupling_Xxx->Wash_3 Boc_Deprotection_3 13. Boc Deprotection Wash_3->Boc_Deprotection_3 Neutralization_3 14. Neutralization Boc_Deprotection_3->Neutralization_3 Coupling_Tyr 15. Coupling Boc-Tyr(Bzl)-OH Neutralization_3->Coupling_Tyr Wash_4 16. Washing Coupling_Tyr->Wash_4 Final_Boc_Deprotection 17. Final Boc Deprotection Wash_4->Final_Boc_Deprotection Acetylation 18. N-terminal Acetylation (Acetic Anhydride/DIPEA) Final_Boc_Deprotection->Acetylation Cleavage 19. Cleavage from Resin (TFA/Scavengers) Acetylation->Cleavage Purification 20. Purification (RP-HPLC) Cleavage->Purification Analysis 21. Characterization (Mass Spec, Analytical HPLC) Purification->Analysis

Caption: Boc-SPPS workflow for incorporating the spirocyclic amino acid.

Detailed Steps:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.

  • First Amino Acid Coupling: Couple Boc-Phe-OH (3 eq.) using DIC (3 eq.) and HOBt (3 eq.) in DMF for 2 hours. Monitor completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[10]

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF (3x).

  • Subsequent Couplings: Repeat steps 3-6 for Boc-Gly-OH, then 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, and finally Boc-Tyr(Bzl)-OH.

  • Final Boc Deprotection: Deprotect the N-terminal Boc group with 50% TFA in DCM.

  • N-terminal Acetylation: Acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase HPLC. Confirm the identity and purity by mass spectrometry and analytical HPLC.

Conformational Analysis: Unveiling the Structural Impact

The primary motivation for incorporating a constrained amino acid is to influence the peptide's conformation. A combination of spectroscopic techniques and computational modeling is essential to elucidate the structural consequences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.[11] Key NMR experiments include:

  • 1D ¹H NMR: Provides initial information on the overall folding and conformational homogeneity of the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to assign proton resonances to specific amino acid spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides distance restraints between protons that are close in space (< 5 Å), which are crucial for structure calculation. The presence of specific NOE patterns, such as between the α-proton of residue i and the amide proton of residue i+1, can indicate the presence of turns or helical structures.[12]

  • ¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, these experiments provide information on the chemical environment of the backbone atoms, which is sensitive to the secondary structure.

NMR_Analysis cluster_data NMR Data Acquisition cluster_analysis Structural Analysis NMR_Sample Peptide Sample (in appropriate solvent) OneD_NMR 1D ¹H NMR NMR_Sample->OneD_NMR TwoD_NMR 2D TOCSY, NOESY, HSQC NMR_Sample->TwoD_NMR Resonance_Assignment Resonance Assignment OneD_NMR->Resonance_Assignment TwoD_NMR->Resonance_Assignment Restraint_Generation Generate Distance & Torsion Angle Restraints Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraint_Generation->Structure_Calculation Ensemble_Analysis Conformational Ensemble Analysis Structure_Calculation->Ensemble_Analysis

Caption: Workflow for NMR-based conformational analysis of peptides.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of a peptide in solution. The characteristic CD spectra of α-helices (negative bands at ~208 and ~222 nm) and β-sheets/turns (negative band around 218 nm) allow for a qualitative and semi-quantitative estimation of these structural elements. By comparing the CD spectrum of a peptide containing the spirocyclic amino acid to a flexible analogue (e.g., with Gly or Ala at the same position), the structure-inducing propensity of the constrained residue can be determined.

Computational Modeling

Molecular dynamics (MD) simulations and conformational searches can provide valuable insights into the preferred conformations of the peptide.[4] These computational methods can be used to generate theoretical models that can be refined against experimental data from NMR and CD.

Applications in Drug Discovery and Development

The incorporation of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can be a valuable strategy in various stages of drug discovery.

  • Lead Optimization: By rigidifying a lead peptide, it is possible to improve its affinity and selectivity for its target, potentially reducing off-target effects.[2]

  • Improving Metabolic Stability: The steric hindrance provided by the spirocyclic moiety can shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of the peptide.

  • Development of Peptidomimetics: The spirocyclic scaffold can serve as a template for the design of non-peptide small molecules that mimic the bioactive conformation of the parent peptide.[5]

The unique properties of this constrained amino acid make it a promising tool for developing therapeutics in areas such as oncology, metabolic diseases, and infectious diseases, where peptide-based drugs have shown significant promise.[13]

Conclusion and Future Outlook

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid represents a novel and powerful building block for the design of conformationally constrained peptides and peptidomimetics. Its rigid spirocyclic structure is anticipated to be a potent inducer of stable secondary structures, offering a means to enhance the therapeutic properties of bioactive peptides. While further experimental studies are needed to fully elucidate its conformational preferences and impact on biological activity in various peptide contexts, the principles outlined in this guide provide a solid foundation for its application in drug discovery and development. As synthetic methodologies continue to advance, the use of such unique constrained amino acids will undoubtedly play an increasingly important role in the creation of next-generation peptide therapeutics.

References

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3949–3954. [Link]

  • Bisetty, K., Gomez-Catalan, J., Aleman, C., Giralt, E., Kruger, H. G., & Perez, J. J. (2004). Computational study of the conformational preferences of the (R)-8-amino-pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8-carboxylic acid monopeptide. Journal of Peptide Science, 10(5), 274–284. [Link]

  • MySkinRecipes. (n.d.). 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. Retrieved from [Link]

  • Beilstein Journals. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 2736–2750. [Link]

  • Vignola, D., & Ganesan, A. (2016). Peptidomimetics: a synthetic tool of drug discovery. Future Medicinal Chemistry, 8(12), 1413–1430. [Link]

  • D'Andrea, L. D., & Di Marino, S. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry, 18(8), 643–656. [Link]

  • AFT Bioscience. (2023, October 3). The 4 Most Promising Therapeutic Applications for Peptide Drug Development. Retrieved from [Link]

  • Guzmán, F., Barberis, S., & Albericio, F. (2022). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 58, 1-12. [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Retrieved from [Link]

  • ResearchGate. (n.d.). New synthesis of β-(4-semicarbazido)carboxylic acid-based peptidomimetics and 3-amino-5,6-dihydrouracils via amidoalkylation protocol. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

  • ChemUniverse. (n.d.). 8-(boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

  • Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Cabrele, C., & Beck-Sickinger, A. G. (2000). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Angewandte Chemie International Edition, 39(23), 4262-4266. [Link]

  • MDPI. (2020). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 25(21), 5005. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Retrieved from [Link]

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the safe handling, storage, and emergency procedures for 8-(tert-butoxycarbonyl-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes available safety data with established principles of laboratory practice to ensure user safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a specialized amino acid derivative widely used as a building block in organic and medicinal chemistry. Its spirocyclic core imparts conformational rigidity, a desirable trait in the design of complex, biologically active molecules.[1] The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for its application in multi-step syntheses, as it is stable under many reaction conditions but can be removed selectively.[2][3]

A comprehensive safety assessment requires consideration of both the target compound and its parent amine, as their properties and potential hazards are closely related.

Property8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid (Parent Compound)
CAS Number 886362-27-254621-18-0
Molecular Formula C₁₄H₂₃NO₆C₉H₁₅NO₄[4]
Molecular Weight 301.34 g/mol 201.22 g/mol [4]
Appearance White to off-white solidWhite to off-white solid
Boiling Point Not available~372.1°C at 760 mmHg (Predicted)[4][5]
Melting Point Not available301-304°C[4][5]

Section 2: Hazard Identification and Risk Assessment

Detailed toxicological data for 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is not extensively published. However, available supplier information indicates it should be treated as a corrosive substance.[6] Furthermore, the safety profile of the parent amine, 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, provides a critical baseline for risk assessment.

GHS Hazard Classification (Inferred and Documented):

  • H302: Harmful if swallowed. (Based on parent compound)[7]

  • H314: Causes severe skin burns and eye damage. (Documented for Boc-protected compound)[6]

  • H318: Causes serious eye damage. (Based on parent compound)[7]

The primary risks associated with this compound stem from its corrosive nature and the potential for serious eye damage upon contact. As a fine powder, it also poses an inhalation hazard. The causality is clear: the acidic nature of the carboxylic acid and the amine functionality (even when protected) can irritate or damage biological tissues. The risk is highest when the material is handled as a dry powder due to the ease of dust generation.

Risk_Assessment cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization & Control Compound Compound (Solid Powder) Hazards Known Hazards: - H314: Skin/Eye Burns - H302: Harmful if Swallowed - H318: Serious Eye Damage Compound->Hazards is Risk High Risk of: - Severe Eye Damage - Skin Irritation/Burns - Respiratory Irritation Hazards->Risk leads to Routes Potential Routes of Exposure Inhalation Inhalation (Dust) Routes->Inhalation Contact Skin/Eye Contact Routes->Contact Ingestion Ingestion Routes->Ingestion Routes->Risk leads to Controls Control Measures: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) Risk->Controls requires

Figure 1: Risk assessment workflow for handling the compound.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and appropriate PPE.

Engineering Controls
  • Ventilation: All manipulations of the solid compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is the primary defense against respiratory exposure.

  • Eyewash and Safety Shower: A calibrated and unobstructed eyewash station and safety shower must be readily accessible within the immediate work area.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experiments involving this compound.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[8] Contaminated work clothing should be laundered separately from personal clothing.[7]

  • Quantity Management: Minimize the amount of material handled at any given time to reduce the potential impact of a spill or exposure event.

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on the identified hazards.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[8] Given the severe eye damage risk, a face shield should also be worn over the goggles, especially when handling larger quantities or during tasks with a high splash potential.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Nitrile or neoprene gloves are generally suitable for handling dry solids.[7][8] Always inspect gloves for degradation or punctures before use and change them frequently.[8] Glove suitability depends on the duration of contact and the specific solvents being used.[7]

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: For situations where a fume hood cannot be used or during a major spill clean-up, a NIOSH-approved respirator with a particle filter is necessary.[9]

PPE_Selection start Start: Handling Solid Compound task_assessment Task Assessment Weighing / Transfer / Manipulation start->task_assessment:f1 engineering_controls Engineering Controls Use Chemical Fume Hood? Yes No task_assessment->engineering_controls:f1 ppe_standard Standard PPE - Nitrile Gloves - Safety Goggles - Lab Coat engineering_controls:yes->ppe_standard Primary Containment ppe_enhanced Enhanced PPE - Standard PPE - Face Shield - Respiratory Protection engineering_controls:no->ppe_enhanced Emergency / Spill

Figure 2: Decision workflow for selecting appropriate PPE.

Section 4: Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Storage Conditions: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[8][9] Recommended storage temperatures are often between 2-8°C.[1] The storage area should be protected from light and moisture.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[8][10] The Boc group is labile to strong acids, which would cleave it and generate the parent amine, potentially with gas evolution (CO₂ and isobutylene).[11][12]

  • Thermal Stability: The Boc group can be removed thermally at high temperatures (typically >150°C), a process that generates isobutylene and carbon dioxide.[13] While stable under normal laboratory conditions, avoid exposing the compound to excessive heat.

Section 5: Emergency Procedures

A pre-planned and well-understood emergency response protocol is a cornerstone of a trustworthy safety system.

Spill Response
  • Evacuate and Alert: Clear the immediate area of all personnel. Alert colleagues and the laboratory supervisor.

  • Assess: Determine the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.

  • Control: Prevent the spill from entering drains or water courses.[7]

  • Clean-up (for minor spills):

    • Don appropriate PPE (including respiratory protection if necessary).

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.

    • Carefully sweep or vacuum (using an explosion-proof vacuum) the material into a labeled, sealable container for hazardous waste.[7] Do not use air hoses for clean-up.[7]

    • Decontaminate the area with a suitable solvent and wash with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

Spill_Response spill Spill Occurs evacuate 1. Evacuate & Alert Personnel spill->evacuate assess 2. Assess Spill (Minor or Major?) evacuate->assess major_spill Contact Emergency Response Team assess->major_spill Major minor_spill 3. Don Enhanced PPE assess->minor_spill Minor contain 4. Contain Spill (Use inert absorbent) minor_spill->contain cleanup 5. Collect Waste (Sweep/Vacuum) contain->cleanup decon 6. Decontaminate Area cleanup->decon dispose 7. Dispose of Waste decon->dispose

Figure 3: Step-by-step workflow for chemical spill response.
First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and running water.[7] Seek medical attention if irritation or burns develop.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[8] Seek immediate medical attention.[7]

Firefighting Measures
  • The compound is not considered a significant fire risk but may burn.[7]

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam appropriate for the surrounding fire.[9]

  • Hazards from Combustion: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7][8]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Procedure: Dispose of the material and its container at an authorized hazardous or special waste collection point.[7] Do not dispose of it in drains or the general trash. All disposal practices must be in accordance with local, state, and federal regulations.

References

  • Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. J. Org. Chem., 84(8), 4846–4855. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection - Thermal Methods. Available at: [Link]

  • Chemical-Suppliers.com. (n.d.). 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | CAS 54621-18-0. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Available at: [Link]

  • Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Arctom. (n.d.). [CAS NO. 886362-27-2] 8-{[(tert-butoxy)carbonyl]amino}-1.... Available at: [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]

  • MySkinRecipes. (n.d.). 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Available at: [Link]

  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • ChemUniverse. (n.d.). 8-(boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Available at: [Link]

  • Chemsrc. (2025). N-boc-amino-piperidinyl-1,1-carboxylic acid Safety Data Sheet. Available at: [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Constrained amino acids are pivotal building blocks in modern medicinal chemistry, offering a scaffold to enhance pharmacological properties such as metabolic stability, potency, and oral bioavailability. The spirocyclic amino acid, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, is a particularly valuable synthetic intermediate. Its rigid framework allows for the precise spatial orientation of functional groups, making it a key component in the design of novel therapeutics. This application note provides a detailed, research-backed guide for the synthesis of this compound, commencing from a common precursor to cyclohexanone, 1,4-cyclohexanedione. The synthetic strategy involves a three-stage process: ketal protection, amino acid formation via the Bucherer-Bergs reaction, and subsequent Boc-protection of the resulting amino acid.

Overall Synthetic Workflow

The synthesis is logically divided into three main stages, starting from the commercially available 1,4-cyclohexanedione. This precursor can be synthesized from cyclohexanone through various methods, though for the purposes of this guide, we commence with the dione.

Synthesis_Workflow cluster_0 Stage 1: Ketal Protection cluster_1 Stage 2: Bucherer-Bergs Reaction & Hydrolysis cluster_2 Stage 3: Boc Protection A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one A->B Ethylene glycol, p-TsOH C Spiro Hydantoin Intermediate B->C KCN, (NH₄)₂CO₃ D 8-Amino-1,4-dioxaspiro[4.5]decane- 8-carboxylic acid C->D Alkaline Hydrolysis E 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane- 8-carboxylic acid D->E (Boc)₂O, Base

Caption: Overall synthetic workflow from 1,4-cyclohexanedione.

Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

The initial step involves the selective protection of one of the ketone functionalities of 1,4-cyclohexanedione as an ethylene ketal. This is a crucial chemoselective transformation that allows for the subsequent manipulation of the unprotected ketone.

Protocol 1: Monoketalization of 1,4-Cyclohexanedione
Reagent/ParameterQuantity/ValueNotes
1,4-Cyclohexanedione11.2 g (0.1 mol)Ensure high purity starting material.
Ethylene Glycol6.2 g (0.1 mol)Use a 1:1 molar ratio for monoketalization.
p-Toluenesulfonic acid (p-TsOH)0.19 g (1 mol%)Catalytic amount.
Toluene150 mLSolvent, also aids in azeotropic removal of water.
Reaction TemperatureReflux (approx. 110-120 °C)Use a Dean-Stark apparatus.
Reaction Time4-6 hoursMonitor by TLC or GC-MS.

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (11.2 g, 0.1 mol), ethylene glycol (6.2 g, 0.1 mol), p-toluenesulfonic acid (0.19 g, 1 mol%), and toluene (150 mL).

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to afford 1,4-dioxaspiro[4.5]decan-8-one as a white solid.

Stage 2: Synthesis of 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

This stage employs the Bucherer-Bergs reaction, a robust method for the synthesis of α,α-disubstituted amino acids from ketones.[1] The reaction proceeds through a spiro-hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.

Mechanism of the Bucherer-Bergs Reaction

Bucherer_Bergs A 1,4-Dioxaspiro[4.5]decan-8-one B Cyanohydrin Intermediate A->B + KCN, H₂O C Aminonitrile Intermediate B->C + (NH₄)₂CO₃ D Spiro Hydantoin C->D Intramolecular cyclization E Amino Acid D->E Hydrolysis

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

Protocol 2: Bucherer-Bergs Synthesis of the Spiro Hydantoin
Reagent/ParameterQuantity/ValueNotes
1,4-Dioxaspiro[4.5]decan-8-one15.6 g (0.1 mol)From Stage 1.
Potassium Cyanide (KCN)7.8 g (0.12 mol)Caution: Highly toxic! Handle with extreme care in a fume hood.
Ammonium Carbonate28.8 g (0.3 mol)
Ethanol100 mLSolvent.
Water100 mLCo-solvent.
Reaction Temperature60-70 °C
Reaction Time12-24 hoursMonitor by TLC.

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve potassium cyanide (7.8 g, 0.12 mol) and ammonium carbonate (28.8 g, 0.3 mol) in a mixture of water (100 mL) and ethanol (100 mL).

  • To this solution, add 1,4-dioxaspiro[4.5]decan-8-one (15.6 g, 0.1 mol).

  • Heat the reaction mixture to 60-70 °C with vigorous stirring for 12-24 hours. The reaction progress can be monitored by the precipitation of the hydantoin product.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Collect the precipitated spiro hydantoin by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude spiro hydantoin intermediate. This can be used in the next step without further purification.

Protocol 3: Hydrolysis of the Spiro Hydantoin
Reagent/ParameterQuantity/ValueNotes
Spiro Hydantoin Intermediate(from 0.1 mol ketone)From Protocol 2.
Sodium Hydroxide (NaOH)24 g (0.6 mol)
Water200 mL
Reaction Temperature100-110 °C (Reflux)
Reaction Time12-24 hoursMonitor by TLC or HPLC.
Hydrochloric Acid (conc.)~50 mLFor acidification to pH 6-7.

Procedure:

  • In a 500 mL round-bottom flask, suspend the crude spiro hydantoin in a solution of sodium hydroxide (24 g, 0.6 mol) in water (200 mL).

  • Heat the mixture to reflux for 12-24 hours, or until the reaction is complete as indicated by TLC or HPLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the solution to a pH of 6-7 with concentrated hydrochloric acid. The amino acid will precipitate out of the solution.

  • Collect the precipitated 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure amino acid as a white solid.

Stage 3: Boc Protection of the Amino Acid

The final stage involves the protection of the newly formed amino group with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and for the preparation of stable, versatile building blocks.

Protocol 4: N-Boc Protection
Reagent/ParameterQuantity/ValueNotes
8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid20.1 g (0.1 mol)From Stage 2.
Di-tert-butyl dicarbonate ((Boc)₂O)24.0 g (0.11 mol)
Sodium Hydroxide (NaOH)8.0 g (0.2 mol)
1,4-Dioxane100 mLSolvent.
Water100 mLCo-solvent.
Reaction TemperatureRoom Temperature
Reaction Time12-18 hoursMonitor by TLC.

Procedure:

  • Dissolve 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (20.1 g, 0.1 mol) and sodium hydroxide (8.0 g, 0.2 mol) in a mixture of water (100 mL) and 1,4-dioxane (100 mL) in a 500 mL flask.

  • To this stirred solution, add di-tert-butyl dicarbonate (24.0 g, 0.11 mol) portion-wise at room temperature.

  • Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting amino acid is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) to afford 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid as a white solid.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid from 1,4-cyclohexanedione. The described three-stage process, involving selective ketalization, a Bucherer-Bergs reaction, and subsequent N-Boc protection, is a reliable and scalable route to this valuable constrained amino acid. The protocols are designed to be clear and reproducible for researchers in the field of medicinal chemistry and drug development.

References

  • Organic Syntheses, Coll. Vol. 4, p.221 (1963); Vol. 34, p.26 (1954). [Link: http://www.orgsyn.org/demo.aspx?prep=CV4P0221]
  • Wikipedia. 1,4-Cyclohexanedione. [Link: https://en.wikipedia.org/wiki/1,4-Cyclohexanedione]
  • Taylor & Francis Online. An Efficient Synthesis of a Mono Ketal of Cyclohexane-1, 4-Dione. Synthetic Communications. [Link: https://www.tandfonline.com/doi/abs/10.1080/00397917908064219]
  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link: https://www.researchgate.net/publication/244464539_Synthesis_of_14-dioxaspira45decan-8-one]
  • Alfa Chemistry. Bucherer-Bergs Reaction. [Link: https://www.alfa-chemistry.com/bucherer-bergs-reaction.htm]
  • Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950, 46 (3), 403–470. [Link: https://pubs.acs.org/doi/abs/10.1021/cr60145a001]
  • Wikipedia. Strecker amino acid synthesis. [Link: https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis]
  • Organic Chemistry Portal. Strecker Synthesis. [Link: https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm]
  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-8-129-S1.pdf]
  • MySkinRecipes. 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. [Link: https://www.myskinrecipes.com/shop/th/products/75773-8-amino-1-4-dioxaspiro-4-5-decane-8-carboxylic-acid]
  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link: https://www.organic-chemistry.org/namedreactions/bucherer-bergs-reaction.shtm]

Sources

Application Notes and Protocols for Peptide Coupling Using 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Conformational Constraints in Peptide Design

In the landscape of modern peptidomimetics and drug discovery, the use of non-proteinogenic amino acids is a cornerstone strategy for imparting desirable pharmacological properties. The introduction of conformational constraints can lead to peptides with enhanced receptor affinity, increased metabolic stability, and improved bioavailability. 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a prime example of such a constrained building block. Its rigid spirocyclic backbone, derived from a ketal-protected 4-oxocyclohexanecarboxylic acid, offers a unique three-dimensional presentation of the amino and carboxyl functionalities, making it a valuable tool for probing and modulating biological interactions.[1][2][3]

This technical guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this sterically demanding amino acid into peptide sequences. We will delve into the selection of appropriate coupling reagents, optimization of reaction conditions, and troubleshooting potential challenges.

Core Principles: Overcoming the Steric Hindrance of a Dialkylated α-Carbon

The primary challenge in coupling 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid lies in the steric hindrance around its α-carbon. This structural feature can significantly slow down the rate of amide bond formation and increase the risk of side reactions, such as racemization.[4] Therefore, the choice of coupling reagent and reaction conditions is critical to achieving high yields and maintaining the stereochemical integrity of the product.

Generally, for sterically hindered amino acids, more potent coupling reagents are preferred.[4][5] These reagents rapidly activate the carboxylic acid, creating a highly reactive intermediate that is more susceptible to nucleophilic attack by the incoming amine.

Recommended Peptide Coupling Protocols

Herein, we present three robust protocols for the coupling of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, categorized by the class of coupling reagent. These protocols are designed for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Protocol 1: Uronium/Aminium Salt-Based Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent renowned for its high efficiency and low racemization rates, particularly with sterically hindered amino acids.[5][6] The mechanism involves the formation of a highly reactive OAt-active ester.[6][7]

HATU_Mechanism RCOOH Spiro-AA-COOH RCOO_neg Spiro-AA-COO⁻ RCOOH->RCOO_neg + Base Base DIPEA OAt_ester OAt-Active Ester RCOO_neg->OAt_ester + HATU Byproduct1 Tetramethylurea RCOO_neg->Byproduct1 - Tetramethylurea byproduct HATU HATU HATU->OAt_ester Peptide Coupled Peptide OAt_ester->Peptide + Amine Byproduct2 HOAt OAt_ester->Byproduct2 Amine H₂N-Peptide Amine->Peptide PyBOP_Mechanism RCOOH Spiro-AA-COOH RCOO_neg Spiro-AA-COO⁻ RCOOH->RCOO_neg + Base Base DIPEA OBt_ester OBt-Active Ester RCOO_neg->OBt_ester + PyBOP Byproduct1 Tris(pyrrolidino)phosphine oxide RCOO_neg->Byproduct1 - Phosphine oxide byproduct PyBOP PyBOP PyBOP->OBt_ester Peptide Coupled Peptide OBt_ester->Peptide + Amine Byproduct2 HOBt OBt_ester->Byproduct2 Amine H₂N-Peptide Amine->Peptide

Caption: PyBOP-mediated peptide bond formation.

  • Reactant Preparation: Dissolve the amine component (1.0 equivalent) and 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.1 equivalents) in a suitable aprotic solvent such as DMF or DCM.

  • Reagent Addition: Add PyBOP (1.2 equivalents) to the solution. [8]3. Base Addition: Add DIPEA (2.5 equivalents) and stir the reaction mixture at room temperature.

  • Reaction Time: Allow the reaction to proceed for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Carbodiimide-Based Coupling with EDC and HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for peptide coupling. [9]HOBt acts as a racemization suppressant by forming an active ester that is more reactive than the O-acylisourea intermediate, which is prone to rearrangement. [10][11]

EDC_HOBt_Mechanism RCOOH Spiro-AA-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea OBt_ester OBt-Active Ester O_acylisourea->OBt_ester + HOBt EDU EDU (Byproduct) O_acylisourea->EDU - EDU HOBt HOBt HOBt->OBt_ester Peptide Coupled Peptide OBt_ester->Peptide + Amine Amine H₂N-Peptide Amine->Peptide

Caption: EDC/HOBt-mediated peptide bond formation.

  • Reactant Solubilization: Dissolve 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.2 equivalents) and HOBt (1.2 equivalents) in DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 equivalents) to the cooled solution and stir for 10-15 minutes to allow for pre-activation.

  • Amine Addition: Add the amine component (1.0 equivalent) to the reaction mixture. If the amine is in the form of a salt (e.g., hydrochloride), add one equivalent of a tertiary base like triethylamine (TEA) or DIPEA.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 2.

Summary of Recommended Reaction Conditions

ParameterHATU ProtocolPyBOP ProtocolEDC/HOBt Protocol
Equivalents of Spiro-AA 2-41.11.2
Equivalents of Coupling Reagent 1.95 (rel. to acid)1.21.2
Equivalents of Additive N/A(Optional: 1.1 HOBt)1.2 HOBt
Equivalents of Base 4 (DIPEA)2.5 (DIPEA)1.0 (if amine is a salt)
Solvent DMFDMF or DCMDMF
Temperature Room TemperatureRoom Temperature0 °C to Room Temperature
Typical Reaction Time 2-4 hours2-6 hours12-16 hours

Troubleshooting and Key Considerations

  • Incomplete Coupling: Due to the steric bulk of the spirocyclic amino acid, longer reaction times or a double coupling protocol may be necessary. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.

  • Racemization: While HATU and PyBOP are known to suppress racemization, the risk is never zero. [6][12]It is advisable to minimize the time the carboxylic acid is activated before the amine is introduced. Using additives like HOBt or HOAt is a standard practice to minimize this side reaction. [10][11]* Guanidinylation Side Reaction: When using uronium/aminium reagents like HATU in excess, a side reaction can occur where the N-terminal amine of the peptide attacks the guanidinium carbon of the coupling reagent, leading to a capped and unreactive peptide chain. [6][13]Using a slight excess of the amino acid relative to the coupling reagent can help mitigate this.

Conclusion

The successful incorporation of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid into peptide scaffolds requires careful consideration of the coupling methodology. For this sterically demanding building block, the use of potent coupling reagents such as HATU or PyBOP is highly recommended to ensure efficient amide bond formation while preserving stereochemical integrity. The protocols and data presented in this guide offer a robust starting point for researchers aiming to leverage the unique conformational properties of this spirocyclic amino acid in their peptide design and drug discovery efforts.

References

  • An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation. Benchchem. [URL: https://www.benchchem.
  • HATU:a third-generation coupling reagent. ChemicalBook. [URL: https://www.chemicalbook.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem. [URL: https://www.benchchem.
  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. [URL: https://www.youtube.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [URL: https://www.aapptec.com/standard-coupling-procedures-dic-hobt-pybop-hbtu-pybrop-s5]
  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2002/p1/b108872f]
  • Mechanism of BOP-mediated coupling reagent. ResearchGate. [URL: https://www.researchgate.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/B108872F. [URL: https://pubs.rsc.org/en/content/articlehtml/2002/p1/b108872f]
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. BOC Sciences. [URL: https://www.bocsci.com/blog/the-role-of-hobt-and-hbtu-in-peptide-coupling-reactions/]
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D. [URL: https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra06655d]
  • Acid-Amine Coupling using PyBOP. Organic Synthesis. [URL: https://www.synarchive.com/named-reactions/Acid-Amine-Coupling-using-PyBOP]
  • 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | CAS 54621-18-0. ChemSrc. [URL: https://www.chemsrc.com/en/cas/54621-18-0_235888.html]
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Reaction_Pages/Amine_to_Amide_EDC_HOBt.htm]
  • PyBOP. Wikipedia. [URL: https://en.wikipedia.org/wiki/PyBOP]
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00421]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/p/8-amino-14-dioxaspiro45decane-8-carboxylic-acid]
  • 8-n-boc-amino-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid. Echemi. [URL: https://www.echemi.com/products/pid2087595-8-n-boc-amino-14-dioxa-spiro45decane-8-carboxylic-acid.html]
  • Planning a Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.com/planning-a-peptide-synthesis-s3]
  • Peptide synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Peptide_synthesis]
  • Introduction to Peptide Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2019/02/15/peptide-synthesis-amide-coupling-and-protecting-groups/]
  • 8-(boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. ChemUniverse. [URL: https://www.chemuniverse.com/p/P73369-8-BOC-AMINO-14-DIOXASPIRO45DECANE-8-CARBOXYLIC-ACID.html]
  • 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid. Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/8-(Boc-amino)-1,4-dioxaspiro-4-5-decane-8-carboxylic-Acid-0886362-27-2.aspx]
  • 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR8974_msds.pdf]
  • CAS 54621-18-0 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_54621-18-0.htm]
  • Recent development of peptide coupling reagents in organic synthesis. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2003/i/general-account/10-14258/10-14258_General%20Account.pdf]

Sources

Application Notes and Protocols: Boc-Deprotection Strategies for 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Deprotecting a Sterically Hindered Spirocyclic Amino Acid

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amine functionalities.[1][2] Its widespread use stems from its robustness under a wide range of reaction conditions and its susceptibility to cleavage under acidic conditions.[3][4] The target molecule, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, is a valuable building block, incorporating a spirocyclic scaffold that imparts conformational rigidity, a feature often sought in drug design to enhance binding affinity and selectivity.

However, the very steric hindrance that makes this molecule attractive also presents a significant challenge for the removal of the Boc protecting group. The bulky spirocyclic framework can impede the access of reagents to the carbamate functionality, potentially requiring harsher conditions that may compromise other sensitive functional groups. This application note provides a detailed guide to various Boc-deprotection methods applicable to this and other sterically hindered amino acids, offering insights into the underlying mechanisms and providing field-proven protocols to guide researchers in selecting the optimal strategy.

Core Principles of Boc Deprotection: An Acid-Catalyzed Cascade

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-defined mechanism.[5][6] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][7] This initial step increases the electrophilicity of the carbonyl carbon, facilitating the subsequent cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][5] The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine.[1][5] The liberated amine is then protonated by the excess acid in the reaction medium to furnish the corresponding ammonium salt.

It is crucial to consider the fate of the tert-butyl cation generated during this process. This electrophilic species can potentially alkylate nucleophilic sites within the substrate or solvent.[8] To mitigate this, scavengers are often employed, especially when dealing with sensitive substrates.

Methodology I: The Workhorse - Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is the most common and effective reagent for Boc deprotection due to its strength and volatility, which simplifies its removal during workup.[1][7] The use of TFA, often in a co-solvent like dichloromethane (DCM), provides a robust and generally rapid method for cleaving the Boc group, even in sterically demanding environments.

Mechanism of TFA-Mediated Deprotection

The mechanism follows the general acid-catalyzed pathway described above. TFA protonates the carbamate, leading to the formation of the tert-butyl cation, which is typically quenched by the trifluoroacetate anion or can be trapped by scavengers.[5][9]

TFA_Deprotection Substrate 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Protonated_Intermediate Protonated Carbamate Substrate->Protonated_Intermediate + H+ (from TFA) TFA TFA (CF3COOH) tBu_Cation tert-Butyl Cation Protonated_Intermediate->tBu_Cation Cleavage Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid CO2 CO2 Deprotected_Amine Deprotected Amine (TFA Salt) Carbamic_Acid->Deprotected_Amine - CO2

Caption: TFA-mediated Boc deprotection workflow.

Experimental Protocol: TFA Deprotection
  • Dissolution: Dissolve 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm of the reaction.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[3] The optimal amount of TFA may need to be determined empirically, but a significant excess is typically used to drive the reaction to completion.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[3] Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.[3]

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the deprotected amine salt.

Methodology II: The Milder Alternative - Hydrochloric Acid (HCl) in Dioxane

For substrates that may be sensitive to the harshness of neat TFA, a solution of hydrogen chloride (HCl) in an organic solvent, typically 1,4-dioxane, offers a milder yet effective alternative.[10][11] This method is often preferred for its selectivity in deprotecting Nα-Boc groups in the presence of other acid-labile functionalities like tert-butyl esters.[10][12]

Mechanism of HCl/Dioxane Deprotection

The mechanism is analogous to that of TFA, with the proton from HCl initiating the cleavage of the Boc group.[6] The resulting amine is isolated as its hydrochloride salt.

HCl_Deprotection_Workflow Start Start: Boc-protected Spiro-amino Acid Reaction Stir at Room Temp (30 min - 4h) Start->Reaction Reagent 4M HCl in Dioxane Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Workup Concentrate under reduced pressure Monitoring->Workup Complete Precipitation Precipitate with Diethyl Ether Workup->Precipitation Isolation Filter and Dry Precipitation->Isolation Product End: Deprotected Amine (HCl Salt) Isolation->Product

Caption: Experimental workflow for HCl/Dioxane Boc deprotection.

Experimental Protocol: HCl in Dioxane Deprotection
  • Preparation: To a stirred solution of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1 equivalent) in a minimal amount of a suitable solvent (e.g., anhydrous dioxane or methanol), add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[3]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours. For sterically hindered substrates, longer reaction times may be necessary.[10][12]

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Precipitation: Add diethyl ether to the residue to induce precipitation of the hydrochloride salt.

  • Isolation: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Methodology III: Non-Acidic and Milder Approaches for Sensitive Substrates

While acidic methods are standard, certain substrates may contain other acid-labile functional groups that necessitate alternative deprotection strategies.

Trimethylsilyl Iodide (TMSI)

Trimethylsilyl iodide (TMSI) offers a powerful and often rapid method for Boc deprotection under non-acidic conditions.[13][14] The reaction is typically fast and can be performed at room temperature.[13] This method can be particularly useful for deprotecting water-soluble zwitterionic compounds.[15]

Thermal Deprotection

In some cases, the Boc group can be removed thermally. This can be achieved by heating the compound neat or in a high-boiling solvent.[16] Another approach involves using water at reflux temperatures, presenting a "green" chemistry alternative.[17]

Lewis Acid-Mediated Deprotection

Various Lewis acids, such as bismuth(III) trichloride, have been shown to effectively cleave the Boc group, often with high chemoselectivity in the presence of other acid-sensitive groups.[18]

Comparative Summary of Deprotection Methods

MethodReagentsSolvent(s)Temperature (°C)Typical Reaction TimeAdvantagesDisadvantages
TFA Trifluoroacetic AcidDichloromethane0 to RT1-4 hoursHighly effective, volatile reagent, well-established.[1]Harsh conditions, potential for side reactions with sensitive substrates.[8]
HCl/Dioxane 4M HCl in 1,4-DioxaneDioxane, MethanolRoom Temperature30 min - 4 hoursMilder than TFA, good selectivity.[10][11]Dioxane is a hazardous solvent.
TMSI Trimethylsilyl IodideDichloromethaneRoom Temperature15 min - 24 hoursNon-acidic, rapid, good for sensitive substrates.[13]Reagent can be expensive and moisture-sensitive.
Thermal None (or Water)None (or Water)High (e.g., 100-185)Variable"Green" option (with water), avoids acidic reagents.[16][17]Requires high temperatures, not suitable for all substrates.
Lewis Acid e.g., BiCl₃Acetonitrile/Water55VariableHigh chemoselectivity.[18]May require specific optimization for each substrate.

Conclusion: A Strategic Approach to Boc Deprotection

The successful deprotection of the Boc group from the sterically hindered 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid hinges on the careful selection of the appropriate methodology. For robust substrates, the standard TFA protocol remains a reliable choice. However, for molecules possessing other acid-sensitive functionalities, the milder HCl/dioxane method or alternative non-acidic approaches such as TMSI should be considered. Researchers must weigh the reactivity of their specific substrate against the potential for side reactions to determine the most effective and selective deprotection strategy. The protocols and comparative data presented herein provide a solid foundation for making this critical experimental decision.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Aouf, C., Le, T., The, T., & Jia, Z. J. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic & Biomolecular Chemistry, 10(19), 3672-3675.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]

  • ResearchGate. (2001). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. Retrieved from [Link]

  • National Institutes of Health. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Retrieved from [Link]

Sources

Application Notes and Protocols for Amide Bond Formation with 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Encumbered Scaffolds

In the landscape of modern drug discovery and peptide chemistry, the incorporation of conformationally constrained amino acid analogues is a powerful strategy for designing novel therapeutics with enhanced potency, selectivity, and metabolic stability. 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a prime example of such a building block. Its unique spirocyclic framework, which locks the geometry of the cyclohexane ring, offers a valuable scaffold for creating complex molecular architectures.[1] However, the very structural rigidity that makes this compound attractive also presents a significant synthetic challenge: the formation of an amide bond at its sterically hindered α-carbon.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful amide bond formation using 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. We will delve into the rationale behind experimental choices, explore a variety of coupling reagents, and present a robust, validated protocol that serves as a strong starting point for your synthetic endeavors.

The Critical Juncture: Activating the Carboxylic Acid

The fundamental principle of amide bond formation involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine. With sterically hindered amino acids like our spirocyclic analogue, the selection of the appropriate coupling reagent is paramount. Traditional methods, such as those employing carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) alone, are often inefficient, leading to slow reaction rates and low yields due to the steric hindrance around the carboxylic acid.[2]

Modern peptide coupling chemistry has provided a powerful arsenal of reagents designed to overcome these steric challenges. These reagents can be broadly categorized into phosphonium and aminium/uronium salts, which generally offer superior performance in difficult couplings.[3][4] These reagents react with the carboxylic acid to form highly reactive activated esters, which are more susceptible to nucleophilic attack by the incoming amine.[4]

Choosing Your Activator: A Comparative Overview

The choice of coupling reagent can significantly impact the efficiency and success of the amide bond formation. Below is a comparative table of commonly used coupling reagents suitable for sterically hindered systems.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium/Uronium SaltHigh reactivity, rapid kinetics, low racemization tendency, effective for hindered couplings.[4][5]Can react with primary amines to form guanidinium byproducts if the amine is added before the carboxylic acid.
HBTU Aminium/Uronium SaltWidely used, effective for many standard and some hindered couplings, water-soluble byproducts.[6]Generally less reactive than HATU for severely hindered systems.[5]
PyBOP Phosphonium SaltStrong coupling reagent with high reactivity, non-carcinogenic byproducts (compared to its predecessor, BOP).[5]Solutions in DMF have moderate stability.[4]
COMU Aminium/Uronium SaltBased on the Oxyma Pure leaving group, offering high efficiency and reduced risk of racemization.[4]---
EDC/HOBt Carbodiimide + AdditiveCost-effective, commonly used. HOBt suppresses racemization and improves coupling efficiency.[5][6]Byproduct (DCU if DCC is used, or a soluble urea for EDC) removal is necessary. Less effective for highly hindered systems compared to phosphonium/uronium salts.[2]

For 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, we recommend starting with a high-performance aminium salt like HATU due to its proven efficacy in overcoming significant steric barriers.[3][5] The inclusion of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to facilitate the reaction.[6]

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for the amide coupling of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid with a representative primary amine. This protocol is designed to be a robust starting point, and optimization may be necessary depending on the specific amine substrate.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Spirocyclic Amino Acid, Amine, and HATU in Anhydrous DMF add_base Cool to 0°C and Add DIPEA Dropwise start->add_base warm_rt Allow to Warm to Room Temperature add_base->warm_rt stir Stir for 12-24 hours warm_rt->stir monitor Monitor Progress via TLC or LC-MS stir->monitor quench Quench with Saturated aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (aq. LiCl, Brine) extract->wash dry Dry over Na2SO4, Filter, and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Characterize Final Product purify->end

Sources

Application Notes and Protocols for the Use of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Conformationally Constrained Amino Acids in Peptide Drug Discovery

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. Among the diverse array of available building blocks, conformationally constrained amino acids, particularly spirocyclic derivatives, have garnered significant interest. These rigid structures can pre-organize the peptide backbone into specific secondary structures, such as β-turns or helices, which can enhance binding affinity to biological targets.

This document provides a detailed guide to the use of a specific spirocyclic amino acid, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, in solid-phase peptide synthesis (SPPS). We will delve into the critical considerations for its successful incorporation into peptide chains, present a validated protocol, and discuss the rationale behind the recommended synthetic strategy.

A Critical Assessment of Synthetic Strategy: Boc vs. Fmoc Chemistry

The choice of the Nα-protecting group strategy is a fundamental decision in SPPS. The two most common approaches are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.

The Boc group is removed with moderately strong acids, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved under basic conditions, usually with piperidine. 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid contains a 1,4-dioxaspiro[4.5]decane moiety, which is an ethylene ketal of cyclohexanone. Ketal groups are known to be sensitive to acidic conditions and can be hydrolyzed back to the corresponding ketone.

Indeed, studies have shown that TFA can effectively mediate the deprotection of acetals and ketals, even in the absence of water.[1][2] This presents a significant challenge for the use of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in a standard Boc-SPPS workflow. The repeated TFA treatments required for the removal of the Boc group at each cycle would likely lead to the degradation of the spirocyclic ketal structure, resulting in the undesired formation of a ketone in the peptide side chain.

Therefore, to preserve the integrity of the spirocyclic scaffold, the Fmoc/tBu strategy is strongly recommended . This approach utilizes the base-labile Fmoc group for Nα-protection, thus avoiding the repeated use of strong acids during the chain elongation. The acid-labile side-chain protecting groups (e.g., tBu) and the cleavage from the resin are performed in a single step at the end of the synthesis with a strong acid cocktail. This single, final acid exposure is significantly less detrimental to the ketal group than the cumulative effect of repeated deprotections in the Boc strategy.

For the successful implementation of the Fmoc/tBu strategy, the corresponding Fmoc-protected amino acid, Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 369403-24-7) , should be used. This building block is commercially available from various suppliers.[3]

Physicochemical Properties

PropertyValueReference
8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
CAS Number54621-18-0[4]
Molecular FormulaC₉H₁₅NO₄[4]
Molecular Weight201.22 g/mol [4]
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
CAS Number886362-27-2
Molecular FormulaC₁₄H₂₃NO₆
Molecular Weight301.34 g/mol
Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
CAS Number369403-24-7[3]
Molecular FormulaC₂₄H₂₅NO₆[3]
Molecular Weight423.46 g/mol

Experimental Protocols: Fmoc-SPPS of Peptides Containing 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

The following protocols are designed for manual SPPS but can be adapted for automated synthesizers.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin for peptide amides)

  • Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water, deionized

  • Diethyl ether, cold

  • Kaiser test kit

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • To remove the Fmoc group from the resin, add a solution of 20% piperidine in DMF.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

Protocol 2: Coupling of Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Due to the sterically hindered nature of this α,α-disubstituted amino acid, a powerful coupling reagent such as HATU is recommended to ensure efficient amide bond formation.[1][5]

  • In a separate vial, dissolve Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid/HATU solution and mix for 1-2 minutes to pre-activate.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

SPPS_Coupling_Workflow cluster_activation Amino Acid Activation Resin Deprotected Peptide-Resin (Free Amine) Coupling Coupling Resin->Coupling Add activated amino acid Preactivation Pre-activation (1-2 min) Preactivation->Coupling Kaiser_Test Kaiser_Test Coupling->Kaiser_Test Positive Positive Kaiser_Test->Positive Positive (Blue) Negative Negative Kaiser_Test->Negative Negative (Yellow) Recouple Recouple Positive->Recouple Washing Washing Negative->Washing Recouple->Coupling Next_Cycle Proceed to next Fmoc Deprotection Washing->Next_Cycle Fmoc_AA Fmoc-Spiro-AA Fmoc_AA->Preactivation HATU HATU HATU->Preactivation DIPEA DIPEA DIPEA->Preactivation

Diagram 1: Workflow for coupling the sterically hindered Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
Protocol 3: Final Cleavage and Deprotection

A standard cleavage cocktail for Fmoc-SPPS is typically sufficient. The inclusion of scavengers is crucial to prevent side reactions with sensitive amino acids.

  • After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM (3 x 1 min) and dry under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail. A common and effective cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[6] For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) can be used.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cleavage_Workflow start Dried Peptide-Resin cleavage Add Cleavage Cocktail (e.g., Reagent K) 2-4 hours start->cleavage filtration Filter to separate resin from peptide solution cleavage->filtration precipitation Precipitate peptide in cold diethyl ether filtration->precipitation centrifugation Centrifuge to pellet peptide precipitation->centrifugation washing Wash pellet with cold diethyl ether centrifugation->washing drying Dry crude peptide under vacuum washing->drying end Crude Peptide for Purification drying->end

Diagram 2: General workflow for the final cleavage and deprotection of the peptide from the solid support.

Trustworthiness and Self-Validation

The protocols provided are based on well-established principles of Fmoc-SPPS and incorporate best practices for handling sterically hindered amino acids.[7][8] The trustworthiness of this methodology is ensured by the following self-validating steps:

  • Reaction Monitoring: The use of the Kaiser test at each coupling step provides real-time feedback on the efficiency of the amide bond formation, allowing for immediate intervention (e.g., recoupling) if the reaction is incomplete.

  • Orthogonal Protection: The Fmoc/tBu strategy is a robust and widely validated orthogonal protection scheme, ensuring that side-chain protecting groups remain intact until the final cleavage step.[9][10][11][12][13]

  • Final Product Analysis: The purity and identity of the final peptide should be confirmed by analytical techniques such as RP-HPLC and mass spectrometry. This final analysis serves as the ultimate validation of the entire synthesis process.

Conclusion

The incorporation of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid into peptides offers an exciting avenue for the design of conformationally constrained therapeutics. Due to the acid-sensitive nature of the spirocyclic ketal, a Boc-SPPS approach is ill-advised. The recommended Fmoc/tBu strategy, utilizing the commercially available Fmoc-protected derivative and a potent coupling reagent like HATU, provides a reliable and robust method for the synthesis of peptides containing this unique building block. By following the detailed protocols and understanding the chemical principles outlined in these application notes, researchers can confidently incorporate this and other sterically hindered, acid-sensitive amino acids into their peptide drug discovery programs.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Li, B., et al. (2010). Mechanistic Pathways in CF3COOH-Mediated Deacetalization Reactions. The Journal of Organic Chemistry, 75(5), 1537-1544. Available at: [Link]

  • Cleavage Cocktails; Reagent B. AAPPTec. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Amblard, M., et al. (2006). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

  • Mechanistic pathways in CF3COOH-mediated deacetalization reactions. PubMed. Available at: [Link]

  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]

  • Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Journal of the American Chemical Society, 123(4), 526-533. Available at: [Link]

  • What can be the Fmoc-Amino acid derivative, resin and cleavage cocktail used for Histidine containing solid phase peptide synthesis? ResearchGate. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available at: [Link]

  • 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. MySkinRecipes. Available at: [Link]

  • 8-(Fmoc-amino)-1,4-dioxaspiro[4.5]decane-carboxylic acid. Oakwood Chemical. Available at: [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Group of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Constrained Spirocyclic Amino Acid

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a non-proteinogenic, sterically hindered amino acid analog. Its defining feature is the spirocyclic core, which imparts significant conformational rigidity. This structural constraint is highly sought after in medicinal chemistry and drug development. By incorporating such rigid scaffolds into peptide chains or small molecules, researchers can lock the bioactive conformation, potentially leading to enhanced binding affinity, selectivity, and metabolic stability.[1][2] The molecule features a carboxylic acid at a quaternary carbon, an amine protected by a tert-butyloxycarbonyl (Boc) group, and a cyclohexanone protected as an ethylene ketal.

This document provides a detailed guide to the chemical derivatization of the carboxylic acid moiety. Given the significant steric hindrance around the carboxyl group, standard derivatization methods may prove inefficient. Therefore, this guide focuses on robust and optimized protocols that leverage powerful coupling agents to achieve high yields and purity, essential for downstream applications in pharmaceutical research and development.

Core Challenge: Overcoming Steric Hindrance

The primary obstacle in derivatizing the carboxylic acid of this spirocyclic compound is steric hindrance. The carboxyl group is attached to a fully substituted α-carbon, which is itself part of a bulky ring system. This arrangement severely restricts access for incoming nucleophiles (e.g., amines or alcohols). Consequently, derivatization requires the formation of a highly reactive intermediate to drive the reaction to completion. This is achieved by using specialized "coupling reagents" that activate the carboxylic acid.

Primary Derivatization Strategy: Amide Bond Formation

The most common derivatization for this class of compounds is the formation of an amide bond, a critical linkage in peptides and many small molecule drugs. This requires activating the carboxylic acid to make it highly electrophilic, allowing it to react with a primary or secondary amine.

Causality of Reagent Selection for Amidation

The choice of coupling reagent is paramount for successfully forming an amide bond with a hindered carboxylic acid. The reaction proceeds via the formation of a more reactive species, typically an active ester, which is then readily attacked by the amine.[3][4]

  • Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are common activators.[4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate can be unstable and may rearrange or react with another molecule of the carboxylic acid. To improve efficiency and suppress side reactions, an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is almost always used. The additive traps the O-acylisourea to form a more stable, yet still highly reactive, NHS or HOBt active ester.[5][6]

  • Uronium/Aminium and Phosphonium Salts (HATU, HBTU, PyBOP): For exceptionally hindered systems like our target molecule, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are superior.[7][8] These reagents generate highly reactive OAt (from HATU) or OBt (from HBTU, PyBOP) esters that are more reactive than those formed with EDC/HOBt alone.[7] HATU is often considered one of the most effective reagents for difficult couplings due to the electronic properties of the HOAt leaving group.[8]

The workflow for this activation and coupling is visualized below.

Amidation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Spirocyclic Acid (R-COOH) Activated_Intermediate Highly Reactive Intermediate (e.g., OAt-Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/NHS) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Amine Nucleophile (R'-NH2) Activated_Intermediate->Amine Amide_Product Amide Product (R-CO-NHR') Amine->Amide_Product Nucleophilic Attack

Figure 1: General workflow for amide bond formation.

Comparative Overview of Recommended Coupling Reagents

The following table summarizes the key characteristics of recommended reagents for this application.

Reagent/SystemClassRelative ReactivityByproductsKey Considerations
EDC / NHS CarbodiimideModerateWater-soluble ureaCost-effective standard. May be insufficient for highly hindered systems.[5][6]
DCC / HOBt CarbodiimideModerate-HighInsoluble DCUHigh reactivity, but the dicyclohexylurea (DCU) byproduct requires filtration.
HBTU / DIPEA Uronium SaltHighSolubleExcellent reagent for routine and difficult couplings.[7] Can cause guanidinylation of the primary amine if not used properly.
HATU / DIPEA Uronium SaltVery HighSolubleOften superior to HBTU for hindered couplings due to the HOAt leaving group.[7][8] The reagent of choice for challenging systems.
PyBOP / DIPEA Phosphonium SaltHighSolubleDoes not cause guanidinylation side reactions. Produces carcinogenic HMPA if the older BOP reagent is used.[8]
Protocol 1: High-Efficiency Amidation using HATU

This protocol is recommended for coupling with valuable or sterically demanding amines where high yield is critical.

Materials:

  • 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

  • Amine of interest (1.0 - 1.2 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.0 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-20 minutes. This "pre-activation" step forms the reactive OAt-ester.

  • Coupling: Dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture. If the amine is a hydrochloride salt, add an additional equivalent of DIPEA.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. For very hindered substrates, reactions may require up to 24 hours.[8]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Secondary Derivatization Strategy: Ester Formation

While less common than amidation for this scaffold, esterification can be a crucial step for creating prodrugs or modifying solubility.

Rationale for Esterification Methods

Direct acidic catalysis (Fischer esterification) is generally not effective for Boc-protected amino acids due to the risk of Boc-group cleavage under harsh acidic conditions. Therefore, milder methods are required.

  • TMSCl-Mediated Esterification: A highly effective method for creating methyl esters involves using trimethylchlorosilane (TMSCl) in methanol.[9] This system generates HCl in situ, providing mild acidic conditions that are often compatible with the Boc-protecting group, and drives the reaction to completion.[9]

  • Carbodiimide-Mediated Esterification: Similar to amidation, coupling reagents like DCC or EDC can be used to form esters by reacting the activated carboxylic acid with an alcohol. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) is often necessary to facilitate the reaction.

The mechanism for carbodiimide-mediated activation is visualized below.

EDC_NHS_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea + NHS_Ester NHS-Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS - EDC Urea NHS NHS Amide Amide (R-CO-NHR') NHS_Ester->Amide + Amine (R'-NH2) - NHS Amine Amine (R'-NH2) EDC_Urea EDC Byproduct (Urea)

Figure 2: EDC/NHS activation mechanism.

Protocol 2: Mild Methyl Esterification using TMSCl

This protocol provides a convenient route to the methyl ester derivative.

Materials:

  • 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl) (2.0 - 3.0 equivalents)

  • Magnetic stirrer, round-bottom flask

Procedure:

  • Preparation: Suspend the spirocyclic amino acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Reaction: Cool the suspension to 0 °C. Slowly add TMSCl (2.0 eq) dropwise with vigorous stirring.

  • Incubation: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 12-24 hours, which can be monitored by TLC.[9]

  • Work-up:

    • Remove the solvent and excess TMSCl under reduced pressure.

    • Re-dissolve the residue in ethyl acetate.

    • Wash carefully with a saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purification: Purify by silica gel chromatography if necessary.

Conclusion and Best Practices

The successful derivatization of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid hinges on the selection of appropriate activating reagents to overcome significant steric hindrance. For amide bond formation, high-potency uronium or phosphonium reagents like HATU or PyBOP are strongly recommended to ensure high conversion and yield. For simpler modifications like methyl esterification, a mild TMSCl-mediated protocol is effective. In all cases, the use of anhydrous solvents and an inert atmosphere is critical for maximizing reaction efficiency and preventing hydrolysis of activated intermediates.

References

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(2), 727–730. [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Society Reviews, 40(10), 4843–4866. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology Co., Ltd. [Link]

  • Hagelstein, P., Sieve, B., Klein, M., & Schultz, G. (2017). How do you esterify a N-Boc protected amino acid? ResearchGate. [Link]

  • Robertson, A. D., et al. (1991). Cyanomethyl ester of Boc-protected amino acids. Bio-protocol. [Link]

  • Synthesizing tertiary-butylesters of BOC-amino acids. Reddit r/Chempros. (2022). [Link]

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

  • An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(12), 9178–9185. [Link]

  • 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. MySkinRecipes. [Link]

  • Nakka, M., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3445–3448. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • 8-(boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. ChemUniverse. [Link]

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 6(81), 77885-77894. [Link]

  • Does EDC/NHS coupling act on primary amides or only primary amines? ResearchGate. (2020). [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. (2009). [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]

Sources

Application Note & Protocol: Strategic Synthesis of Spiro-β-Lactams via Staudinger Cycloaddition Utilizing 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal and synthetic organic chemistry.

Abstract

Spiro-β-lactams are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, cholesterol absorption inhibitory, and antiviral properties.[1][2][3] Their unique three-dimensional spirocyclic architecture offers a promising scaffold for the development of novel therapeutic agents.[1][4] This document provides a comprehensive guide to the synthesis of spiro-β-lactams employing 8-(tert-butoxycarbonyl-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid as a key building block. The synthetic strategy hinges on the robust and versatile Staudinger ketene-imine [2+2] cycloaddition reaction.[5][6][7] We present detailed, step-by-step protocols for the necessary preceding transformations, including Boc-deprotection and carboxylic acid activation, culminating in the final cycloaddition. The causality behind experimental choices, mechanistic insights, and data interpretation are discussed to provide a self-validating and authoritative guide for researchers in the field.

Introduction: The Significance of Spiro-β-Lactams

The β-lactam ring is a cornerstone of antibiotic therapy, famously found in penicillins and cephalosporins.[8] The fusion of this four-membered ring to a spirocyclic system introduces conformational rigidity and a well-defined three-dimensional structure, which can enhance binding affinity and selectivity for biological targets.[4] The synthesis of these complex structures, however, presents considerable challenges due to steric hindrance around the spirocyclic center.[8] The Staudinger [2+2] ketene-imine cycloaddition has emerged as a powerful and direct method for constructing the β-lactam ring.[6][7][9] This reaction involves the formal cycloaddition of a ketene with an imine to yield the corresponding β-lactam.[5][6]

Our approach utilizes the readily available 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This starting material is strategically advantageous as the spirocyclic core is pre-installed, and the protected amino and carboxylic acid functionalities provide handles for subsequent transformations into the requisite imine and ketene precursors for the Staudinger reaction.

Overall Synthetic Strategy

The synthesis of the target spiro-β-lactam from 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a multi-step process. The core of this strategy is the Staudinger cycloaddition. To achieve this, the starting material must be converted into two key intermediates: an imine and a ketene (or a ketene precursor like an acyl chloride).

The overall workflow can be visualized as follows:

G A 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid B Amine Formation (Boc Deprotection) A->B  Protocol 1 D Acyl Chloride Formation (Carboxylic Acid Activation) A->D  Protocol 2 C Imine Synthesis B->C  Condensation F Staudinger [2+2] Cycloaddition C->F E Ketene Generation D->E  In situ E->F G Target Spiro-β-Lactam F->G

Caption: Overall synthetic workflow for spiro-β-lactam synthesis.

Experimental Protocols & Mechanistic Insights

Protocol 1: Boc-Deprotection to Yield the Free Amine

Principle: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile cleavage under acidic conditions.[10] The deprotection is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation.[10] For this synthesis, we will use hydrochloric acid in an organic solvent, a common and effective method for Boc removal.[11][12]

Materials:

  • 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate).

  • To the stirred solution, add 5 equivalents of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid hydrochloride.

Trustworthiness Check: The completion of the reaction can be verified by the disappearance of the starting material spot on TLC and the emergence of a more polar product spot. The structure of the product can be confirmed by ¹H NMR (disappearance of the Boc proton signal at ~1.4 ppm) and mass spectrometry.

Protocol 2: Carboxylic Acid Activation to Acyl Chloride

Principle: The direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[13][14] Therefore, the carboxylic acid must be "activated" to a more electrophilic species.[15][16] Conversion to an acyl chloride is a common activation method, which can then be used to generate a ketene in situ for the Staudinger reaction.[7][9]

Materials:

  • 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (or a suitable derivative where the amine is protected if a different ketene source is desired)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • A catalytic amount of N,N-dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1 equivalent of the carboxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add 1.5-2.0 equivalents of thionyl chloride or oxalyl chloride to the stirred suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux gently for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction by observing the dissolution of the solid starting material.

  • After the reaction is complete, carefully remove the solvent and excess reagent under reduced pressure. The resulting acyl chloride is often used immediately in the next step without further purification.

Causality: The use of a slight excess of the chlorinating agent ensures complete conversion of the carboxylic acid. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

Protocol 3: The Staudinger [2+2] Ketene-Imine Cycloaddition

Principle: The Staudinger cycloaddition is a formal [2+2] cycloaddition between a ketene and an imine to form a β-lactam.[5][6] The reaction typically proceeds through a stepwise mechanism involving a zwitterionic intermediate.[5][17] The stereochemical outcome (cis or trans) of the β-lactam can be influenced by the substituents on both the ketene and the imine.[5] In this protocol, the ketene is generated in situ from the previously synthesized acyl chloride in the presence of a tertiary amine base.

Materials:

  • Imine (synthesized from the deprotected amine from Protocol 1 and a suitable aldehyde/ketone)

  • Acyl chloride (from Protocol 2)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the imine (1 equivalent) in the anhydrous solvent.

  • Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath) depending on the reactivity of the substrates.

  • In a separate flask, dissolve the acyl chloride (1.1 equivalents) in the same anhydrous solvent.

  • Slowly add the acyl chloride solution to the imine solution.

  • To this mixture, add a solution of the tertiary amine base (1.2 equivalents) in the anhydrous solvent dropwise over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired spiro-β-lactam.

Mechanistic Diagram:

G cluster_0 Staudinger Reaction Mechanism Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion BetaLactam β-Lactam Zwitterion->BetaLactam Ring Closure

Caption: Simplified mechanism of the Staudinger cycloaddition.

Data Summary Table:

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1. Boc Deprotection8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid4M HCl in dioxane8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid HCl>90
2. Acyl Chloride FormationCarboxylic AcidSOCl₂ or (COCl)₂Acyl ChlorideQuantitative (used in situ)
3. Imine SynthesisAmine HCl, AldehydeBaseImine70-90
4. CycloadditionImine, Acyl ChlorideEt₃N or DIPEASpiro-β-Lactam40-70

Concluding Remarks

The synthetic route detailed herein provides a robust and adaptable framework for the synthesis of novel spiro-β-lactams from 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. By understanding the principles behind each step—from amine deprotection and carboxylic acid activation to the final Staudinger cycloaddition—researchers can confidently apply and modify these protocols to generate a library of spiro-β-lactam derivatives for further investigation in drug discovery and development. The provided protocols, coupled with mechanistic insights and validation checkpoints, are designed to ensure scientific integrity and reproducibility.

References

  • Organic Chemistry Portal. Staudinger Synthesis . [Link]

  • Wikipedia. Staudinger synthesis . [Link]

  • ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond formation... . [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction. European Journal of Organic Chemistry, 2001(19), 3223-3235.
  • Al-Tel, T. H. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Medicinal Chemistry, 11(10), 834-855.
  • PubMed. Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation . [Link]

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines . [Link]

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Chemical Reviews, 103(8), 2985-3012.
  • PubMed Central. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 . [Link]

  • MDPI. Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance . [Link]

  • Fisher Scientific. Amide Synthesis . [Link]

  • ACS Publications. Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics . [Link]

  • YouTube. Acylation of Amines, Part 4: with Carboxylic Acids . [Link]

  • American Chemical Society. Synthesis of medicinally privileged spiro-β-lactams . [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl ? . [Link]

  • ResearchGate. Preparation of β-lactams by [2+2] cycloaddition of ketenes and imines . [Link]

  • ResearchGate. An update on the synthesis and reactivity of spiro-fused β-lactams . [Link]

  • Bentham Science. Spiro-Lactams as Novel Antimicrobial Agents . [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . [Link]

  • ResearchGate. Mechanistic Study of the [2+2] Cycloaddition Reaction of Cyclohexenone and its Derivatives with Vinyl Acetate . [Link]

  • ACS Publications. Formation of β-Lactones through Lewis Acid-Promoted [2 + 2] Cycloaddition Reaction. A Theoretical Study . [Link]

  • ResearchGate. Synthesis of novel spiro-beta-lactams | Request PDF . [Link]

  • National Institutes of Health. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies . [Link]

  • TSI Journals. A practical synthesis of spirocyclic 2-azetidinones or β–lactams (rotamers) starting from natural proline . [Link]

  • RSC Publishing. Photochemical synthesis of spiro-β-lactams . [Link]

  • Fisher Scientific. CAS RN 54621-18-0 . [Link]

Sources

Application Notes & Protocols: Leveraging 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid for Diversity-Oriented Library Synthesis and Drug Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying new therapeutic agents. Scaffolds that provide three-dimensional diversity are of particular interest as they often lead to compounds with improved pharmacological properties.[1][2][3] This guide details the strategic application of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a versatile building block, for the solid-phase synthesis of diverse small molecule libraries. We present the underlying scientific rationale for its use, detailed protocols for library construction, and its integration into high-throughput screening campaigns. The unique spirocyclic core, combined with orthogonally addressable functional groups, makes this scaffold an exceptional tool for generating libraries with significant structural and spatial complexity, thereby increasing the probability of identifying potent and selective modulators of biological targets.[4][5]

The Strategic Advantage of the Spirocyclic Scaffold

The selection of a core scaffold is a critical decision in library design. 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is not merely an amino acid analogue; it is a carefully designed building block for diversity-oriented synthesis.

  • Inherent Three-Dimensionality: The spirocyclic core imparts a rigid, non-planar geometry to the resulting molecules.[1][3] This contrasts with the flat, aromatic structures that have historically dominated screening libraries. Increased sp³ character is correlated with improved clinical success, likely due to better receptor-ligand complementarity and enhanced physicochemical properties such as solubility and metabolic stability.[1][4]

  • Orthogonal Functional Handles: The scaffold possesses three key functional elements that can be manipulated independently, providing multiple vectors for diversification.

    • Carboxylic Acid: Serves as the primary attachment point to a solid support (resin), enabling efficient, iterative synthesis and purification.

    • Boc-Protected Amine: A standard, acid-labile protecting group used in solid-phase synthesis.[6][7] Its removal unmasks a nucleophilic amine, allowing for the coupling of a wide array of building blocks (R¹ diversity).

    • 1,4-Dioxaspiro Ketal: This feature is a masked ketone. The ketal is stable to the conditions of Boc-deprotection and amide coupling, but can be removed under specific acidic conditions to reveal a ketone, which can then be derivatized in a late-stage modification step (R² diversity).[8][9]

Figure 1: Key diversification points of the spirocyclic scaffold.

Application in Solid-Phase Library Synthesis

Solid-phase synthesis is the cornerstone of combinatorial chemistry, allowing for the rapid construction of thousands of compounds through a systematic and automated process. The workflow leverages a solid support (resin) to which the initial scaffold is anchored, simplifying purification to a mere filtration and washing process after each chemical step.[7]

workflow Start Start with Solid Support (e.g., Wang Resin) Load Protocol 2.1: Resin Loading Start->Load Boc_Deprotect Protocol 2.2a: Boc Deprotection (TFA) Load->Boc_Deprotect Couple_R1 Protocol 2.2b: Couple R¹ Building Block (HATU) Boc_Deprotect->Couple_R1 Cycle Repeat n times for R¹ library Couple_R1->Cycle Cycle->Boc_Deprotect Next cycle Ketal_Deprotect Protocol 2.3a: Ketal Deprotection Cycle->Ketal_Deprotect Final R¹ cycle Derivatize_R2 Protocol 2.3b: Derivatize Ketone (R²) Ketal_Deprotect->Derivatize_R2 Cleave Protocol 3.1: Cleavage from Resin Derivatize_R2->Cleave

Figure 2: Solid-phase workflow for dual-diversity library synthesis.

Protocol 2.1: Resin Loading (Anchoring the Scaffold)

Rationale: The initial step involves covalently attaching the scaffold's carboxylic acid to a hydroxyl-functionalized resin (e.g., Wang resin). An ester linkage is formed, which is stable to the subsequent synthesis conditions but can be cleaved at the end with strong acid (e.g., Trifluoroacetic Acid - TFA). Dicyclohexylcarbodiimide (DCC) is a common activating agent, and 4-dimethylaminopyridine (DMAP) serves as a catalyst for the esterification.

  • Materials:

    • Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)

    • 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (3 equivalents to resin capacity)

    • DCC (3 eq.)

    • DMAP (0.1 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Solid-phase synthesis vessel

  • Procedure:

    • Swell the Wang resin (1 g) in DCM (10 mL) for 30 minutes in the synthesis vessel, then drain.

    • In a separate flask, dissolve the spirocyclic amino acid (3 mmol) and DMAP (0.1 mmol) in a 1:1 mixture of DCM/DMF (10 mL).

    • Add the DCC (3 mmol) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 12-16 hours.

    • Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL).

    • Dry the resin under high vacuum.

    • Self-Validation: Confirm loading efficiency by performing a quantitative Fmoc-test on a small sample of resin after a mock Boc-deprotection and coupling with Fmoc-glycine, or by cleaving the scaffold from a small resin sample and quantifying by LC-MS.

Protocol 2.2: Iterative Library Elaboration (R¹ Diversity)

This two-step cycle of deprotection and coupling is repeated to build the first dimension of the library.

A. Boc Deprotection

Rationale: The Boc group is an acid-labile protecting group. It is efficiently removed using a solution of TFA in DCM.[10][11][12] This reaction proceeds via a stable tert-butyl cation, which is scavenged by TFA, regenerating the free amine as a TFA salt.[11]

  • Materials:

    • 25-50% (v/v) TFA in DCM

    • DCM for washing

    • 10% (v/v) Diisopropylethylamine (DIEA) in DCM for neutralization

  • Procedure:

    • Swell the loaded resin in DCM (10 mL) for 15 minutes, then drain.

    • Add the TFA/DCM solution (10 mL) to the resin and agitate for 2 minutes (pre-wash). Drain.

    • Add a fresh portion of TFA/DCM solution (10 mL) and agitate for 20-30 minutes.[12]

    • Drain the deprotection solution. Wash the resin with DCM (5 x 10 mL) to remove all traces of acid.

    • Neutralize the resulting ammonium salt by washing with 10% DIEA in DCM (2 x 10 mL for 5 minutes each).

    • Wash the resin again with DCM (3 x 10 mL) and DMF (2 x 10 mL) to prepare for coupling.

B. Coupling of R¹ Diversity Elements

Rationale: The newly exposed free amine is coupled with a carboxylic acid building block. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, low-racemization coupling reagent that forms an activated ester in situ.[6] DIEA is used as a non-nucleophilic base to activate the coupling reagent and neutralize the incoming carboxylic acid.

  • Materials:

    • Carboxylic acid building block (R¹-COOH, 4 eq.)

    • HATU (3.9 eq.)

    • DIEA (8 eq.)

    • Anhydrous DMF

  • Procedure:

    • In a separate vial, dissolve the R¹-COOH building block (4 mmol) and HATU (3.9 mmol) in DMF (8 mL).

    • Add DIEA (8 mmol) to the solution and vortex for 1-2 minutes to allow for pre-activation.

    • Add the activated building block solution to the deprotected resin (assuming 1 g resin at ~1 mmol/g).

    • Agitate the reaction for 2-4 hours at room temperature.

    • Self-Validation: Monitor reaction completion using a qualitative ninhydrin (Kaiser) test on a few beads of resin. A yellow color indicates a complete reaction (no free primary amine), while a dark blue/purple color indicates an incomplete reaction, requiring a second coupling.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 2.3: Late-Stage Diversification (R² Diversity)

Rationale: After the R¹ library has been assembled, the chemically orthogonal ketal protecting group is removed to unmask the ketone. This new functional handle can be used to introduce a second layer of diversity. Reductive amination is a robust and versatile reaction for this purpose.

A. On-Resin Ketal Deprotection

  • Materials:

    • TFA/DCM/H₂O (90:5:5 v/v/v) cocktail

    • DCM for washing

  • Procedure:

    • Swell the resin-bound library in DCM (10 mL) for 15 minutes, then drain.

    • Add the TFA/DCM/H₂O cocktail (10 mL) and agitate for 2-3 hours at room temperature.

    • Drain and wash thoroughly with DCM (5 x 10 mL), followed by DMF (3 x 10 mL).

B. Derivatization by Reductive Amination

  • Materials:

    • Primary or secondary amine (R²-NH₂, 10 eq.)

    • Sodium cyanoborohydride (NaBH₃CN, 10 eq.)

    • 1% Acetic acid in DMF

  • Procedure:

    • Swell the ketone-displaying resin in 1% acetic acid in DMF (10 mL).

    • Add the desired amine (10 mmol) and NaBH₃CN (10 mmol).

    • Agitate the mixture for 12-18 hours at room temperature.

    • Drain and wash sequentially with DMF (3 x 10 mL), water/DMF (1:1, 2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under high vacuum.

Cleavage, Purification, and Quality Control

Protocol 3.1: Final Cleavage from Resin

Rationale: The final step is to cleave the synthesized compounds from the solid support and simultaneously remove any acid-labile side-chain protecting groups used on the R¹ building blocks. A strong acid cocktail containing scavengers is used.[13] Scavengers like water and triisopropylsilane (TIS) are crucial to trap reactive cations (e.g., tert-butyl) generated during the process, preventing re-attachment to or modification of the final product.[11]

  • Materials:

    • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS

    • Cold diethyl ether

  • Procedure:

    • Place the dried resin (e.g., 100 mg) in a suitable reaction vessel.

    • Add the cleavage cocktail (2 mL) and allow the resin to react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (0.5 mL).

    • Concentrate the combined filtrate under a stream of nitrogen to reduce the volume of TFA.

    • Precipitate the crude product by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (10 mL).

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

    • Dry the crude product pellet under vacuum.

  • Post-Cleavage: The crude material should be analyzed by LC-MS to confirm the identity and purity of the library member. Purification is typically achieved using mass-directed preparative HPLC.

Integration with High-Throughput Screening (HTS)

The synthesized library, once purified and characterized, is ready for biological evaluation.

cluster_chem Library Synthesis cluster_bio Screening Campaign cluster_dev Lead Optimization Synth Spirocyclic Scaffold Library Synthesis QC Purification & QC (HPLC, LC-MS) Synth->QC Plating Library Plating & Compound Management QC->Plating HTS High-Throughput Screening (HTS) Plating->HTS Assay Assay Development & Validation Assay->HTS HitID Hit Identification & Confirmation HTS->HitID SAR Structure-Activity Relationship (SAR) HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Figure 3: Integration of library synthesis into the drug discovery pipeline.

The process involves formatting the library into multi-well plates (e.g., 384-well or 1536-well) at a standardized concentration. This "master plate" is then used in a highly automated HTS campaign to test the compounds against a specific biological target or in a phenotypic assay.[14][15][16] The goal is to identify "hits"—compounds that exhibit a desired biological activity. These hits are then subjected to further validation and confirmation, forming the starting point for a more focused lead optimization campaign.

Data Summary & Expected Outcomes

The following table provides a summary of typical conditions and expected outcomes for the key synthetic steps. Actual results may vary based on the specific building blocks used.

StepKey ReagentsTimeTemp.Typical Yield/EfficiencyQC Check
Resin Loading DCC, DMAP12-16 hRT0.6 - 1.0 mmol/gCleavage of test sample
Boc Deprotection 25-50% TFA/DCM20-30 minRT>99%Qualitative (Kaiser Test)
Amide Coupling (R¹) R¹-COOH, HATU, DIEA2-4 hRT>95%Qualitative (Kaiser Test)
Ketal Deprotection 90% TFA/H₂O/DCM2-3 hRT>90%LC-MS of test cleave
Reductive Amination (R²) R²-NH₂, NaBH₃CN12-18 hRT70-90%LC-MS of test cleave
Final Cleavage 95% TFA/H₂O/TIS2-3 hRT60-85% (overall)LC-MS, HPLC

Conclusion

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a powerful and versatile building block for constructing high-quality small molecule libraries. Its rigid three-dimensional core and orthogonal handles for diversification enable the systematic exploration of novel chemical space. The protocols outlined in this guide provide a robust framework for synthesizing spirocycle-based libraries suitable for high-throughput screening, ultimately accelerating the initial stages of drug discovery programs.[]

References

  • Singh, S., et al. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Voss, F., et al. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry. [Link]

  • Carneiro, V. M., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Katsuyama, A., et al. (2015). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. International Journal of Molecular Sciences. [Link]

  • Greenwood, M. (2018, November 1). High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]

  • Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • An, Y., & Tolliday, N. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]

  • Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology. [Link]

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Coin, I., et al. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. In Peptide Synthesis. Methods in Molecular Biology. [Link]

  • Hiesinger, K., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Nájera, C., et al. (2005). Molecular diversity via amino acid derived alpha-amino nitriles: synthesis of spirocyclic 2,6-dioxopiperazine derivatives. The Journal of Organic Chemistry. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Trump, R. P., & Bartlett, P. A. (2003). Amino Acid-Derived Heterocycles as Combinatorial Library Targets: Spirocyclic Ketal Lactones. Journal of Combinatorial Chemistry. [Link]

  • MySkinRecipes. 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. [Link]

  • ChemUniverse. 8-(boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. [Link]

  • Chemical-Suppliers.com. 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. [Link]

  • ResearchGate. (2006). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • Brust, P., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

I. Overview of the Synthetic Pathway

The synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a valuable process for creating a constrained, non-natural amino acid with significant applications in medicinal chemistry and drug design.[1][2] The spirocyclic core imparts conformational rigidity, a desirable trait for designing potent and selective ligands.[2] The synthesis typically proceeds through a variation of the Strecker or Bucherer-Bergs reaction, followed by Boc protection and hydrolysis.

This guide will address potential pitfalls at each critical stage of the synthesis.

Synthesis_Workflow Start Start Ketone_Protection 1,4-Cyclohexanedione Monoethylene Ketal Formation Start->Ketone_Protection Ethylene Glycol, Acid Catalyst Amino_Acid_Synthesis Strecker or Bucherer-Bergs Reaction Ketone_Protection->Amino_Acid_Synthesis KCN/NH4Cl or (NH4)2CO3/KCN Hydrolysis Nitrile or Hydantoin Hydrolysis Amino_Acid_Synthesis->Hydrolysis Acid or Base Boc_Protection Boc Protection of the Amino Group Final_Product 8-(Boc-amino)-1,4-dioxaspiro[4.5] decane-8-carboxylic acid Boc_Protection->Final_Product Hydrolysis->Boc_Protection (Boc)2O, Base

Caption: General synthetic workflow for 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

II. Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

A. Ketal Protection of 1,4-Cyclohexanedione

Question 1: My ketal protection of 1,4-cyclohexanedione is yielding a significant amount of the bis-ketal product, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. How can I improve the selectivity for the mono-ketal?

Answer: This is a common issue of overreaction. The key is to control the stoichiometry of your reagents and the reaction conditions.

  • Causality: The formation of the bis-ketal is a straightforward consequence of both carbonyl groups of 1,4-cyclohexanedione reacting with ethylene glycol. To favor the mono-ketal, you need to limit the availability of the protecting group or stop the reaction at the appropriate time.

  • Troubleshooting Steps:

    • Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents, of ethylene glycol. This ensures there is enough to react with one carbonyl group on most of the starting material, but not enough to readily react with the second.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS. The mono-ketal is the initial product, and the bis-ketal forms over time. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.

    • Catalyst: While an acid catalyst is necessary, using a milder acid or a lower concentration can help to slow down the reaction and allow for better control. Acetic acid has been shown to be an effective catalyst for this transformation.[3]

Experimental Protocol: Selective Mono-ketalization [3]

  • To a solution of 1,4-cyclohexanedione in a suitable solvent (e.g., toluene), add 1.1 equivalents of ethylene glycol.

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid or acetic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC or GC-MS every 30 minutes.

  • Once the desired ratio of mono-ketal to starting material is achieved and before significant bis-ketal formation, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution).

  • Perform an aqueous workup and purify the product by column chromatography or distillation.

B. Strecker and Bucherer-Bergs Reactions

Question 2: I am performing a Strecker synthesis, and my yields are low, with a significant amount of unreacted ketone. What could be the issue?

Answer: Low yields in a Strecker synthesis often point to issues with imine formation or the nucleophilic addition of cyanide.[4][5]

  • Causality: The Strecker synthesis first involves the formation of an imine from the ketone and ammonia, followed by the addition of cyanide.[4][5][6][7] If the equilibrium for imine formation is unfavorable or if the cyanide concentration is too low, the reaction will not proceed efficiently.

  • Troubleshooting Steps:

    • pH Control: The pH of the reaction is critical. It needs to be slightly acidic to facilitate imine formation but not so acidic that it protonates all the cyanide, rendering it non-nucleophilic.[5] Using a buffered system, such as ammonium chloride, can help maintain the optimal pH.

    • Reagent Concentration: Ensure you are using a sufficient excess of ammonia and cyanide to drive the equilibria towards product formation.

    • Reaction Time and Temperature: These reactions can be slow. Increasing the reaction time or temperature (within reasonable limits to avoid decomposition) may improve yields.

Question 3: In my Bucherer-Bergs reaction, I am observing the formation of a stable cyanohydrin intermediate and the reaction is not proceeding to the hydantoin. Why is this happening?

Answer: The formation of a stable cyanohydrin that is reluctant to react further is a known limitation of the Bucherer-Bergs reaction, especially with sterically hindered ketones.[8]

  • Causality: The Bucherer-Bergs reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonium carbonate to form the hydantoin.[9][10][11] If the subsequent steps are slow due to steric hindrance or unfavorable reaction conditions, the cyanohydrin can be isolated as the major product.

  • Troubleshooting Steps:

    • Temperature and Pressure: Increasing the reaction temperature can provide the necessary activation energy to overcome the barrier for the subsequent steps. In some cases, running the reaction in a sealed vessel at elevated temperatures can improve the yield of the hydantoin.[8]

    • Reagent Ratios: Using an excess of potassium cyanide and ammonium carbonate can help to push the equilibrium towards the desired hydantoin product. A molar ratio of 1:2:2 for ketone:KCN:(NH4)2CO3 is often recommended.[9]

    • Solvent: The choice of solvent can influence the reaction rate. Aqueous ethanol is commonly used, but exploring other solvent systems may be beneficial.

C. Hydrolysis of the Nitrile or Hydantoin

Question 4: The hydrolysis of my spiro-hydantoin intermediate to the corresponding amino acid is proving to be very difficult, requiring harsh conditions and resulting in low yields. Are there alternative approaches?

Answer: The hydrolysis of sterically hindered hydantoins can be challenging due to the stability of the ring system.[12]

  • Causality: The spirocyclic nature of the hydantoin in this synthesis creates significant steric hindrance around the carbonyl groups, making them less susceptible to nucleophilic attack by hydroxide or hydronium ions.

  • Troubleshooting and Alternative Methods:

    • Harsh Hydrolysis Conditions: While often necessary, prolonged heating with strong acids (e.g., 6M HCl) or bases (e.g., 5M NaOH) at high temperatures is the traditional method. Be aware that these conditions can lead to side reactions and decomposition.

    • Enzymatic Hydrolysis: A milder and more selective alternative is to use a hydantoinase enzyme.[13][14] These enzymes can catalyze the hydrolysis of the hydantoin ring under much gentler conditions, often with high stereoselectivity. This approach can be particularly advantageous for producing enantiomerically pure amino acids.[13][14]

Table 1: Comparison of Hydrolysis Methods

MethodConditionsAdvantagesDisadvantages
Acid Hydrolysis 6M HCl, reflux for 24-48hReadily available reagentsHarsh conditions, potential for side reactions and racemization
Base Hydrolysis 5M NaOH, reflux for 24-48hCan be effective for some substratesHarsh conditions, potential for side reactions and racemization
Enzymatic Hydrolysis Hydantoinase enzyme, buffered aqueous solution, mild temperatureMild conditions, high selectivity, can be stereospecificEnzyme availability and cost, requires optimization of enzyme activity
D. Boc Protection

Question 5: During the Boc protection of the amino acid, I am observing the formation of a di-Boc protected product and other side products. How can I improve the selectivity for mono-protection?

Answer: The formation of di-Boc and other side products is usually a result of overly harsh reaction conditions or an inappropriate choice of base.

  • Causality: The primary amino group is the intended site of reaction with di-tert-butyl dicarbonate ((Boc)2O). However, under strongly basic conditions, the carboxylate can also be acylated, or other side reactions can occur. The tert-butyl cation generated during the reaction can also lead to alkylation of nucleophilic side chains.[15]

  • Troubleshooting Steps:

    • Choice of Base: Use a mild base such as sodium bicarbonate or triethylamine. Stronger bases like sodium hydroxide can promote side reactions.

    • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of (Boc)2O. A large excess can lead to di-protection.

    • Reaction Conditions: Run the reaction at room temperature or below. Elevated temperatures can increase the rate of side reactions.

    • Solvent System: A mixture of an organic solvent (like dioxane or THF) and water is often used to dissolve both the amino acid and (Boc)2O.

Experimental Protocol: Selective N-Boc Protection [16]

  • Dissolve the amino acid in a mixture of dioxane and water.

  • Add a mild base, such as sodium bicarbonate, until the pH is between 8 and 9.

  • Cool the solution in an ice bath.

  • Slowly add a solution of (Boc)2O (1.1 equivalents) in dioxane.

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, perform an acidic workup to protonate the carboxylic acid and remove any unreacted (Boc)2O.

  • Extract the product with an organic solvent and purify as needed.

Boc_Protection_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Di-Boc Protection & Side Products Cause1 Strong Base Issue->Cause1 Cause2 Excess (Boc)2O Issue->Cause2 Cause3 High Temperature Issue->Cause3 Solution1 Use Mild Base (e.g., NaHCO3) Cause1->Solution1 Solution2 Control Stoichiometry (1.1-1.3 eq. (Boc)2O) Cause2->Solution2 Solution3 Lower Reaction Temperature (0°C to RT) Cause3->Solution3

Caption: Troubleshooting logic for Boc protection side reactions.

III. Summary of Key Recommendations

  • Control Stoichiometry: Carefully control the molar ratios of your reagents at each step to minimize over- and under-reaction.

  • Optimize Reaction Conditions: Systematically adjust temperature, reaction time, and solvent to find the optimal conditions for your specific substrate.

  • Monitor Reactions: Regularly monitor the progress of your reactions using appropriate analytical techniques (TLC, GC-MS, NMR) to determine the optimal endpoint.

  • Consider Milder Alternatives: For challenging steps like hydrolysis, explore milder, more selective methods such as enzymatic catalysis.

By applying these principles and troubleshooting strategies, you can enhance the efficiency and success of your synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

IV. References

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Wermuth, U. D., Jenkins, I. D., Bott, R. C., Byriel, K. A., & Smith, G. (n.d.). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. ResearchGate. Retrieved from [Link]

  • Bucherer-Bergs Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 4-Piperidone synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Tumanov, I. A., & Bagryanskaya, I. Y. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(15), 4998. [Link]

  • Lázár, L., & Fülöp, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4204. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Watson, P. S., Jiang, B., & Scott, B. (2000). Recent advances in the synthesis of piperidones and piperidines. Organic Preparations and Procedures International, 32(4), 367-427. [Link]

  • Aly, A. A., El-Remaily, M. A. A. M., & El-Sheref, E. M. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31057-31081. [Link]

  • Syldatk, C., & Pietzsch, M. (2005). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. In Enzymes in Action (pp. 1-29). [Link]

  • Taylor, A. (2015). A novel hydantoin synthesis and exploration of related reactions (Doctoral dissertation, RMIT University).

  • Bommarius, A. S., Schwarm, M., & Drauz, K. (1998). Biocatalysis with α-amino-acid-amidase and hydantoin-hydrolyzing enzymes: D-carbamoylase from Agrobacterium tumefaciens. Chirality, 10(1-2), 42-49.

  • MySkinRecipes. (n.d.). 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. Retrieved from [Link]

  • Hart, A. C., & Lectka, T. (2007). Synthesis of Boc-protected bicycloproline. The Journal of organic chemistry, 72(26), 10243–10245. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Lu, H., He, Y., & Gellman, S. H. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(19), 3505–3509. [Link]

  • Lázár, L., & Fülöp, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4204. [Link]

  • ChemUniverse. (n.d.). 8-(boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Retrieved from [Link]

  • Zhang, Y., Li, J., Wang, L., & Zhang, X. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. 2009 International Conference on Environmental Science and Information Application Technology.

  • Chemical-Suppliers. (n.d.). 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | CAS 54621-18-0. Retrieved from [Link]

  • Fischer, S., Wünsch, B., & Brust, P. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of medicinal chemistry, 58(14), 5395–5407. [Link]

Sources

Technical Support Center: Chromatographic Purification of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this unique class of compounds. As a Senior Application Scientist, I will share field-proven insights to ensure your purification strategies are both effective and efficient.

Introduction: Understanding the Molecule

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a non-proteinogenic amino acid derivative with a distinctive spirocyclic structure containing a ketal protecting group. This unique architecture, while valuable in medicinal chemistry for creating complex molecular frameworks, presents specific challenges during chromatographic purification. The presence of the acidic carboxylic acid, the bulky and moderately lipophilic Boc protecting group, and the polar ketal moiety results in a molecule with amphipathic character, often leading to issues such as poor peak shape, low recovery, and difficult separation from structurally similar impurities.

This guide will provide a logical, step-by-step approach to troubleshooting common purification problems, grounded in the fundamental principles of chromatography.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the purification of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid derivatives, providing causative explanations and actionable solutions.

Issue 1: Peak Tailing or Streaking on Normal-Phase Silica Gel Chromatography

Symptom: You observe significant tailing or streaking of your compound spot on a silica gel TLC plate or a broad, asymmetrical peak during flash column chromatography.

Causality: The primary culprit for peak tailing of carboxylic acids on silica gel is the interaction between the acidic proton of the carboxyl group and the slightly acidic silanol groups (Si-OH) on the silica surface. This leads to a mixed-mode separation, where the compound exists in both a protonated and deprotonated state, causing it to drag across the stationary phase.

Solutions:

  • Acidify the Mobile Phase: The most effective solution is to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This ensures the carboxylic acid remains fully protonated, minimizing its interaction with the silica surface and resulting in a more defined spot or peak.[1]

  • Solvent System Optimization: A highly polar solvent system may be required to effectively elute this compound. Consider solvent systems such as dichloromethane/methanol or ethyl acetate/methanol.

  • Reverse-Phase Chromatography: If tailing persists, switching to reverse-phase chromatography is a highly recommended alternative.

Experimental Protocol: Optimizing TLC with an Acidic Modifier

  • Prepare three separate developing chambers.

  • In each chamber, place a different eluent system:

    • Chamber A: 95:5 Dichloromethane:Methanol

    • Chamber B: 95:5:0.5 Dichloromethane:Methanol:Acetic Acid

    • Chamber C: 95:5:1 Dichloromethane:Methanol:Acetic Acid

  • Spot your crude sample on three separate TLC plates.

  • Develop one plate in each chamber.

  • Visualize the plates under UV light and/or with a suitable stain (e.g., ninhydrin for the free amine if the Boc group is removed, or a general stain like potassium permanganate).

  • Compare the spot shape and Rf values to select the optimal mobile phase for column chromatography.

Issue 2: Poor Separation from Starting Materials or Closely Related Impurities

Symptom: Your target compound co-elutes with starting materials (e.g., the corresponding amine or ketone precursor) or other byproducts.

Causality: The polarity of your target compound may be very similar to that of certain impurities, making separation challenging with a standard solvent gradient. The spirocyclic core is a shared feature, so separation relies on the subtle differences in polarity imparted by the Boc-amino and carboxylic acid groups.

Solutions:

  • Fine-Tune the Solvent Gradient: Instead of a steep gradient, employ a shallow gradient or even isocratic elution for the critical part of the separation. This can be guided by detailed TLC analysis.

  • Alternative Stationary Phases: Consider using a different stationary phase. Alumina (neutral or basic) can be effective for separating amines and may offer different selectivity compared to silica gel.[2] For highly polar compounds, reverse-phase chromatography is often a superior choice.[3][4]

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC provides significantly higher resolution than flash chromatography.[2][5]

Data Presentation: Solvent System Selection Guide

Stationary PhaseRecommended Eluent SystemTarget Compound Rf/Retention
Silica GelDichloromethane/Methanol with 0.5-1% Acetic Acid~0.3-0.4 for column
Silica GelEthyl Acetate/Hexanes with 0.5-1% Acetic Acid~0.3-0.4 for column
C18 Reverse PhaseWater/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Gradient elution
C18 Reverse PhaseWater/Methanol with 0.1% Formic AcidGradient elution
Issue 3: Compound Instability on Silica Gel

Symptom: You observe the appearance of new, more polar spots on your TLC plate after spotting the sample, or you experience low recovery from your silica gel column.

Causality: The acidic nature of silica gel can potentially lead to the hydrolysis of the ketal protecting group, especially if water is present in the solvents, or even partial cleavage of the acid-labile Boc group.

Solutions:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent, followed by flushing with the non-polar solvent before packing the column.

  • Use Neutral or Basic Alumina: As an alternative to silica, alumina is less acidic and can prevent the degradation of acid-sensitive compounds.

  • Dry Solvents and Sample: Ensure that your solvents are anhydrous and that your crude sample is thoroughly dried before loading it onto the column to minimize the risk of ketal hydrolysis.

  • Minimize Time on Column: A faster flow rate during flash chromatography will reduce the contact time between your compound and the stationary phase.

Visualization: Troubleshooting Workflow

Caption: A decision tree for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for purifying 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid?

For initial, large-scale purification, normal-phase flash chromatography on silica gel with an acidified mobile phase (e.g., DCM/MeOH/AcOH) is a good starting point. However, for achieving high purity, especially for diastereomers or enantiomers, reverse-phase preparative HPLC is often necessary.[3][4]

Q2: How can I monitor the fractions during column chromatography?

Thin-layer chromatography (TLC) is the most common method. You can visualize the spots using a UV lamp (if the molecule has a chromophore, which the basic structure does not, but derivatives might) and/or by staining. Ninhydrin stain is effective for detecting the free amine if the Boc group is inadvertently cleaved. A potassium permanganate stain is a good general-purpose stain for organic compounds.

Q3: My compound is a racemic mixture. How can I separate the enantiomers?

Enantiomeric separation requires a chiral environment. This is typically achieved using chiral HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating N-protected amino acids.[6][7] Alternatively, you can derivatize the carboxylic acid with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral stationary phase.[1]

Q4: I am having trouble dissolving my crude product to load it onto the column. What should I do?

Dissolve your crude mixture in a minimal amount of a strong, polar solvent (like methanol or DMF), then adsorb it onto a small amount of silica gel or Celite. After evaporating the solvent, the resulting dry powder can be loaded onto the top of your column. This "dry loading" technique prevents issues with poor solubility in the initial mobile phase.

Q5: What is the purpose of adding trifluoroacetic acid (TFA) to the mobile phase in reverse-phase HPLC?

TFA acts as an ion-pairing agent. It protonates the carboxylic acid, making it less polar and improving its retention on the non-polar C18 stationary phase. It also helps to sharpen the peaks by minimizing unwanted interactions with residual silanol groups on the stationary phase.[8]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane or Hexanes/Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. For less soluble samples, use the dry loading method described in the FAQs.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane, with 0.5% acetic acid throughout.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reverse-Phase Preparative HPLC
  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in a small amount of the initial mobile phase or a solvent like methanol. Filter the sample through a 0.45 µm filter before injection.

  • Injection and Elution: Inject the sample and run a linear gradient of increasing mobile phase B (e.g., from 5% to 95% B over 30 minutes).

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Analysis and Solvent Removal: Analyze the collected fractions for purity (e.g., by analytical HPLC-MS). Combine the pure fractions and remove the acetonitrile under reduced pressure, followed by lyophilization to remove the water and TFA.

Visualization: Purification Workflow

Caption: A general workflow for the purification of the target compound.

Conclusion

The successful purification of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid derivatives is readily achievable with a systematic and informed approach. By understanding the chemical properties of the molecule and anticipating potential interactions with the stationary phase, researchers can proactively address common chromatographic challenges. This guide provides the foundational knowledge and practical troubleshooting strategies to streamline your purification efforts, saving valuable time and resources in your research and development endeavors.

References

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • ACE. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]

  • Wiley. Chiral Drug Separation. Available from: [Link]

  • Biotage. Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Available from: [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Available from: [Link]

  • Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Procedure). Available from: [Link]

  • AAPPTec. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of a novel bifunctional chelating agent for labeling with diagnostic radionuclide. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Available from: [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Available from: [Link]

  • OC-Forum. TLC of aminoacids and short peptides. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Howe, P. W., & Burdon, P. C. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291-301. Available from: [Link]

  • MySkinRecipes. 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

Sources

Technical Support Center: Preventing Racemization with 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of preventing racemization during coupling reactions with the sterically hindered, chiral amino acid 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What makes 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid prone to racemization during coupling?

A1: The susceptibility to racemization stems from two main factors: its structure as an α,α-disubstituted amino acid and the general mechanism of amide bond formation. The primary pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This planar molecule has an acidic proton at the α-carbon. In the presence of a base, this proton can be abstracted, leading to a loss of stereochemistry. The incoming amine can then attack from either face of the planar ring, resulting in a mixture of D- and L-isomers.[1][3] While urethane protecting groups like Boc generally suppress racemization, the activation required for coupling can still facilitate this side reaction, especially under non-optimized conditions.[4]

Q2: I am using a standard carbodiimide coupling reagent like DIC. Is this sufficient to prevent racemization?

A2: Using a carbodiimide reagent like Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) alone is strongly discouraged for this type of amino acid, as it is highly likely to cause significant racemization.[5] Carbodiimides form a highly reactive O-acylisourea intermediate, which is very prone to cyclizing into the problematic oxazolone.[6] To minimize racemization with carbodiimides, the use of additives is essential.[4][7]

Q3: What are additives and how do they help prevent racemization?

A3: Additives are reagents added to the coupling reaction that intercept the highly reactive intermediate formed by the coupling reagent. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the O-acylisourea to form an active ester that is more stable and less prone to forming the oxazolone.[1][8] This active ester then reacts with the amine component to form the desired peptide bond while preserving stereochemical integrity.[1] Oxyma and HOAt are generally considered more effective at suppressing racemization than HOBt.[1][6]

Q4: Are there specific classes of coupling reagents that are inherently better at preventing racemization?

A4: Yes, phosphonium and uronium/aminium salt-based coupling reagents are generally more efficient and associated with lower levels of racemization compared to carbodiimides used alone.[1][7] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are particularly effective, especially for sterically hindered amino acids.[9][10] These reagents often incorporate an additive moiety (like HOAt in HATU) within their structure, promoting a more controlled and racemization-resistant activation.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Significant epimerization detected by chiral HPLC after coupling.

Underlying Cause: This is a classic sign of oxazolone-mediated racemization. Several factors could be contributing, including the choice of coupling reagent, base, solvent, and reaction temperature.

Solution Pathway:
  • Re-evaluate Your Coupling Reagent: If you are using a carbodiimide without an additive, immediately switch to a protocol that includes one. For a more robust solution, especially given the steric hindrance of the spirocyclic amino acid, transition to a uronium or phosphonium-based reagent.

  • Optimize the Base: The choice and amount of base are critical. Strong bases like diisopropylethylamine (DIPEA) can accelerate the abstraction of the α-proton from the oxazolone intermediate.[11]

    • Recommendation: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice. For particularly sensitive couplings, 2,4,6-collidine (TMP) can be even more effective at suppressing racemization.[11]

  • Control the Temperature: Higher temperatures increase reaction rates, but they also accelerate the rate of racemization.[11][12]

    • Recommendation: Perform the coupling reaction at 0°C or room temperature. Avoid elevated temperatures unless absolutely necessary to overcome extreme steric hindrance, and if so, carefully analyze the product for epimerization.[1][11]

Workflow Diagram: Decision Tree for Minimizing Racemization

G Start Racemization Detected? Reagent Coupling Reagent Check Start->Reagent Base Base Optimization Reagent->Base Using Uronium/Phosphonium or Carbodiimide + Additive? SwitchReagent Switch to HATU/HCTU or add Oxyma/HOAt Reagent->SwitchReagent No Temp Temperature Control Base->Temp Using Weak/Hindered Base (NMM or TMP)? SwitchBase Switch to NMM or TMP Base->SwitchBase No Success Racemization Minimized Temp->Success Coupling at 0°C to RT? LowerTemp Perform coupling at 0°C Temp->LowerTemp No SwitchReagent->Base SwitchBase->Temp LowerTemp->Success G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Post-Coupling Dissolve Dissolve Amino Acid & HATU in DMF AddBase Add NMM Base Dissolve->AddBase Preactivate Pre-activate for 1-3 min AddBase->Preactivate Add_to_Resin Add Activation Mix to Deprotected Resin Preactivate->Add_to_Resin React Agitate for 2-4 hours at Room Temp Add_to_Resin->React Monitor Monitor with Kaiser Test React->Monitor Wash Filter and Wash Resin Monitor->Wash Done Proceed to Next Step Wash->Done

Caption: Step-by-step low-racemization coupling protocol.

References

  • Watson International Ltd. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Li, Y., & Carr, P. W. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Chemistry, 73(19), 4674–4681.
  • Specialty Chemicals. (2026, January 12). Choosing the Right Coupling Reagent for Peptide Synthesis. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2022).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 38(2), 606-631.
  • Dilun Bio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2022).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Peptide Logic. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Colombo, L., & Colombo, M. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(18), 4287.
  • de Souza, A. C., et al. (2020).
  • Image from ResearchGate. (n.d.). Epimerization by oxazolone formation. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Boc-Deprotection of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Boc-deprotection of the specialized amino acid, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This molecule's unique structure, featuring a sterically hindered amine and an acid-sensitive spirocyclic ketal, presents a classic selectivity challenge that requires a nuanced approach beyond standard protocols.

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a mechanistic framework to help you navigate these complexities and achieve high-yield, clean deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc-deprotection?

The cleavage of the tert-butyloxycarbonyl (Boc) group by a strong acid like trifluoroacetic acid (TFA) is a multi-step process.[1] First, the carbonyl oxygen of the Boc group is protonated by the acid.[1][2] This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[1][2][3] The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[2][3] In the presence of excess acid, the newly liberated amine is protonated, typically forming a trifluoroacetate or hydrochloride salt.[1][2]

Q2: I'm observing a significant amount of unreacted starting material. What are the most common reasons for incomplete Boc deprotection?

Incomplete deprotection is a frequent issue stemming from several factors:

  • Insufficient Acid: The reaction can exhibit a second-order dependence on acid concentration, meaning a slight decrease in acid strength or stoichiometry can dramatically slow the reaction rate.[1]

  • Reaction Time: While many Boc deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates may require extended reaction times.[4][5]

  • Temperature: Most deprotections are run at room temperature, but low temperatures can significantly retard the reaction rate.[1]

  • Steric Hindrance: The substrate has a quaternary carbon center where the Boc-protected amine is located, which can sterically hinder the approach of the acid, slowing down the initial protonation step.[1]

  • Reagent Quality: Degradation of the acid (e.g., TFA absorbing water) can reduce its efficacy.

Q3: What is the primary structural challenge specific to 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid?

The critical challenge is the presence of the 1,4-dioxaspiro[4.5]decane moiety, which is an ethylene ketal protecting a cyclohexanone carbonyl. Ketal groups are known to be labile under acidic conditions.[6][7] Therefore, the goal is to find conditions strong enough to cleave the sterically hindered Boc group but mild enough to preserve the ketal. Aggressive conditions (e.g., high TFA concentration, prolonged heating) intended to force the Boc deprotection to completion can inadvertently hydrolyze the ketal, leading to the formation of 1-amino-4-oxocyclohexanecarboxylic acid as a significant side product.

Q4: How can I effectively monitor the reaction's progress?

Careful reaction monitoring is essential to identify the optimal endpoint before significant side product formation occurs.

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected product, being a zwitterionic amino acid, is significantly more polar than the Boc-protected starting material and will have a much lower Rf value (often staying at the baseline) in typical organic solvent systems (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[1] Staining with ninhydrin is ideal, as it produces a distinct color (usually purple or yellow) with the newly formed primary amine.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise assessment, LC-MS allows for the quantification of the starting material, the desired product, and any side products (like the hydrolyzed ketal).[1] This is the preferred method for optimizing reaction conditions.

Core Troubleshooting Guide: Incomplete Deprotection

If your reaction is incomplete, follow this logical progression of steps. Do not immediately resort to the harshest conditions, as this will likely compromise the integrity of the spiroketal.

G start Incomplete Deprotection Observed (TLC/LC-MS shows >10% SM) reagent Step 1: Verify Reagent Quality Is TFA/HCl solution fresh and anhydrous? start->reagent reagent->start  No, prepare fresh reagent   time Step 2: Extend Reaction Time Run for an additional 1-2 hours at RT. Monitor every 30 mins. reagent->time  Yes   acid Step 3: Increase Acid Concentration Increase TFA from 25% to 50% in DCM. Or use 4M HCl in Dioxane. time->acid  Still Incomplete   complete Reaction Complete Proceed to Workup time->complete  Complete   solvent Step 4: Evaluate Alternative Conditions Consider milder acids or different solvents. acid->solvent  Still Incomplete / Ketal Cleavage   acid->complete  Complete   solvent->complete

Figure 1. Troubleshooting flowchart for incomplete Boc deprotection.
  • Verify Reagent Quality: Ensure that the acid being used is fresh and anhydrous. Trifluoroacetic acid is hygroscopic, and absorbed water can decrease its effectiveness. Similarly, solutions of HCl in organic solvents can degrade over time. If in doubt, use a freshly opened bottle or a newly prepared solution.

  • Optimize Reaction Time & Temperature: Before altering concentrations, simply extend the reaction time. For a sterically hindered substrate like this, a reaction may require 4-6 hours or even longer at room temperature.[4] Monitor by TLC or LC-MS every hour after the initial 2-hour mark. Avoid heating the reaction unless all other options are exhausted, as this will accelerate ketal hydrolysis.

  • Adjust Acid Stoichiometry and Concentration: If extending the time is ineffective, a modest increase in acid concentration is the next logical step.

    • For TFA: If you are using 25% TFA in dichloromethane (DCM), increase the concentration to 50%.[8] This often provides a significant rate enhancement.

    • For HCl: A 4M solution of HCl in 1,4-dioxane is a very effective reagent for Boc deprotection and is sometimes more selective than TFA.[8][9]

  • Consider Alternative Milder Acidic Conditions: If both TFA and HCl/dioxane lead to a mixture of incomplete reaction and ketal hydrolysis, consider less common, milder acids that may offer better selectivity. Anhydrous p-toluenesulfonic acid (PTSA) or methanesulfonic acid in a DCM/t-BuOAc mixture can sometimes provide the right balance of acidity.[10]

Troubleshooting Side Reactions: Ketal Hydrolysis

The primary side product you are likely to encounter is the ketone resulting from the hydrolysis of the spirocyclic ketal. The appearance of this product by LC-MS is a clear signal that your conditions are too harsh.

Comparative Table of Deprotection Conditions

The table below summarizes common acidic reagents and their general characteristics, providing a framework for selecting a method that balances deprotection efficiency with ketal stability.

Reagent SystemSolventTypical Conc.TemperatureKey Considerations & Risks
TFA / DCM Dichloromethane25-50% v/v0 °C to RTHigh Efficiency. Most common method. High concentrations (>50%) or longer times risk significant ketal hydrolysis.[4][10]
HCl / 1,4-Dioxane 1,4-Dioxane4 M0 °C to RTExcellent Alternative. Often cleaner than TFA. The dioxane must be high quality (peroxide-free). Can be very fast.[8][11]
HCl / Ethyl Acetate Ethyl AcetateSaturated0 °C to RTMilder HCl Source. Generally less aggressive than the dioxane solution. May require longer reaction times.[9][12]
PTSA / t-BuOAc t-BuOAc / DCM1.5 - 3 equiv.RTMilder Protic Acid. Can offer improved selectivity for acid-sensitive groups. Slower reaction rates are expected.[7][10]

Detailed Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM

This protocol is a robust starting point.

  • Dissolution: Dissolve 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 25-50% (v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress every hour using TLC (staining with ninhydrin) or LC-MS.[1]

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3x).[3] The resulting product will be the TFA salt.

Protocol 2: Deprotection with 4M HCl in 1,4-Dioxane

This method is often preferred for substrates with acid-sensitive functionalities.

  • Dissolution: Dissolve the Boc-protected starting material (1.0 equiv) in a minimal amount of anhydrous methanol or suspend it directly in the HCl solution.

  • Reagent Addition: At 0 °C, add a commercial solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt product may form.

  • Monitoring: Monitor the reaction by taking a small aliquot, quenching it with a base (like NaHCO₃ solution), extracting with an organic solvent, and spotting the organic layer on a TLC plate.

  • Work-up: Upon completion, remove the solvent under reduced pressure. If a precipitate has formed, it can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum.

Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)

G cluster_0 TLC Plate Visualization TLC <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDCOLSPAN="3">Mobile Phase: 10% MeOH in DCMTD>TR><TR><TD>SMTD><TD>COTD><TD>RMTD>TR><TR><TD><TABLEBORDER="0" CELLBORDER="0"><TR><TD>TD>TR><TR><TD>TD>TR><TR><TD><FONTCOLOR="#4285F4">●FONT>TD>TR><TR><TD>TD>TR><TR><TD>TD>TR>TABLE>TD><TD><TABLEBORDER="0" CELLBORDER="0"><TR><TD>TD>TR><TR><TD>TD>TR><TR><TD><FONTCOLOR="#4285F4">●FONT>TD>TR><TR><TD>TD>TR><TR><TD><FONTCOLOR="#EA4335">●FONT>TD>TR>TABLE>TD><TD><TABLEBORDER="0" CELLBORDER="0"><TR><TD>TD>TR><TR><TD>TD>TR><TR><TD>TD>TR><TR><TD>TD>TR><TR><TD><FONTCOLOR="#EA4335">●FONT>TD>TR>TABLE>TD>TR><TR><TDCOLSPAN="3">Solvent FrontTD>TR>TABLE> caption Figure 2. Idealized TLC of a complete reaction. SM (Starting Material, Rf ~0.7), RM (Reaction Mixture). The product (red spot) is at the baseline (Rf ~0.0).

Figure 2. Idealized TLC of a complete reaction.
  • Plate Preparation: On a silica gel plate, draw a baseline in pencil.

  • Spotting: Spot three lanes: the pure starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., 5-10% methanol in DCM).

  • Visualization: Dry the plate and visualize under a UV lamp if applicable. Then, dip the plate in a ninhydrin staining solution and gently heat. The appearance of a new, low-Rf spot that is ninhydrin-positive, coupled with the disappearance of the starting material spot, indicates a successful reaction.[1]

References

  • Ahsan, M. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Jia, X. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. Wordpress. [Link]

  • Various Authors. (2016). Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA Examples. [Link]

  • Yoshizawa-Kumagaye, K. et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group. Journal of Peptide Science. [Link]

  • Perreux, L. et al. (2003). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Synthesis. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Various Authors. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • MySkinRecipes. 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. [Link]

  • Kestranek, A. W. et al. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • The Organic Chemist. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Various Authors. (2021). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC deprotection. [Link]

  • Chemical Suppliers. 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | CAS 54621-18-0. [Link]

  • Wang, Y. et al. (2012). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Feskov, I. et al. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

  • Feskov, I. et al. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. [Link]

  • NIST. 1,4-Dioxaspiro[4.5]decane. NIST WebBook. [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decane. [Link]

  • Ilardi, E. A. et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Ilardi, E. A. et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]

  • Kurniawan, Y. S. et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]

Sources

Navigating the Synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic amino acid intermediate. Its unique conformational rigidity makes it a sought-after building block in the design of novel therapeutics.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yield and purity.

Synthetic Strategy Overview

The most common and efficient pathway to 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a three-step sequence starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-one. This strategy involves:

  • Bucherer-Bergs Reaction: Formation of the corresponding spiro-hydantoin.

  • Hydrolysis: Conversion of the hydantoin to the free amino acid, 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

  • Boc Protection: Installation of the tert-butyloxycarbonyl (Boc) protecting group onto the amino functionality.

This guide is structured to address potential challenges at each of these critical stages.

Synthesis_Overview Start 1,4-dioxaspiro[4.5]decan-8-one Hydantoin Spiro-hydantoin Intermediate Start->Hydantoin Bucherer-Bergs Reaction AminoAcid 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Hydantoin->AminoAcid Hydrolysis FinalProduct 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid AminoAcid->FinalProduct Boc Protection Hydrolysis_Troubleshooting Start Spiro-hydantoin Incomplete Incomplete Hydrolysis Start->Incomplete Insufficient time/temp or base strength Decomposition Product Decomposition Start->Decomposition Harsh conditions (e.g., strong acid) Successful Free Amino Acid Start->Successful Optimized basic hydrolysis

Caption: Troubleshooting hydantoin hydrolysis.

Step 3: Boc Protection

The final step is the protection of the amino group with a Boc group. This is a standard transformation, but the properties of the spirocyclic amino acid can influence the choice of reagents and conditions.

Question 4: I am having difficulty with the Boc protection of my spirocyclic amino acid. The reaction is messy, and the product is difficult to purify. What can I do?

Answer: Challenges in the Boc protection step often stem from the poor solubility of the amino acid starting material and the formation of side products.

  • Reagent Choice: Di-tert-butyl dicarbonate (Boc₂O) is the most common and generally preferred reagent due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) is another effective reagent. [2]* Solvent System and pH: The amino acid may have limited solubility in common organic solvents. A mixed aqueous-organic solvent system is often necessary. Maintaining a basic pH is crucial to ensure the amino group is deprotonated and nucleophilic.

  • Purification: The product, being a carboxylic acid, can be purified by extraction into a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the product.

Detailed Boc Protection Protocol:

  • Dissolution: Suspend the 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in a 1:1 mixture of dioxane and water.

  • Basification: Add 1.5-2.0 equivalents of a base such as triethylamine or sodium hydroxide to deprotonate the amino group and solubilize the starting material. The pH should be around 9-10.

  • Reagent Addition: At room temperature, add 1.1-1.2 equivalents of Boc₂O dissolved in a small amount of dioxane.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction should become homogeneous as it progresses.

  • Work-up and Purification:

    • Dilute the reaction mixture with water.

    • Perform an acidic workup by acidifying the aqueous layer with a 5% citric acid solution to a pH of ~3-4. [2] * Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

ParameterReagentSolventBase
Method A Boc₂ODioxane/Water (1:1)NaOH
Method B Boc₂OTHF/Water (1:1)Triethylamine
Method C Boc-ONDioxane/Water (1:1)Triethylamine
Table 2: Common Boc Protection Conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for this three-step synthesis?

A1: While yields can vary depending on the scale and optimization of each step, a well-executed synthesis can be expected to provide an overall yield in the range of 40-60%.

Q2: Are there any specific safety precautions I should be aware of?

A2: Yes. The Bucherer-Bergs reaction uses a cyanide salt (KCN or NaCN), which is highly toxic. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A quench solution for cyanide (e.g., bleach) should be readily available.

Q3: Can I use a different protecting group for the amino acid?

A3: Absolutely. While Boc is common due to its stability and ease of removal under acidic conditions, other protecting groups like Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) can also be installed using standard protocols, depending on the requirements of your subsequent synthetic steps.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be employed. ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. Mass spectrometry (e.g., ESI-MS) will confirm the molecular weight. Purity can be assessed by HPLC and melting point analysis.

References

  • Bommarius, A. S., Drauz, K., Klenk, H., & Wandrey, C. (1998). Hydantoinases and N-carbamoyl-amino-acid amidohydrolases: a new industrial synthesis of optically pure D-amino acids.
  • Sharma, R., & Nag, A. (2009). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids.
  • Li, X., Wang, Y., Zhang, Y., & Liu, H. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(46), 29949–29955.
  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gál, J. F., & Lapinski, R. (1999). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Molecules, 4(1), 1-8.
  • DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature. (n.d.). Google Patents.
  • Pascal, R., & Boiteau, L. (2011). Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

  • Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Molecules, 26(13), 4024.
  • MySkinRecipes. (n.d.). 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this valuable spirocyclic amino acid, a key building block in medicinal chemistry.[1][2] We will address common challenges encountered during synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Synthetic Overview

The most common and scalable approach to synthesizing the target compound involves a multi-step sequence starting from 1,4-dioxaspiro[4.5]decan-8-one. A typical pathway proceeds via a Bucherer-Bergs reaction to form a spiro-hydantoin intermediate, followed by hydrolysis to the free amino acid, and subsequent Boc-protection.[3][4]

G cluster_0 Stage 1: Amino Acid Formation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Protection A 1,4-Dioxaspiro[4.5]decan-8-one B Spiro-hydantoin Intermediate A->B KCN, (NH4)2CO3 (Bucherer-Bergs Reaction) C 8-Amino-1,4-dioxaspiro[4.5] decane-8-carboxylic acid B->C Strong Base (e.g., Ba(OH)2) or Acid Hydrolysis D Target Product: 8-(Boc-amino)-1,4-dioxaspiro[4.5] decane-8-carboxylic acid C->D (Boc)2O, Base

Caption: General synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise at each stage of the synthesis during scale-up.

Part 1: Starting Material & Amino Acid Formation
Q1: My Bucherer-Bergs reaction to form the spiro-hydantoin intermediate is slow and gives poor yields. How can I optimize this for a larger scale?

A1: The Bucherer-Bergs reaction is a robust method for creating α,α-disubstituted amino acids from ketones, but its efficiency on a large scale depends on several critical parameters.[5][6]

  • Causality: This multi-component reaction involves equilibria between the starting ketone, ammonium carbonate, and cyanide.[4] On a larger scale, issues like poor mixing, headspace pressure, and temperature gradients can significantly hinder the reaction rate and lead to side products.

  • Troubleshooting & Optimization:

    • Solvent System: While aqueous ethanol is common, consider using a more water-miscible co-solvent like methanol or a solvent-free approach if feasible to improve reactant solubility.[6]

    • Temperature and Pressure: The reaction often benefits from elevated temperatures (80-120°C).[7] On a kilogram scale, using a sealed, pressure-rated reactor is essential. This prevents the loss of volatile components like ammonia and carbon dioxide, pushing the equilibrium towards the product.[7]

    • Reagent Stoichiometry: A molar ratio of approximately 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is often recommended to ensure a sufficient concentration of the active nucleophiles and ammonia source.[4]

    • Mixing: Ensure vigorous agitation. In large reactors, poor mixing can create localized "hot spots" or areas of low reagent concentration, leading to incomplete conversion.

Q2: Between the Strecker synthesis and the Bucherer-Bergs reaction, which is preferable for scaling up this specific synthesis?

A2: Both pathways can produce the desired amino acid scaffold, but for this particular spirocyclic, α,α-disubstituted amino acid, the Bucherer-Bergs reaction is generally more advantageous for scale-up.

  • Strecker Synthesis: This route forms an α-aminonitrile intermediate from the ketone, ammonia, and cyanide.[8][9] While effective, the α-aminonitrile intermediate can sometimes be less stable or more challenging to isolate cleanly compared to the highly crystalline hydantoin from the Bucherer-Bergs reaction.

  • Bucherer-Bergs Reaction: This method directly yields a stable, often crystalline, hydantoin intermediate.[3] Crystalline intermediates are highly desirable in process chemistry as they can be easily isolated and purified by simple filtration and washing, avoiding the need for large-scale chromatography. This significantly simplifies the work-up and improves the purity profile of the material moving into the next step.

Part 2: Hydrolysis of the Spiro-Hydantoin
Q3: This is critical: I am cleaving the 1,4-dioxaspiro (ketal) protecting group during the hydrolysis of the hydantoin. How can I hydrolyze the hydantoin selectively?

A3: This is the most significant challenge in this synthesis. The ethylene ketal is acid-labile, while hydantoin hydrolysis typically requires harsh acidic or basic conditions.[10][11] Attempting a direct, strong acid hydrolysis (e.g., refluxing 6M HCl) will almost certainly lead to significant or complete deprotection of the ketal.

  • Causality: The mechanism for both hydantoin and ketal hydrolysis is acid-catalyzed. The goal is to find conditions where the kinetic barrier for hydantoin hydrolysis is significantly lower than that for ketal cleavage.

  • Recommended Strategy: Strong Base Hydrolysis:

    • Methodology: Alkaline hydrolysis is the method of choice. Refluxing the hydantoin with a strong base like sodium hydroxide or, more effectively, barium hydroxide (Ba(OH)₂) in water is highly recommended.

    • Why it Works: Ketal groups are stable under basic conditions. Barium hydroxide is particularly effective as the intermediate carbamate salt and the final barium salt of the amino acid often precipitate from the reaction mixture, driving the reaction to completion.

    • Post-Hydrolysis Work-up: After hydrolysis, the excess barium can be precipitated as barium sulfate (BaSO₄) by the careful addition of sulfuric acid. After filtering off the BaSO₄, the pH of the filtrate can be adjusted to the isoelectric point of the amino acid to induce crystallization.

G Start Low Yield or Ketal Cleavage in Hydrolysis Step Check_Cond Were Hydrolysis Conditions Acidic? Start->Check_Cond Switch_Base Switch to Alkaline Hydrolysis: - Reagents: NaOH or Ba(OH)2 - Rationale: Ketal is base-stable. Check_Cond->Switch_Base Yes Optimize_Base Optimize Base Conditions: 1. Increase eq. of Base 2. Increase Temperature/Time 3. Check Raw Material Purity Check_Cond->Optimize_Base No (Already Basic) Success Selective Hydrolysis Achieved Switch_Base->Success Optimize_Base->Success Optimization Successful Failure Problem Persists: Consult Process R&D Optimize_Base->Failure Optimization Fails

Caption: Troubleshooting decision tree for the hydrolysis step.

Q4: Isolating the zwitterionic amino acid after hydrolysis is proving difficult on a large scale. What is a robust isolation protocol?

A4: Isolating zwitterionic compounds like amino acids can be challenging due to their high polarity and poor solubility in common organic solvents. The key is precise pH control.

  • Protocol: Isolation via Isoelectric Point Precipitation

    • Reaction Quench: Following alkaline hydrolysis and removal of cations (like Ba²⁺ as BaSO₄), you are left with an aqueous solution of the sodium or ammonium salt of the amino acid.

    • pH Adjustment: Slowly and with vigorous stirring, add a dilute acid (e.g., 1M HCl or acetic acid) to the solution. Monitor the pH closely with a calibrated pH meter.

    • Identify Isoelectric Point (pI): The amino acid will have minimal solubility at its pI. As you approach the pI, the product will begin to precipitate or crystallize out of the solution. You may need to determine the optimal pH range empirically (typically between pH 5-7 for similar structures).

    • Isolation: Once precipitation is complete, age the slurry (e.g., stir at a lower temperature for several hours) to improve crystal size and filterability. Wash the filter cake with cold water, followed by a water-miscible solvent like acetone or isopropanol to aid in drying.

Part 3: Boc Protection and Final Purification
Q5: My Boc-protection step is generating significant impurities, such as the di-Boc derivative and the t-butyl ester of the carboxylic acid. How can I suppress these?

A5: The formation of these byproducts is a common issue in Boc protection, especially when scaling up.[12] They arise from the high reactivity of Boc-anhydride ((Boc)₂O) under basic conditions.

  • Causality:

    • Di-Boc: If the reaction conditions are too harsh (strong base, high temperature), a second Boc group can be added to the nitrogen to form a Boc-imide.[13]

    • t-Butyl Ester: The tert-butoxycarbonyl group can be transferred to the carboxylate anion, forming a t-butyl ester. This is favored by an excess of (Boc)₂O and base.

  • Troubleshooting & Optimization:

ParameterRecommended Condition for Scale-UpRationale
Solvent Biphasic (e.g., Dioxane/Water, THF/Water) or an alcohol like t-BuOH.Keeps both the polar amino acid and nonpolar (Boc)₂O in solution or at the interface.
Base Mild inorganic base (e.g., NaHCO₃, Na₂CO₃).Avoid strong bases like NaOH or Et₃N, which aggressively promote side reactions.
Stoichiometry Use a slight excess of (Boc)₂O (1.1-1.2 equivalents).Drives the reaction to completion without a large excess that promotes ester formation.
Temperature Maintain at room temperature or below (0-25°C).Reduces the rate of side reactions. The reaction is typically exothermic; ensure adequate cooling.
Addition Rate Add the (Boc)₂O slowly to the solution of the amino acid and base.Maintains a low instantaneous concentration of the anhydride, minimizing side reactions.
Q6: What is a scalable purification strategy for the final product to achieve >98% purity without relying on column chromatography?

A6: Developing a scalable crystallization protocol is paramount. The target molecule, being a carboxylic acid, offers a straightforward handle for purification.

  • Protocol: Extractive Work-up and Crystallization

    • Acidification & Extraction: After the Boc protection is complete, acidify the aqueous reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of ~2-3. This protonates the carboxylic acid, making the product soluble in organic solvents.

    • Extraction: Extract the product into a water-immiscible organic solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE). This step removes water-soluble salts and unreacted amino acid.

    • Solvent Swap & Crystallization: Wash the organic layer with brine, dry it over Na₂SO₄, and filter. Concentrate the solution under vacuum. Perform a solvent swap into a suitable crystallization solvent system. A common choice for such molecules is an ester/alkane mixture (e.g., Ethyl Acetate/Heptane) or an alcohol/water mixture.

    • Cooling & Isolation: Cool the solution slowly to induce crystallization, hold at a low temperature to maximize yield, then filter the product. Wash the cake with cold heptane and dry under vacuum. This procedure should yield material of high purity.

Detailed Experimental Protocols

Protocol 1: Optimized Bucherer-Bergs Reaction (Illustrative)
  • To a pressure-rated reactor, charge 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq), potassium cyanide (2.2 eq), and ammonium carbonate (2.5 eq).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v, ~5 mL/g of ketone).

  • Seal the reactor and begin vigorous stirring.

  • Heat the mixture to 90-100°C and maintain for 12-24 hours, monitoring pressure.

  • Cool the reactor to room temperature.

  • The spiro-hydantoin product will likely precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Selective Hydrolysis using Barium Hydroxide
  • Charge the spiro-hydantoin (1.0 eq) and barium hydroxide octahydrate (3.0 eq) to a round-bottom flask equipped with a reflux condenser.

  • Add water (~10 mL/g of hydantoin).

  • Heat the slurry to reflux (approx. 100°C) and maintain for 24-48 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.

  • Cool the mixture to ~50°C. While stirring, slowly add a 1M solution of sulfuric acid until the pH is ~7. A dense white precipitate of BaSO₄ will form.

  • Filter the hot mixture through a pad of Celite® to remove the BaSO₄, washing with hot water.

  • Cool the filtrate and adjust the pH to ~6 with 1M HCl to precipitate the free amino acid. Filter, wash with cold water, and dry.

References

  • CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • 1,4-Dioxaspiro[4.5]decan-8-one synthesis - ChemicalBook.
  • Synthesis of 1,4-dioxaspira[4.
  • The Chemistry of 1,4-Dioxaspiro[4.
  • Bucherer-Bergs Reaction - Organic Chemistry Portal.
  • Bucherer-Bergs Reaction - Alfa Chemistry.
  • hydrolysis of nitriles - Chemguide.
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction - Synlett.
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
  • Dual protection of amino functions involving Boc - RSC Publishing.
  • Bucherer–Bergs reaction - Wikipedia.
  • 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID - MySkinRecipes.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH.
  • Strecker Synthesis - Organic Chemistry Portal.
  • Strecker amino acid synthesis - Wikipedia.
  • Unn

Sources

Technical Support Center: Strategies for the Purification of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of coupling reagents and their byproducts from reaction mixtures involving 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This resource is designed to provide you with the expertise and practical insights needed to overcome common purification challenges in your synthetic workflows.

Introduction

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a valuable building block in medicinal chemistry due to its constrained spirocyclic scaffold.[1] The formation of amide bonds with this sterically hindered amino acid often requires the use of potent coupling reagents.[2] While effective in driving the reaction forward, these reagents generate byproducts that can complicate purification and compromise the purity of the final product. The presence of these impurities can interfere with downstream applications and analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[3] This guide will address the specific challenges associated with the removal of common coupling reagents and their byproducts.

Troubleshooting Amide Bond Formation with a Hindered Substrate

Before diving into purification, it's crucial to address potential issues during the amide bond formation itself, as incomplete reactions can complicate the workup.

Q1: My amide coupling reaction with 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is sluggish or fails to go to completion. What can I do?

A1: The steric hindrance of the spirocyclic amino acid can slow down the reaction.[2] If you observe incomplete conversion, consider the following strategies:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for sterically demanding couplings.[2]

  • Switch to a More Potent Coupling Reagent: If standard reagents like DCC or EDC are ineffective, consider more powerful options such as phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU, HBTU).[2][4]

  • Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a short period before adding the amine can improve yields.[4][5]

Purification Strategies for Common Coupling Reagents

The choice of purification strategy is dictated by the properties of the coupling reagent's byproduct. Below are troubleshooting guides for the most frequently used coupling reagents.

Dicyclohexylcarbodiimide (DCC)

DCC is a widely used and cost-effective coupling reagent.[6] Its primary byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents.[7][8][9][10]

Q2: How can I effectively remove DCU from my reaction mixture?

A2: The insolubility of DCU is the key to its removal.[8][9][10]

  • Filtration: The most straightforward method is to filter the reaction mixture through a sintered funnel.[11][12] To maximize precipitation, cool the reaction mixture in an ice bath before filtration.[7]

  • Solvent Selection: Choosing a solvent in which DCU has very low solubility, such as acetonitrile or diethyl ether, can greatly facilitate its removal by filtration.[11][12]

  • Trituration: After initial filtration and concentration of the filtrate, triturating the crude product with a solvent like diethyl ether can help remove residual DCU.

Experimental Protocol: Removal of DCU by Filtration
  • Upon completion of the reaction, cool the mixture to 0-5 °C for 30 minutes to maximize DCU precipitation.[7]

  • Filter the cold mixture through a fritted glass funnel.

  • Wash the collected DCU solid with a small amount of cold solvent to recover any trapped product.

  • Combine the filtrates for further workup or purification.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

EDC is a popular alternative to DCC, primarily because its urea byproduct is water-soluble, simplifying purification.[3][10][13][14]

Q3: What is the standard procedure for removing EDC and its urea byproduct?

A3: The water solubility of the EDC-urea byproduct allows for its removal through a simple aqueous workup.[3][13][14]

  • Aqueous Extraction: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 0.1 M HCl) to protonate and extract any remaining EDC and the urea byproduct into the aqueous phase.[3] Follow this with a water wash.[3]

Q4: My desired product has some water solubility, making aqueous extraction difficult. What are my options?

A4: This is a common challenge. Here are a few alternative approaches:

  • Solid-Phase Extraction (SPE): Utilize an SPE cartridge that can selectively retain your product while allowing the water-soluble urea byproduct to be washed away.[3]

  • Gel Filtration Chromatography: This technique separates molecules based on size and can be effective for separating your product from the smaller urea byproduct, especially if your product is a larger molecule.[3]

  • Dialysis: For high molecular weight products, dialysis is an effective method for removing small molecule impurities like the EDC-urea byproduct.[3][15]

Experimental Protocol: Aqueous Workup for EDC Byproduct Removal
  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel and wash 2-3 times with a dilute aqueous acid solution (e.g., 0.1 M HCl).[3]

  • Wash the organic layer with water, followed by a brine solution.[16]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

Uronium/Aminium and Phosphonium Salt Reagents (HATU, HBTU, PyBOP)

These reagents are highly efficient but can introduce their own set of purification challenges.[4][17]

Q5: How do I remove byproducts from HATU or HBTU reactions?

A5: The byproducts of HATU and HBTU, such as tetramethylurea and HOBt/HOAt, are generally soluble in common organic solvents and can be removed with an aqueous workup.

  • Aqueous Washes: A standard workup involving washes with a dilute acid (e.g., 0.1 M HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine is usually effective.

  • Column Chromatography: If impurities persist after aqueous extraction, silica gel column chromatography is a reliable method for final purification.[17]

Q6: I'm observing a side reaction where my amine is capped by the coupling reagent. How can I prevent this?

A6: This side reaction, known as guanidinylation, can occur when using uronium reagents like HATU or HBTU in excess.[17][18][19] To minimize this:

  • Stoichiometry Control: Use a 1:1 molar ratio of the coupling reagent to the carboxylic acid.[18]

  • Pre-activation: Pre-activating the carboxylic acid before adding the amine can help prevent the free amine from reacting with the coupling reagent.[2][4]

Data Summary Table: Coupling Reagent Byproduct Properties and Removal
Coupling ReagentByproductKey PropertyPrimary Removal Method
DCC Dicyclohexylurea (DCU)Insoluble in most organic solvents[8][9][10]Filtration[11][12]
EDC N-ethyl-N'-(3-dimethylaminopropyl)ureaWater-soluble[3][10][13][14]Aqueous extraction[3][13]
HATU/HBTU Tetramethylurea, HOAt/HOBtSoluble in organic solventsAqueous extraction, Chromatography[17]
PyBOP Tris(pyrrolidino)phosphine oxideSoluble in organic solventsAqueous extraction, Chromatography
Visual Workflow: General Purification Strategy

Purification_Workflow start Reaction Mixture reagent_check Which coupling reagent was used? start->reagent_check dcc DCC reagent_check->dcc edc EDC reagent_check->edc uronium HATU/HBTU/PyBOP reagent_check->uronium filtration Cool and filter to remove DCU dcc->filtration aqueous_workup Perform aqueous extraction edc->aqueous_workup uronium->aqueous_workup filtration->aqueous_workup chromatography Purify by column chromatography aqueous_workup->chromatography end Pure Product chromatography->end

Caption: A decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q7: Can I use a single purification method for all coupling reagents?

A7: It is not recommended. The optimal purification strategy is highly dependent on the specific byproducts generated by each coupling reagent. For example, filtration is highly effective for the insoluble DCU from DCC reactions, while an aqueous workup is the method of choice for the water-soluble byproducts of EDC.[3][7]

Q8: I'm having trouble with emulsion formation during my aqueous workup. What should I do?

A8: Emulsion formation can be problematic.[3] Try adding brine to the separatory funnel to help break the emulsion. Alternatively, you can filter the emulsified layers through a pad of celite.

Q9: Is column chromatography always necessary?

A9: Not always. For many reactions, a simple filtration or aqueous workup is sufficient to achieve high purity. However, for challenging separations or to remove trace impurities, column chromatography is a powerful and often necessary tool.[7][17]

Q10: Are there any "greener" approaches to purification?

A10: Yes. The development of catalytic amide bond formation methods aims to reduce the use of stoichiometric coupling reagents and the associated waste.[20][21] Additionally, choosing reagents like EDC that allow for simple aqueous workups over chromatography can reduce solvent consumption.

References

  • Technical Support Information Bulletin 1099 - EDC (Water-Soluble Carbodiimide). (n.d.). Aapptec. Retrieved January 17, 2026, from [Link]

  • How to remove DCC from reaction mixture? (2016, March 24). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Workup: DCC Coupling. (n.d.). University of Rochester Chemistry Department. Retrieved January 17, 2026, from [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). ResearchGate. Retrieved January 17, 2026, from [Link]

  • How EDC byproduct urea can be separated? (2015, May 19). ResearchGate. Retrieved January 17, 2026, from [Link]

  • How I can remove DCU from my product? (2025, December 3). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023, November 2). ACS Omega. Retrieved January 17, 2026, from [Link]

  • How to remove TBTU? (2022, June 22). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 19). RSC Advances. Retrieved January 17, 2026, from [Link]

  • Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). (n.d.). Aapptec Peptides. Retrieved January 17, 2026, from [Link]

  • How I can separate EDC urea by-product from water soluble amide containing product? (2015, May 22). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 17, 2026, from [Link]

  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. (n.d.). Ukrainica Bioorganica Acta. Retrieved January 17, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved January 17, 2026, from [Link]

  • How to remove DIPEA from HBTU/HOBt peptide coupling reaction mixture, without water work up? (2022, February 20). ResearchGate. Retrieved January 17, 2026, from [Link]

  • HATU. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved January 17, 2026, from [Link]

  • Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. (2024, November 15). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | CAS 54621-18-0. (n.d.). Chemical-Suppliers.com. Retrieved January 17, 2026, from [Link]

Sources

stability of the spiroketal in 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Applications Science Team Last Updated: January 17, 2026

Welcome to the technical support guide for 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. We address the critical stability considerations of the spiroketal moiety under the acidic conditions typically required for the removal of the tert-butyloxycarbonyl (Boc) protecting group. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to achieve chemoselectivity and maximize your synthetic success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical stability of the two key functional groups within the target molecule.

Q1: What is the primary chemical stability challenge with this molecule?

The core challenge lies in the competing acid sensitivities of the Boc protecting group and the 1,4-dioxaspiro[4.5]decane (ethylene ketal of cyclohexanone) moiety. The Boc group is specifically designed to be cleaved under acidic conditions.[1][2][3] However, the spiroketal is also susceptible to acid-catalyzed hydrolysis, which would revert it to cyclohexanone. The goal is to find conditions that selectively cleave the Boc group while preserving the integrity of the spiroketal.

Q2: What is the mechanism of acid-catalyzed Boc deprotection?

The deprotection of a Boc-protected amine is a well-understood carbamate hydrolysis.[1] The mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.[2][4]

  • Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][4]

  • Decomposition: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and the free amine.[2][4]

  • Salt Formation: The resulting free amine is typically protonated by the excess acid in the medium to form an amine salt.[4]

Q3: What is the mechanism of acid-catalyzed spiroketal hydrolysis?

Spiroketal hydrolysis is a reversible process that is catalyzed by acid.[5]

  • Protonation: One of the oxygen atoms of the spiroketal is protonated by an acid.

  • Ring Opening: The protonation facilitates the cleavage of a carbon-oxygen bond, opening one of the rings to form a resonance-stabilized hydroxy-oxocarbenium ion intermediate.

  • Nucleophilic Attack: A water molecule attacks the carbocation.

  • Deprotonation & Hemiketal Formation: A proton is transferred, leading to a hemiketal intermediate.

  • Repeat: The process repeats with the second oxygen of the original ketal, ultimately leading to the formation of cyclohexanone and ethylene glycol.

Q4: Which functional group is generally more labile to acid?

The Boc group is significantly more acid-labile than a simple cyclic ketal like the 1,4-dioxaspiro[4.5]decane moiety. This difference in reactivity is the basis for achieving selective deprotection. However, this selectivity is highly dependent on the reaction conditions—strong acids, elevated temperatures, or prolonged reaction times can easily lead to the cleavage of both groups.

Q5: What are the typical signs of spiroketal degradation during an experiment?

During reaction monitoring (e.g., by Thin Layer Chromatography or LC-MS), the degradation of the spiroketal will manifest as the appearance of a new, often more polar, spot or peak corresponding to the ketone-containing product. In many cases, if both the Boc group and ketal are cleaved, you will observe the formation of 8-amino-1-oxocyclohexane-8-carboxylic acid. On a preparatory scale, this can result in low yields of the desired product and complex purification challenges.

Troubleshooting Guides

This section provides practical, scenario-based advice for common issues encountered during the acidic deprotection of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Scenario 1: Unexpected Spiroketal Cleavage During Boc Deprotection
  • Observation: Your reaction monitoring (TLC, LC-MS) shows the formation of the desired deprotected amine but also a significant amount of a byproduct identified as the ketone. The final yield of the spiroketal-containing amine is low.

  • Root Cause: The acidic conditions employed were too harsh, leading to non-selective hydrolysis of the ketal. This is common when using high concentrations of strong acids like Trifluoroacetic Acid (TFA) or hydrochloric acid (HCl) at room temperature.

  • Troubleshooting Protocol:

    • Lower the Temperature: Immediately reduce the reaction temperature. Performing the deprotection at 0°C or even -10°C can dramatically slow the rate of ketal hydrolysis relative to Boc cleavage.

    • Reduce Acid Concentration: Instead of using common high-concentration mixtures (e.g., 25-50% TFA in Dichloromethane (DCM)), decrease the concentration to a 5-10% TFA/DCM solution.

    • Strict Reaction Monitoring: Monitor the reaction progress diligently at short intervals (e.g., every 10-15 minutes). Quench the reaction as soon as the starting material is consumed to prevent over-exposure to the acid.

    • Consider Milder Acids: If the above steps fail, switch to a milder acidic system. A table of options is provided below.

Table 1: Comparison of Acidic Reagents for Boc Deprotection
ReagentTypical ConditionsRisk of Spiroketal CleavageComments
TFA in DCM 5-25% v/v, 0°C to RTMedium to High Very effective for Boc removal, but requires careful temperature and time control to maintain selectivity.[3][6]
HCl in Dioxane/EtOAc 4M solution, 0°C to RTHigh A very strong and effective reagent, but generally too harsh for substrates with acid-sensitive ketals.
Formic Acid 80-90% aqueous, RTMedium Can be a good alternative to TFA, but reaction times may be longer. Requires careful monitoring.
p-Toluenesulfonic acid (PTSA) Catalytic to stoichiometric amount, in MeOH or CH2Cl2Low to Medium Milder Brønsted acid. Can provide good selectivity, especially at lower temperatures.
Acetic Acid 80% aqueous solution, 40-60°CLow A weak acid that often requires heat, which can sometimes promote ketal hydrolysis. Best for robust substrates.
Lewis Acids (e.g., TMSI, SnCl₄) Various solvents, low tempVariable Can be highly selective but require careful optimization and are sensitive to moisture. May not be ideal for this specific transformation.
Scenario 2: Incomplete Boc Deprotection with Spiroketal Integrity Maintained
  • Observation: After the reaction period, a significant amount of the starting material, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, remains unreacted. The yield of the desired amine is poor.

  • Root Cause: The acidic conditions are too mild to effectively cleave the sterically hindered and electron-rich Boc group in a reasonable timeframe.

  • Troubleshooting Workflow:

    The following diagram outlines a systematic approach to optimizing the reaction for complete deprotection while minimizing the risk to the spiroketal.

    G start Start: Incomplete Boc Deprotection time Increase Reaction Time (Monitor closely by LC-MS) start->time temp Increase Temperature (e.g., 0°C to RT) check Is Ketal Cleavage Observed? temp->check complete Is Reaction Complete? time->complete acid Slightly Increase Acid Conc. (e.g., 5% to 10% TFA) acid->complete stronger_acid Switch to a Stronger, Controlled Acid System (e.g., 20% TFA @ 0°C) check->acid  No failure Failure: Re-evaluate Strategy (Consider alternative protecting group) check->failure  Yes complete->temp  No success Success: Isolate Product complete->success  Yes

    Caption: Troubleshooting workflow for incomplete Boc deprotection.

Visualizing the Competing Reaction Pathways

To achieve the desired outcome, it is crucial to favor Pathway A (Boc Deprotection) while suppressing Pathway B (Spiroketal Hydrolysis). The choice of acid, temperature, and reaction time are the primary levers to control this selectivity.

Caption: Competing acid-catalyzed reaction pathways.

References
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem Technical Support.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups.
  • BenchChem. (2025). Selective deprotection of Boc amines in the presence of other protecting groups.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Wikipedia. Spiroketals.
  • ResearchGate. (2025). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters.

Sources

Technical Support Center: Characterization of Impurities in 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-17

Introduction

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a crucial non-proteinogenic amino acid serving as a key intermediate in the synthesis of complex pharmaceutical compounds.[1] Its unique spirocyclic structure is valuable for creating intricate molecular frameworks for potential therapeutics.[1] However, its multi-step synthesis presents significant challenges in controlling process-related impurities.[2][3] Regulatory bodies mandate the identification of impurities exceeding 0.1%, making robust analytical characterization essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[2]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and characterize impurities encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Section 1: Synthesis & Potential Impurities
Q1: What are the primary synthetic routes to 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and their associated impurity profiles?

The most common route is a variation of the Strecker synthesis.[4][5][6] This involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with an ammonia source and a cyanide salt to form an aminonitrile, followed by hydrolysis to the amino acid and subsequent Boc-protection.

Key Impurity Formation Pathways:

  • Incomplete Hydrolysis: The aminonitrile intermediate may not fully convert to the carboxylic acid, leading to its presence in the crude product.

  • Side Reactions of the Ketal: The dioxaspiroketal protecting group, while generally stable, can be susceptible to hydrolysis under strongly acidic conditions used during nitrile hydrolysis or Boc-deprotection, leading to the formation of the corresponding ketone.[7][8]

  • Boc-Protection Side Reactions: During the introduction of the tert-butyloxycarbonyl (Boc) group, several impurities can form.[9][10][11] These include the di-Boc protected amine and the formation of tert-butyl esters.

  • Alkylation by t-Butyl Cation: During Boc deprotection (if performed and then re-protected), the generated t-butyl cation can alkylate nucleophilic sites on the molecule, creating undesirable by-products.[12]

Q2: I am observing an unexpected peak in my HPLC analysis. What are the most probable impurities?

Without specific mass data, it is challenging to pinpoint the exact impurity. However, based on the synthetic route, the most common impurities are:

  • Starting Materials: Unreacted 1,4-dioxaspiro[4.5]decan-8-one.

  • Intermediates: The aminonitrile intermediate from the Strecker synthesis.

  • Degradation Products: The ketone formed from the hydrolysis of the dioxaspiroketal group.

  • Protection-Related Impurities: The di-Boc protected product or the tert-butyl ester of the carboxylic acid.

A summary of potential impurities and their expected mass is provided in the table below.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely Origin
1,4-Dioxaspiro[4.5]decan-8-oneC₈H₁₂O₃156.18Starting Material
8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrileC₉H₁₄N₂O₂198.22Incomplete Hydrolysis
8-(Di-Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acidC₁₉H₃₁NO₈401.45Over-protection
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, tert-butyl esterC₁₈H₃₁NO₆357.44Esterification
4-Oxocyclohexane-1-(Boc-amino)-1-carboxylic acidC₁₂H₁₉NO₅257.28Ketal Hydrolysis
Section 2: Analytical Characterization
Q3: What are the recommended initial steps for characterizing an unknown impurity?

The combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) is the primary method for impurity analysis.[2][13][]

  • HPLC-UV Analysis: Develop a gradient HPLC method that separates the main peak from the impurities. A C18 column is often a good starting point for these types of molecules.[13]

  • LC-MS Analysis: Use the developed HPLC method coupled to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the impurity. This is a critical first step in identification.[15][16]

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a more accurate mass measurement, allowing for the determination of the elemental composition of the impurity.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the impurity peak. The fragmentation pattern can provide structural information to help elucidate the impurity's structure.

Q4: The Boc group is often unstable in the mass spectrometer. How can I confirm its presence on an impurity?

The tert-butyloxycarbonyl (Boc) group is known for its facile fragmentation in the mass spectrometer, often leading to a neutral loss of 56 Da (isobutylene) or 100 Da (Boc group).[15] This can make direct detection challenging. One advanced technique is to use on-column H/D exchange HPLC/ESI/MS.[15] By using a deuterated mobile phase, the exchange of labile protons can help confirm the presence and location of the Boc group.[15]

Troubleshooting Guides

Guide 1: Investigating an Unknown Peak in HPLC

Symptom: An unknown peak is observed in the HPLC chromatogram of a synthesis batch.

Objective: To identify the unknown impurity and determine its source.

Workflow:

G cluster_0 Step 1: Data Acquisition cluster_1 Step 2: Hypothesis Generation cluster_2 Step 3: Confirmation & Root Cause Analysis A Run LC-MS on the sample B Obtain m/z of the impurity A->B C Perform MS/MS fragmentation B->C D Compare m/z to potential impurities (see table) C->D E Analyze fragmentation pattern for structural clues D->E F Synthesize suspected impurity standard (if necessary) E->F G Spike sample with standard to confirm retention time and MS data F->G H Review synthesis step where impurity might have formed G->H I Modify reaction conditions to minimize impurity H->I

Caption: Workflow for impurity identification and mitigation.

Step-by-Step Protocol:

  • Data Acquisition:

    • Inject the sample onto an LC-MS system. A typical starting method would be a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Determine the accurate mass of the impurity peak.

    • Isolate the impurity peak and perform MS/MS fragmentation to obtain a fragmentation spectrum.

  • Hypothesis Generation:

    • Compare the measured mass with the theoretical masses of potential impurities listed in the table above.

    • Analyze the fragmentation pattern. For example, a neutral loss of 56 or 100 Da is indicative of a Boc group. The presence of a fragment corresponding to the deprotected amine is also a strong indicator.

  • Confirmation and Root Cause Analysis:

    • If a potential structure is hypothesized, attempt to synthesize a small amount of this compound as a reference standard.

    • Inject the reference standard and co-inject (spike) it with the sample to confirm that the retention time and mass spectra match.

    • Once confirmed, review the synthetic step where this impurity is likely formed. For instance, if the impurity is the result of incomplete hydrolysis, extending the reaction time or increasing the temperature of the hydrolysis step may be necessary.

    • Implement process changes and re-analyze to confirm the reduction or elimination of the impurity.

Guide 2: Differentiating Isomeric Impurities

Symptom: LC-MS data suggests an impurity has the same mass as the product or another known intermediate, but a different retention time.

Objective: To differentiate and identify isomeric impurities.

Workflow:

G cluster_0 Step 1: Chromatographic Optimization cluster_1 Step 2: Advanced MS Analysis cluster_2 Step 3: Spectroscopic Analysis A Modify HPLC gradient (slower gradient) B Screen different column chemistries (e.g., Phenyl-Hexyl, Cyano) A->B C Compare MS/MS fragmentation patterns B->C D Consider Ion Mobility Spectrometry (IMS) if available C->D E Isolate the impurity using preparative HPLC D->E F Perform 1D and 2D NMR analysis E->F

Caption: Strategy for differentiating isomeric impurities.

Step-by-Step Protocol:

  • Chromatographic Optimization:

    • Isomers often have slight differences in polarity. Try running a shallower gradient on your HPLC to improve separation.

    • If baseline separation is not achieved, screen different stationary phases. A phenyl-hexyl column, for example, can provide different selectivity based on pi-pi interactions.

  • Advanced MS Analysis:

    • Even if the parent mass is the same, the fragmentation patterns of isomers in MS/MS can be different. A careful comparison of the fragmentation spectra can reveal structural differences.

    • If available, Ion Mobility Spectrometry (IMS) can separate ions based on their size and shape, providing an additional dimension of separation for isomers.[16]

  • Spectroscopic Analysis:

    • For unambiguous identification, it is often necessary to isolate the impurity. This can be done using preparative HPLC.

    • Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.[16] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can be used to determine the exact structure of the isomer.

Appendices

Appendix A: Example HPLC-MS Method
  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • MS Detector: ESI Positive and Negative modes

  • Scan Range: 100-1000 m/z

Appendix B: References
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Taylor & Francis Online. [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]

  • Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed. [Link]

  • Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH. [Link]

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. ResearchGate. [Link]

  • Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. [Link]

  • Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. [Link]

  • Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. MySkinRecipes. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

  • Protecting Groups. University of Illinois. [Link]

  • 8-(boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. ChemUniverse. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Synthesis of Amino Acids: Strecker Synthesis Practice Problems. Pearson. [Link]

  • Protecting group. Wikipedia. [Link]

  • Synthesis of Amino Acids. MedLife Mastery. [Link]

  • What should we know about the Strecker and Gabriel synthesis of amino acids?. Reddit. [Link]

  • 11.3 Protecting groups. Fiveable. [Link]

  • 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Chemical-Suppliers.com. [Link]

Sources

Technical Support Center: Solubility Enhancement for Peptides Incorporating 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. The incorporation of this unique spirocyclic residue offers exciting possibilities for creating conformationally constrained peptides with novel therapeutic properties.[1] However, its distinct physicochemical characteristics, particularly its bulkiness and hydrophobicity, often present significant solubility challenges.

This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommended strategies to help you successfully solubilize and handle these complex peptides in your experiments.

Section 1: Understanding the Core Challenge

The solubility of any peptide is a complex interplay of its amino acid composition, net charge, and secondary structure.[2] The introduction of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid adds specific structural features that can dramatically decrease aqueous solubility.

  • Hydrophobicity: The dioxaspiro[4.5]decane moiety is a large, non-polar, and aliphatic structure. Its presence significantly increases the overall hydrophobicity of the peptide sequence, weakening its interaction with aqueous solvents.[3]

  • Steric Hindrance and Rigidity: The rigid, spirocyclic nature of this amino acid can restrict the conformational flexibility of the peptide backbone.[4] While this is often a design goal to enforce a specific secondary structure (e.g., a β-turn), it can also promote intermolecular aggregation (like β-sheet formation), leading to precipitation.[2]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is inherently hydrophobic and bulky. If it remains on the N-terminus of the spirocyclic residue in the final peptide, it will further reduce aqueous solubility. During solid-phase peptide synthesis (SPPS) using Boc chemistry, the protonation of the N-terminus after each deprotection step can actually aid solubility and reduce aggregation.[5] However, for the final, purified product, this effect is absent.

Feature of the Spirocyclic Amino AcidImpact on Peptide SolubilityRationale
Dioxaspiro[4.5]decane Core Decrease High hydrophobicity reduces favorable interactions with water.[2]
Rigid Spirocyclic Structure Can Decrease Promotes ordered aggregation (e.g., β-sheets) that can lead to precipitation.[3]
tert-Butyloxycarbonyl (Boc) Group Decrease Adds a bulky, non-polar group, increasing overall hydrophobicity.[]
Carboxylic Acid & Amino Groups Can Increase Provide sites for protonation/deprotonation, allowing for pH-dependent charge modulation.[7]
Section 2: Frequently Asked Questions (FAQs)

Q1: My peptide containing the spirocyclic residue is completely insoluble in water or PBS. What is the first thing I should try?

A1: For peptides that are insoluble in aqueous buffers, the recommended first step is to use a small amount of an organic co-solvent.[7][8] The most common choice is dimethyl sulfoxide (DMSO).

Initial Procedure:

  • Attempt to dissolve the peptide in a minimal volume of pure DMSO.

  • Once fully dissolved, slowly add your desired aqueous buffer to the DMSO-peptide mixture drop-by-drop while gently vortexing.

  • If the peptide begins to precipitate, you have exceeded its solubility limit in that final solvent mixture. You may need to either increase the final percentage of DMSO or lower the final peptide concentration.[3]

Caution: DMSO can oxidize peptides containing methionine or free cysteine residues. For these sequences, consider using dimethylformamide (DMF) as an alternative.[8]

Q2: How can I predict the potential solubility of my peptide sequence before synthesis?

A2: While precise prediction is difficult for peptides with non-canonical amino acids, you can make a good estimation by analyzing the sequence's overall properties.[3]

  • Calculate Overall Hydrophobicity: Sum the hydrophobicity values of all amino acids. A high proportion of hydrophobic residues, including the spirocyclic amino acid, suggests poor aqueous solubility.

  • Determine the Net Charge at Neutral pH: Assign a value of +1 to basic residues (Lys, Arg, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus). A net charge close to zero (at the isoelectric point, pI) often corresponds to the lowest solubility.[2][9] Peptides with a higher absolute net charge (either positive or negative) are generally more soluble.

  • Use Computational Tools: While many tools are trained on standard amino acids, some can provide insights. The primary value is in comparing the relative hydrophobicity of different proposed sequences.

Q3: My peptide dissolves in 50% acetonitrile/water but precipitates when I try to lyophilize it and redissolve it in buffer. Why is this happening?

A3: This is a common issue related to peptide aggregation. In organic/aqueous mixtures, the peptide is well-solvated. Lyophilization removes the solvent, allowing the peptide chains to come into close contact. For aggregation-prone sequences, especially those containing rigid residues like your spirocyclic amino acid, strong intermolecular forces (e.g., hydrogen bonds forming β-sheets) can develop in the solid state. These aggregates can be extremely difficult to break apart and redissolve in a weaker solvent system like a pure aqueous buffer. To mitigate this, consider lyophilizing from a solution containing a small amount of a volatile buffer like ammonium bicarbonate (if your peptide is acidic) or acetic acid (if basic) to ensure the peptide is charged in the solid state, which can help prevent aggregation.

Q4: Can adjusting the pH of my buffer solve the solubility problem?

A4: Yes, pH modulation is a powerful tool and should be one of the first strategies you employ.[10] A peptide's solubility is typically lowest at its isoelectric point (pI), where its net charge is zero.[2]

  • For Basic Peptides (Net Positive Charge): Try dissolving the peptide in a slightly acidic solution (e.g., 10% acetic acid) and then dilute it with water or your final buffer.[7] The low pH ensures that acidic residues are protonated (neutral) while basic residues remain protonated (positive), resulting in a high net positive charge.

  • For Acidic Peptides (Net Negative Charge): Use a slightly basic solution (e.g., 0.1 M ammonium bicarbonate) for initial dissolution. The high pH will deprotonate acidic residues (negative) and neutralize basic residues, leading to a high net negative charge.

Section 3: Troubleshooting Guides & Experimental Protocols
Troubleshooting Common Solubility Issues
ProblemProbable CauseRecommended Solution(s)
Peptide will not dissolve in water or buffer. High hydrophobicity; peptide is at or near its isoelectric point (pI).1. Follow the Protocol 1: Step-wise Solubilization workflow below. 2. Try adjusting the pH away from the calculated pI.[11]
Peptide dissolves in organic solvent but precipitates when aqueous buffer is added. The final concentration of the organic co-solvent is too low to maintain solubility.1. Decrease the final peptide concentration.[3] 2. Increase the percentage of the organic co-solvent. Be mindful of the tolerance of your downstream assay for the organic solvent.[3] 3. Add the aqueous buffer more slowly while vortexing vigorously to avoid localized precipitation.[12]
Solution is cloudy or appears as a gel after sonication. The peptide is suspended, not dissolved. This is common with aggregating sequences.1. The current solvent system is insufficient. Move to a stronger organic solvent (e.g., if DMSO fails, try DMF).[7] 2. Consider using denaturants like 6 M guanidine hydrochloride or 8 M urea as a last resort (note: these will interfere with most biological assays and must be removed).
Peptide solubility is inconsistent between batches. Differences in counter-ions (e.g., TFA from purification) or residual moisture.1. Standardize your dissolution protocol and document every step. 2. Perform a salt exchange if residual TFA is suspected to be the issue.
Protocol 1: General Step-wise Solubilization of a Peptide with Unknown Solubility

This protocol provides a systematic approach to finding a suitable solvent system, starting with the least harsh conditions.

Initial Assessment: Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom. It is highly recommended to test the solubility on a small aliquot of the peptide first.

Step 1: Aqueous Solvents

  • Add sterile, deionized water to the peptide to reach the desired concentration.

  • If it does not dissolve, check the peptide's net charge.

    • If the net charge is positive (basic), add a small amount of 10-25% acetic acid and vortex.

    • If the net charge is negative (acidic), add a small amount of 0.1 M ammonium bicarbonate or 0.1% ammonium hydroxide and vortex.

  • If the peptide remains insoluble, proceed to Step 2.

Step 2: Physical Dissolution Aids

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes.[3] Avoid probe sonicators as they can generate excessive heat and degrade the sample.

  • Gentle Warming: Warm the sample to approximately 30-40°C. Use with caution, as heat can degrade sensitive peptides.[11]

  • If the solution is still cloudy or contains particulates, the peptide is not truly dissolved. Proceed to Step 3.

Step 3: Organic Co-solvents

  • Add a minimal amount of pure DMSO (or DMF for Cys/Met containing peptides) to completely dissolve the peptide.[8]

  • Slowly add the desired aqueous buffer to the peptide-organic solvent mixture with constant agitation.[12]

  • If precipitation occurs, you have exceeded the solubility limit. You must either lower the final concentration or increase the final percentage of the organic solvent.

Step 4: Clarification

  • Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining microscopic particulates.[3]

  • Carefully transfer the supernatant to a new, sterile tube.

Section 4: Advanced Strategies & Visualizations

For peptides that remain challenging to solubilize, consider fundamental changes at the design stage.

  • Sequence Modification: If possible, flank the spirocyclic amino acid with charged, hydrophilic residues (e.g., Lys, Arg, Asp, Glu) to increase the overall polarity of the peptide.[13]

  • PEGylation: Attaching a polyethylene glycol (PEG) chain can create a hydrophilic shield around the peptide, significantly improving aqueous solubility and often extending the peptide's in-vivo half-life.[2][10]

Visualizations

G cluster_0 start Start: Lyophilized Peptide water Try Deionized Water start->water ph Adjust pH? (Based on Net Charge) water->ph Insoluble final Peptide Solubilized water->final Soluble ph->final Soluble sonicate Apply Physical Aids (Sonication, Gentle Heat) ph->sonicate Insoluble organic Use Organic Co-solvent (e.g., DMSO, DMF) organic->final Soluble fail Insoluble: Consider Advanced Strategies organic->fail Insoluble sonicate->organic Insoluble sonicate->final Soluble

Caption: A step-by-step decision workflow for solubilizing peptides.

G Peptide Peptide Chain Solubility Aqueous Solubility Peptide->Solubility Influenced by overall sequence SpiroAA 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid + Hydrophobicity + Rigidity / Steric Bulk - Conformational Freedom SpiroAA->Peptide Incorporated into SpiroAA->Solubility Directly Decreases Aggregation Intermolecular Aggregation (e.g., β-sheet formation) SpiroAA->Aggregation Promotes Aggregation->Solubility Reduces

Sources

Validation & Comparative

Enhancing Peptide Therapeutics: A Comparative Guide to the Integration of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid (Adoc)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, offering high specificity and potency that often surpasses small molecules.[1][2][3] However, the clinical translation of native peptides is frequently hampered by their inherent flexibility and susceptibility to proteolytic degradation. A leading strategy to overcome these limitations is the incorporation of non-canonical, conformationally constrained amino acids. This guide provides a comparative analysis of peptides containing the novel, spirocyclic amino acid, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Adoc), against conventional linear peptides and those modified with other constraining residues. We will delve into the structural rationale, synthetic methodologies, and a suite of biological assays to rigorously evaluate their therapeutic potential.

The Rationale for Conformational Constraint in Peptide Drug Design

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Native peptides often exist as an ensemble of conformations in solution, and only a specific conformation is recognized by its biological target. This conformational flexibility leads to a significant entropic penalty upon binding, reducing affinity.[4] Furthermore, proteases readily recognize and cleave the flexible backbones of native peptides, resulting in short plasma half-lives.

The introduction of constrained amino acids, such as Adoc, aims to pre-organize the peptide into a bioactive conformation, thereby reducing the entropic cost of binding and potentially increasing receptor affinity and selectivity.[4][5] The rigid structure imparted by these residues can also sterically hinder the approach of proteases, enhancing metabolic stability.[6]

Introducing Adoc: A Novel Spirocyclic Constraint

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Adoc) is a synthetic amino acid characterized by a spirocyclic system attached to the α-carbon. This unique structural feature is hypothesized to impart a high degree of rigidity to the peptide backbone. Unlike the more commonly used α,α-disubstituted amino acids such as aminoisobutyric acid (Aib), the spirocyclic nature of Adoc is expected to restrict the phi (φ) and psi (ψ) backbone torsion angles in a distinct manner, potentially inducing novel secondary structures like turns or helices. This pre-organization can be pivotal for mimicking the bioactive conformation required for target engagement.

Comparative Analysis: Adoc-Peptides vs. Alternative Scaffolds

The true measure of Adoc's utility lies in a direct comparison of the resulting peptide's performance against established alternatives.

FeatureLinear PeptideAib-Containing PeptideAdoc-Containing Peptide (Hypothesized)
Conformational Flexibility HighModerately RestrictedHighly Restricted
Proteolytic Stability LowModerate to HighHigh
Receptor Binding Affinity BaselinePotentially IncreasedPotentially Increased
Receptor Selectivity BaselinePotentially IncreasedPotentially Increased
Synthesis Complexity LowLow to ModerateModerate
The Logic of Comparison
  • Linear Peptides: These serve as the baseline for activity and stability. Any modification must demonstrate a tangible improvement over the native sequence.

  • Aib-Containing Peptides: Aib is a well-studied helix-inducing amino acid.[7] Comparing Adoc-peptides to Aib-modified counterparts will reveal whether the novel conformational constraints offered by Adoc translate into superior biological activity or different structural propensities.

Experimental Workflow for Synthesis and Evaluation

A robust evaluation of Adoc-containing peptides requires a systematic experimental approach, from synthesis to comprehensive biological characterization.

G cluster_0 Peptide Synthesis & Purification cluster_1 Biological Evaluation Peptide_Design Peptide Sequence Design SPPS Solid-Phase Peptide Synthesis (SPPS) Peptide_Design->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Receptor Binding Assays (SPR, ELISA) Characterization->Binding_Assay Characterization->Binding_Assay Stability_Assay Proteolytic Stability Assay Characterization->Stability_Assay Functional_Assay Cell-Based Functional Assays Binding_Assay->Functional_Assay

Caption: Experimental workflow for the synthesis and evaluation of Adoc-containing peptides.

Detailed Experimental Protocols

Synthesis and Purification of Adoc-Containing Peptides

The synthesis of peptides incorporating Adoc can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Boc chemistry.[8][9]

Protocol: Boc-SPPS of a Generic Adoc-Peptide

  • Resin Preparation: Start with a suitable resin (e.g., MBHA resin for a C-terminal amide). Swell the resin in dichloromethane (DCM) for 1 hour.

  • First Amino Acid Coupling:

    • Deprotect the terminal Boc group of the resin-bound amino acid using 25% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Wash the resin with DCM and neutralize with 10% diisopropylethylamine (DIEA) in DCM.

    • Couple the first Boc-protected amino acid using a coupling agent like HBTU in the presence of DIEA in N,N-dimethylformamide (DMF) for 2 hours.

  • Incorporation of Boc-Adoc-OH:

    • Repeat the deprotection and neutralization steps.

    • Dissolve Boc-Adoc-OH and HBTU in DMF. Add DIEA and add the mixture to the resin. Allow to react for 4-6 hours. The bulkier nature of Adoc may require extended coupling times or double coupling.

  • Chain Elongation: Continue coupling subsequent amino acids using the standard protocol until the desired sequence is complete.[8]

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.[10]

Biological Activity Assays

The choice of biological assays will depend on the therapeutic target of the peptide. Below are generalized protocols for common assessments.

Protocol: Receptor Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the binding kinetics of a peptide to its target receptor in real-time.[11]

  • Chip Preparation: Immobilize the target receptor onto a suitable SPR sensor chip (e.g., CM5 chip) via amine coupling.

  • Analyte Preparation: Prepare a series of concentrations of the purified Adoc-peptide and control peptides in a suitable running buffer.

  • Binding Measurement:

    • Inject the peptide solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.

Protocol: Proteolytic Stability Assay

This assay assesses the peptide's resistance to degradation by proteases.

  • Incubation: Incubate a known concentration of the peptide with a relevant protease (e.g., trypsin, chymotrypsin) or in human serum/plasma at 37°C.[12]

  • Time Points: Remove aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA or acetonitrile).

  • Analysis: Analyze the amount of intact peptide remaining at each time point by RP-HPLC.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide. A longer half-life indicates greater stability.

Interpreting the Data: Building a Structure-Activity Relationship (SAR)

The data gathered from these experiments will form the basis of a structure-activity relationship (SAR) study.[13][14][15]

SAR Adoc_Position Position of Adoc Peptide_Conformation Peptide Conformation Adoc_Position->Peptide_Conformation Binding_Affinity Binding Affinity (KD) Peptide_Conformation->Binding_Affinity Proteolytic_Stability Proteolytic Stability (t½) Peptide_Conformation->Proteolytic_Stability Functional_Activity Functional Activity (EC50/IC50) Binding_Affinity->Functional_Activity Therapeutic_Potential Therapeutic Potential Functional_Activity->Therapeutic_Potential Proteolytic_Stability->Therapeutic_Potential

Caption: Logical flow of a structure-activity relationship (SAR) study for Adoc-peptides.

By systematically replacing native amino acids with Adoc at different positions within a peptide sequence and evaluating the resulting analogs, researchers can elucidate the role of this constrained residue in driving biological activity and stability. For instance, a significant increase in binding affinity and proteolytic stability upon substitution would strongly validate the utility of Adoc in peptidomimetic design.

Conclusion and Future Directions

The incorporation of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid into peptide sequences presents a promising, albeit underexplored, strategy for the development of next-generation peptide therapeutics. Its unique spirocyclic structure is poised to offer novel conformational constraints that can enhance biological activity and metabolic stability. The experimental framework detailed in this guide provides a comprehensive roadmap for the synthesis, characterization, and comparative evaluation of Adoc-containing peptides. Rigorous application of these methodologies will be crucial in unlocking the full therapeutic potential of this novel building block and expanding the arsenal of tools available for rational peptide drug design.

References

  • Vertex AI Search. Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era - NIH.
  • PMC - NIH. Structure–activity relationships of antibacterial peptides. (2023-01-27).
  • PMC - NIH. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions.
  • PMC. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025-02-08).
  • PubMed Central. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food.
  • MDPI. Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications.
  • ResearchGate. Methods used to assess some biological activities of peptides and....
  • MDPI. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control.
  • Drug Target Review. Peptides in practice: what it takes to advance these therapies to clinic. (2025-12-24).
  • MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
  • PMC - NIH. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins.
  • Chemical Science (RSC Publishing). Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A kinase.
  • MDPI. Review: Structure-Activity Relationship of Antimicrobial Peptoids.
  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Wiley Online Library. Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
  • ResearchGate. (PDF) Synthesis and Applications of Synthetic Peptides. (2019-05-07).
  • YouTube. Peptide Synthesis with the Boc Protecting Group. (2020-04-21).
  • ResearchGate. Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design | Request PDF.
  • Taylor & Francis Online. Evaluating protocols and analytical methods for peptide adsorption experiments. (2013-08-19).
  • PubMed. Research progress in structure-activity relationship of bioactive peptides.
  • PubMed Central. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope?.
  • PMC - NIH. Recent Advances in the Development of Therapeutic Peptides.
  • PMC - PubMed Central. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023-06-12).
  • MDPI. Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists.
  • MDPI. Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches.
  • PMC - NIH. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. (2025-04-14).
  • PharmaFeatures. Trends in Peptide Drug Discovery. (2021-10-19).
  • PubMed. Synthesis and biological evaluation of glucagon-like peptide-1 analogs with the C-terminal helix 3 of albumin-binding domain 3. (2022-05-15).
  • PubMed Central. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • MDPI. Special Issue : Bioactive Peptides, Synthesis, Properties, and Medical Applications.

Sources

A Comparative Guide to the Conformational Analysis of Peptides Featuring 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid (Adc)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of peptides with predictable and stable conformations is a cornerstone of modern therapeutic innovation. The introduction of conformationally constrained non-proteinogenic amino acids is a powerful strategy to modulate the secondary structure, metabolic stability, and bioavailability of peptide-based drugs. This guide provides an in-depth technical comparison of peptides incorporating the novel, sterically demanding amino acid, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Adc), with peptides containing other well-established constrained residues.

While direct experimental data on the conformational properties of Adc-containing peptides are not yet prevalent in peer-reviewed literature, this guide synthesizes information from studies on structurally analogous α,α-disubstituted and spirocyclic amino acids to project the conformational behavior of Adc. We present a robust experimental framework for researchers to conduct their own conformational analyses and contribute to the growing body of knowledge on this promising building block.

The Rationale for Constrained Amino Acids in Peptide Design

The therapeutic potential of many natural peptides is often hampered by their conformational flexibility, which can lead to poor receptor selectivity and susceptibility to proteolytic degradation. By incorporating constrained amino acids, we introduce specific dihedral angle preferences into the peptide backbone, thereby promoting the formation of stable secondary structures such as β-turns and helices.[1][2] This conformational pre-organization can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Adc) is a particularly intriguing building block. Its spirocyclic nature, combining a cyclohexane ring with a dioxolane moiety, introduces significant steric bulk around the α-carbon. This is anticipated to severely restrict the available Ramachandran (φ, ψ) space, making it a potent inducer of specific secondary structures.

Comparative Conformational Analysis: Adc in Context

To understand the potential impact of Adc on peptide conformation, we compare it with other well-characterized constrained amino acids: α-aminoisobutyric acid (Aib), 1-aminocyclopentane-1-carboxylic acid (Ac5c), and 1-aminocyclohexane-1-carboxylic acid (Ac6c).

Amino AcidStructurePredominant Induced Secondary StructuresKey Conformational Features
Adc (Predicted) 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acidLikely to strongly favor β-turns (Type I or III) and potentially induce 310-helical conformations.[3][4]The spirocyclic system is expected to impose rigid constraints on φ and ψ angles, similar to Ac6c but with additional steric influence from the dioxolane ring.
Aib α-Aminoisobutyric acidPrimarily induces 310-helices and can also stabilize α-helices .[5][6][7]The gem-dimethyl substitution restricts φ, ψ angles to the helical region of the Ramachandran plot.
Ac5c 1-Aminocyclopentane-1-carboxylic acidPromotes the formation of γ-turns and β-turns .[3]The five-membered ring introduces significant strain, favoring turn-like structures.
Ac6c 1-Aminocyclohexane-1-carboxylic acidInduces β-turns and can also adopt conformations compatible with helical structures.[4]The flexible cyclohexane ring allows for a broader range of conformations compared to Ac5c, but still strongly favors turn induction.

The structural rigidity of Adc is predicted to be a powerful tool for nucleating and stabilizing specific secondary structures in peptides. Its larger size compared to Aib and Ac5c suggests it may be a more potent turn-inducer than Ac6c.

Experimental Workflow for Conformational Analysis

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for a thorough conformational analysis of novel peptide structures.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_interpretation Data Integration & Interpretation synthesis Solid-Phase Peptide Synthesis (incorporating Adc) purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr 2D NMR Spectroscopy (NOESY/ROESY, TOCSY) characterization->nmr Structural Elucidation cd Circular Dichroism Spectroscopy characterization->cd Secondary Structure Estimation md Molecular Dynamics Simulations characterization->md In Silico Modeling integration Combined Analysis of NMR, CD, and MD Data nmr->integration cd->integration md->integration structure 3D Structure Determination and Conformational Ensemble integration->structure md_workflow start Initial Peptide Structure (e.g., from NMR or built) param Parameterize Non-standard Residue (Adc) start->param solvate Solvate in a Water Box and Add Ions param->solvate minimize Energy Minimization solvate->minimize equilibrate System Equilibration (NVT and NPT) minimize->equilibrate production Production MD Run equilibrate->production analysis Trajectory Analysis (Ramachandran plots, RMSD, etc.) production->analysis

Sources

A Comparative Guide to the Structural Elucidation of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Derivatives: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for complex chiral molecules such as 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its derivatives, which are valuable building blocks in medicinal chemistry.[1] Their unique spirocyclic framework is integral to the design of novel therapeutics.[1] This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of these compounds, offering insights into the experimental choices and methodologies.

While a definitive crystal structure for the parent compound, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, is not publicly available in databases like the Cambridge Crystallographic Data Centre (CCDC) or the Protein Data Bank (PDB), analysis of closely related structures and alternative techniques provides a robust framework for its structural elucidation.[2][3]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most reliable method for determining the absolute configuration of chiral molecules.[4] This technique provides an unambiguous 3D map of the electron density within a crystal, revealing precise bond lengths, angles, and the spatial arrangement of atoms.

Causality Behind Experimental Choices in X-ray Crystallography:
  • Crystal Quality is Key: The primary challenge and the most critical factor for a successful X-ray diffraction experiment is obtaining a high-quality single crystal (typically 0.1-0.5 mm in size).[5] Molecules that are oils or amorphous solids can be difficult to crystallize.[5]

  • Anomalous Dispersion for Absolute Configuration: To determine the absolute configuration of a chiral molecule, the phenomenon of anomalous dispersion is utilized.[6] This effect is more pronounced with heavier atoms (atomic number ≥ 15); however, with high-quality data, it can be observed even for molecules containing only carbon, hydrogen, and oxygen.[6]

  • Co-crystallization as a Solution: For molecules that are difficult to crystallize on their own, co-crystallization with a suitable host molecule can be a powerful strategy.[4] A reported method using tetraaryladamantanes as crystallization chaperones showed a high success rate in obtaining high-resolution structures for a diverse range of small molecules.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • Dissolve the purified 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid derivative in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, dichloromethane).

    • Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals.

    • If direct crystallization is unsuccessful, consider co-crystallization with a host molecule.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Cu-Kα or Mo-Kα radiation).

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

    • For chiral molecules, the Flack parameter is refined to determine the absolute configuration.[7]

Alternative and Complementary Techniques

While X-ray crystallography provides definitive structural information, other techniques offer valuable and often more readily obtainable data, especially when suitable crystals cannot be grown.

Comparison of Analytical Techniques
ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[5][6]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5]Nuclear spin transitions in a magnetic field.
Sample Requirement High-quality single crystal (0.1 - 0.5 mm).[5]2-15 mg of recoverable sample in solution.[5]1-10 mg of sample in solution.
Success Rate High, if a suitable crystal is obtained. Co-crystallization can achieve up to a 77% success rate for high-resolution structures.[4][8]High for molecules amenable to computational analysis.[5]Very high for soluble compounds.
Analysis Time Days to weeks, largely dependent on crystallization success.[5]Hours to days.Minutes to hours.
Information Obtained Absolute 3D structure, bond lengths, bond angles, and packing.Absolute configuration (by comparison to computational data).Connectivity, relative stereochemistry, and dynamic information.
Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.[5] It measures the difference in absorption of left and right circularly polarized infrared light. The experimental VCD spectrum is then compared to a computationally predicted spectrum for a known absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the connectivity and relative stereochemistry of organic molecules. For derivatives of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, ¹H and ¹³C NMR would confirm the presence of the Boc protecting group, the spirocyclic core, and the carboxylic acid moiety.[9] Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in the determination of relative stereochemistry.

Synthesis and Characterization Workflow

The successful structural elucidation of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid derivatives begins with their synthesis and purification.

Experimental Protocol: Synthesis of a Boc-Protected Spirocyclic Amino Acid Derivative

This protocol is a general representation based on common synthetic strategies for similar compounds.[9][10]

  • Protection of the Amino Group: The starting amino acid is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10]

  • Formation of the Spirocycle: The spirocyclic core can be synthesized through various methods, often involving cycloaddition reactions.[11]

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a sample of high purity, which is crucial for all subsequent analytical methods.

Visualizing the Workflow

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_crystallography_workflow X-ray Crystallography Workflow Synthesis Synthesis of Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (Connectivity, Relative Stereochemistry) Purification->NMR VCD VCD Spectroscopy (Absolute Configuration in Solution) Purification->VCD Xray X-ray Crystallography (Absolute 3D Structure) Purification->Xray Crystallization Crystallization Xray->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution

Workflow for the structural elucidation of a spirocyclic amino acid derivative.

Conclusion

The definitive structural determination of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid derivatives relies on a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the gold standard for obtaining the absolute 3D structure, its success is contingent on the ability to grow high-quality crystals. Spectroscopic methods like VCD and NMR provide crucial and often more rapidly acquired information about the absolute configuration in solution and the molecular connectivity, respectively. For researchers in drug development, a comprehensive understanding and application of these techniques are essential for advancing the design and synthesis of novel therapeutic agents based on these unique spirocyclic scaffolds.

References

  • A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods - Benchchem. (n.d.).
  • Absolute Configuration of Small Molecules by Co-Crystallization - PMC - NIH. (n.d.).
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
  • Determination of absolute configuration using X-ray diffraction - ResearchGate. (n.d.).
  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021, November 15).
  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide | Organic Letters - ACS Publications. (2026, January 15).
  • 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID - MySkinRecipes. (n.d.).
  • Cambridge Crystallographic Data Centre (CCDC) - Access Structures. (n.d.).
  • Protein Data Bank (PDB) - Homepage. (n.d.).
  • Synthesis of Boc-protected bicycloproline - PMC - NIH. (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).

Sources

A Guide to Leveraging 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. The exodus from "flatland"—the realm of predominantly two-dimensional aromatic structures—towards more three-dimensional molecular architectures has been a significant strategic shift. This guide delves into the distinct advantages of a particularly valuable building block in this arena: 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid . We will objectively compare its performance with alternative scaffolds, supported by scientific principles and illustrative data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.

The Strategic Imperative for Three-Dimensionality in Drug Design

Historically, drug discovery has often favored aromatic and other planar moieties due to their synthetic accessibility and predictable binding interactions. However, this has led to a saturation of chemical space with molecules that can suffer from poor physicochemical properties and off-target effects. The introduction of sp³-rich, three-dimensional scaffolds is a proven strategy to overcome these limitations. Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional structures can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1]

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a constrained α-amino acid analogue that masterfully combines the benefits of a spirocyclic core with the versatility of an amino acid. This unique structure provides a powerful tool for medicinal chemists to rigidly orient pharmacophoric elements in three-dimensional space, a critical factor in optimizing interactions with biological targets.

Core Advantages of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

The utility of this spirocyclic amino acid in drug design can be attributed to several key features that offer distinct advantages over more conventional, flexible acyclic or simple cyclic analogues.

Conformational Rigidity and Pre-organization

Linear peptides and flexible alkyl chains in small molecules often exist as a multitude of rapidly interconverting conformers in solution. This conformational freedom comes at an energetic cost upon binding to a biological target, as the molecule must adopt a specific, low-energy conformation to fit into the binding site. This "entropic penalty" can significantly reduce binding affinity.

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, by virtue of its spirocyclic nature, introduces a high degree of conformational constraint.[2] Incorporating this building block into a peptide or small molecule helps to "pre-organize" the pharmacophore into a more defined bioactive conformation. This reduction in conformational entropy can lead to a substantial increase in binding affinity and potency.

Comparison with Acyclic and Monocyclic Analogues:

FeatureAcyclic Analogue (e.g., Boc-Alanine)Monocyclic Analogue (e.g., Boc-Piperidine-4-carboxylic acid)Spirocyclic Analogue (8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid)
Conformational Freedom HighModerate (ring-puckering)Low
Entropic Penalty on Binding HighModerateLow
Potential for Binding Affinity LowerIntermediateHigher
Selectivity Often lower due to flexibilityCan be improvedOften higher due to defined conformation
Enhanced Physicochemical Properties

The introduction of spirocyclic scaffolds has been shown to favorably modulate key physicochemical properties that are critical for a drug candidate's success.[3]

  • Solubility: The non-planar, three-dimensional structure of the 1,4-dioxaspiro[4.5]decane moiety can disrupt crystal lattice packing, often leading to improved aqueous solubility compared to flat, aromatic systems.

  • Metabolic Stability: The quaternary spirocenter and the surrounding sp³-hybridized carbons are generally less susceptible to metabolic attack by cytochrome P450 enzymes compared to more flexible, lipophilic alkyl chains. This can lead to improved metabolic stability and a longer in vivo half-life.

  • Lipophilicity (LogP): Strategic incorporation of the oxygen-containing dioxolane ring can help to modulate lipophilicity, which is a critical parameter for balancing permeability and solubility.

While direct comparative data for this specific molecule is not abundant in publicly available literature, the general principles observed for spirocycles strongly support these advantages.

Exploration of Novel Chemical Space

The unique topology of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid allows for the creation of novel molecular frameworks that are distinct from existing patented chemical matter.[4] This provides a significant advantage in developing proprietary drug candidates with strong intellectual property protection. The defined exit vectors of the amino and carboxylic acid functionalities from the rigid spirocyclic core enable a systematic exploration of three-dimensional chemical space.

Experimental Protocols: Incorporation into Peptides

The presence of the Boc-protected amine and the carboxylic acid makes this building block readily amenable to standard solid-phase peptide synthesis (SPPS) protocols. The Boc/Bzl protection strategy is well-suited for incorporating this sterically hindered amino acid.

General Protocol for Boc-SPPS Incorporation

This protocol outlines the manual solid-phase synthesis for incorporating 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid into a peptide sequence.

Materials:

  • Merrifield or PAM resin

  • 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Scavengers for cleavage (e.g., triisopropylsilane, water)

Workflow:

SPPS_Workflow Resin 1. Resin Swelling (DCM) Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 3. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 4. Neutralization (10% DIPEA in DCM) Wash1->Neutralization Wash2 5. Washing (DCM) Neutralization->Wash2 Coupling 6. Amino Acid Coupling (Boc-spiro-AA, HBTU/HOBt, DIPEA in DMF/DCM) Wash2->Coupling Wash3 7. Washing (DMF, DCM) Coupling->Wash3 Repeat Repeat for next amino acid Wash3->Repeat If not final residue Cleavage Final Cleavage (HF or TFMSA) Wash3->Cleavage If final residue Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-SPPS.

Step-by-Step Methodology:

  • Resin Preparation: Swell the appropriate resin (e.g., PAM resin for a C-terminal acid) in DCM in a reaction vessel.

  • First Amino Acid Coupling: If the spiro-amino acid is not the C-terminal residue, proceed with the standard coupling of the first Boc-amino acid to the resin.

  • Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for approximately 30 minutes.[5]

  • Washing: Wash the resin thoroughly with DCM and then isopropanol to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of DIPEA in DCM until a neutral pH is achieved.[5]

  • Washing: Wash the resin again with DCM to remove excess base.

  • Coupling of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid:

    • In a separate vial, pre-activate the 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.5-3 equivalents relative to resin loading) with a coupling agent such as HBTU/HOBt or HATU (1.5-3 equivalents) and DIPEA (2-4 equivalents) in a mixture of DMF and DCM for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the spirocyclic amino acid, a longer coupling time or a double coupling may be necessary. Monitor the reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 3-8 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.[6]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationships in Drug Design Strategy

The decision to employ a constrained building block like 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a strategic one, aimed at iteratively improving a lead compound.

DrugDesign_Logic cluster_problem Initial Challenges cluster_strategy Strategic Intervention cluster_advantages Resulting Advantages cluster_outcome Desired Outcomes LowPotency Low Potency / Affinity IncorporateSpiro Incorporate 8-(Boc-amino)-1,4-dioxaspiro [4.5]decane-8-carboxylic acid LowPotency->IncorporateSpiro PoorSelectivity Poor Selectivity PoorSelectivity->IncorporateSpiro PoorPK Poor PK Properties (e.g., metabolic instability) PoorPK->IncorporateSpiro Rigidity Increased Rigidity IncorporateSpiro->Rigidity Solubility Improved Solubility IncorporateSpiro->Solubility Stability Enhanced Metabolic Stability IncorporateSpiro->Stability ThreeD Increased 3D Character IncorporateSpiro->ThreeD ImprovedPotency Improved Potency Rigidity->ImprovedPotency ImprovedSelectivity Enhanced Selectivity Rigidity->ImprovedSelectivity ImprovedPK Optimized PK Profile Solubility->ImprovedPK Stability->ImprovedPK ThreeD->ImprovedPotency ThreeD->ImprovedSelectivity

Caption: Strategic use of the spiro-amino acid in lead optimization.

Conclusion

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid represents a valuable and strategic tool for the modern medicinal chemist. Its inherent conformational rigidity, coupled with the favorable physicochemical properties imparted by the spirocyclic 1,4-dioxaspiro[4.5]decane core, offers a compelling alternative to traditional acyclic or simple cyclic building blocks. By reducing the entropic penalty of binding, enhancing metabolic stability, and enabling the exploration of novel, three-dimensional chemical space, this constrained amino acid can significantly contribute to the development of drug candidates with improved potency, selectivity, and overall therapeutic profiles. While direct comparative studies featuring this specific molecule are needed to fully quantify its advantages in various contexts, the foundational principles of spirocycle-driven drug design strongly support its application in overcoming common challenges in drug discovery.

References

  • Supporting Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. MySkinRecipes. (n.d.). Retrieved from [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Pires, M., et al. (2023). Structure-activity Relationship Study to Develop Peptide Amphiphiles as Species-Specific Antimicrobials. bioRxiv. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). Retrieved from [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Polikanov, Y. S., et al. (2018). Structure-activity relationships of the antimicrobial peptide natural product apidaecin. National Center for Biotechnology Information. [Link]

  • Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. ResearchGate. (n.d.). Retrieved from [Link]

  • The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. MDPI. (n.d.). Retrieved from [Link]

  • Berta, E., et al. (2020). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. MDPI. [Link]

  • Li, Y., & Yu, J. (2015). Research progress in structure-activity relationship of bioactive peptides. Journal of Medicinal Food. [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. (n.d.). Retrieved from [Link]

  • Di Natale, C., et al. (2024). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Peptide Science. [Link]

  • Physicochemical Properties of the Drug. Pharmacy 180. (n.d.). Retrieved from [Link]

  • Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • 1,4-Dioxaspiro(4.5)decan-2-one. PubChem. (n.d.). Retrieved from [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. [Link]

  • Physicochemical Properties and Pharmacokinetics. ResearchGate. (n.d.). Retrieved from [Link]

  • Duarte, F. I. S., et al. (2023). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Molecules. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics, a synthetic tool of drug discovery. National Center for Biotechnology Information. [Link]

  • Peptidomimetics – Knowledge and References. Taylor & Francis. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Enzymatic Resolution of Racemic 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid are valuable building blocks in medicinal chemistry, particularly in the synthesis of spirocyclic compounds with potential therapeutic applications. Their rigid, three-dimensional structure can impart favorable pharmacological properties. The production of enantiomerically pure forms of this amino acid derivative is therefore of significant interest. This guide provides an in-depth comparison of enzymatic kinetic resolution strategies for obtaining the desired enantiomers, focusing on the well-established use of lipases and offering a perspective on the potential application of penicillin G acylases as a viable alternative.

The Strategic Importance of Enzymatic Kinetic Resolution

Kinetic resolution is a widely adopted method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, the high stereoselectivity of enzymes is harnessed to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers based on their different chemical forms (e.g., an ester and a carboxylic acid). The efficiency of a kinetic resolution is typically evaluated by the enantiomeric excess (e.e.) of the product and the remaining substrate, as well as the overall conversion rate.

Method 1: Lipase-Catalyzed Enantioselective Esterification

Lipases, particularly Candida antarctica lipase B (CALB), are robust and versatile biocatalysts frequently employed for the kinetic resolution of N-protected amino acids and their derivatives.[1][2] The underlying principle of this method is the enantioselective esterification of the racemic carboxylic acid in an organic solvent. The lipase selectively catalyzes the esterification of one enantiomer, leaving the other enantiomer as the unreacted carboxylic acid.

The choice of an organic solvent is critical as it can influence both enzyme activity and the equilibrium of the esterification reaction.[3] Immobilization of the lipase is a common strategy to enhance its stability, facilitate its recovery and reuse, and improve its performance in organic media.[3]

Causality Behind Experimental Choices

The Boc (tert-butoxycarbonyl) protecting group on the amino function is crucial as it prevents unwanted side reactions and does not interfere with the lipase's catalytic activity at the carboxylic acid group. The selection of the alcohol for the esterification is also important; sterically less hindered alcohols are often preferred to ensure efficient reaction kinetics. The reaction temperature is maintained at a level that ensures good enzyme activity without causing denaturation.

Visualizing the Lipase-Catalyzed Resolution Workflow

G cluster_0 Racemic Starting Material cluster_1 Enzymatic Reaction cluster_2 Separation cluster_3 Resolved Products racemic Racemic 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid enzyme Immobilized Lipase (e.g., CALB) + Alcohol (e.g., n-Butanol) in Organic Solvent (e.g., Toluene) racemic->enzyme Reaction separation Acid-Base Extraction enzyme->separation Mixture of (R)-Ester and (S)-Acid ester (R)-Ester separation->ester acid (S)-Carboxylic Acid separation->acid

Caption: Workflow for lipase-catalyzed kinetic resolution.

Method 2: A Potential Alternative - Penicillin G Acylase (PGA)

Penicillin G Acylase (PGA) is another powerful hydrolase with significant applications in the pharmaceutical industry, most notably in the production of semi-synthetic β-lactam antibiotics.[4][5] While its primary industrial role involves the hydrolysis of the phenylacetyl group of penicillin G, PGA exhibits broader substrate specificity and can be employed for the kinetic resolution of racemic mixtures of N-acyl amino acids.[6][7]

The proposed application of PGA for the resolution of the target molecule would involve the enantioselective hydrolysis of a suitable N-acylated derivative. For instance, a phenylacetyl group could be introduced to the amino function instead of the Boc group. PGA would then selectively hydrolyze the N-phenylacetyl group of one enantiomer, yielding the free amino acid, while leaving the other enantiomer N-acylated.

Rationale for Considering PGA

The key advantage of exploring PGA lies in its distinct substrate specificity compared to lipases. While lipases act on the carboxylic acid moiety, PGA acts on the N-acyl group of the amino acid. This offers an alternative resolution strategy that could be beneficial if the lipase-based method provides suboptimal results for a particular substrate. Furthermore, extensive research into protein engineering of PGA has led to the development of mutants with altered substrate specificities and enhanced performance, potentially allowing for a tailored biocatalyst for this specific resolution.[7]

Comparative Performance Data

ParameterLipase-Catalyzed Esterification (CALB)Penicillin G Acylase-Catalyzed Hydrolysis (PGA) - Hypothetical
Enzyme Immobilized Candida antarctica Lipase B (Novozym 435)Immobilized Penicillin G Acylase from E. coli
Substrate Racemic 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acidRacemic 8-(Phenylacetyl-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Reaction Enantioselective esterification with n-butanolEnantioselective hydrolysis of the N-phenylacetyl group
Solvent Toluene or Methyl tert-butyl ether (MTBE)Aqueous buffer (e.g., phosphate buffer, pH 7.5)
Temperature 40-50 °C30-40 °C
Typical E-value *>100>50
Expected e.e. (Product) >98%>95%
Expected e.e. (Substrate) >98% (at ~50% conversion)>95% (at ~50% conversion)
Advantages - High enantioselectivity for a broad range of substrates.- Well-established and commercially available immobilized enzymes.- Different substrate specificity (acts on N-acyl group).- Potential for protein engineering to improve performance.
Limitations - Requires organic solvents.- Equilibrium-limited reaction may require removal of water.- Requires synthesis of a specific N-acyl derivative.- May have lower enantioselectivity for some non-natural amino acids.

*The E-value (enantiomeric ratio) is a measure of the enzyme's enantioselectivity.

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes a general procedure for the kinetic resolution of racemic 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid via enantioselective esterification using immobilized Candida antarctica lipase B.

Materials:

  • Racemic 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • n-Butanol (or other suitable alcohol)

  • Toluene (or other suitable organic solvent)

  • Molecular sieves (3Å or 4Å, activated)

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 5% w/v)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a dried round-bottom flask, add racemic 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq), toluene (sufficient to dissolve the substrate), n-butanol (1.2 eq), and activated molecular sieves (to remove water formed during the reaction).

  • Enzyme Addition: Add the immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 45 °C) and monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the ester and the remaining acid.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Work-up and Separation:

    • Transfer the filtrate to a separatory funnel.

    • Extract the unreacted carboxylic acid with an aqueous solution of sodium bicarbonate.

    • Separate the aqueous layer. Acidify it with 1 M HCl to pH 2-3 and extract the carboxylic acid with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain one enantiomer of the carboxylic acid.

    • Wash the original organic layer (containing the ester) with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the other enantiomer as an ester.

  • Analysis: Determine the enantiomeric excess of the obtained carboxylic acid and the ester using chiral HPLC.

Conclusion

The enzymatic kinetic resolution of racemic 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a highly effective method for obtaining the individual enantiomers. The use of immobilized lipases, particularly Candida antarctica lipase B, in an enantioselective esterification process is a well-established and robust approach that is likely to yield high enantiomeric excesses. For substrates where lipase-based resolution may be suboptimal, Penicillin G Acylase presents a compelling alternative, acting on the N-acyl group and offering a different selectivity profile. The choice between these enzymatic strategies will ultimately depend on substrate compatibility, desired enantiomer, and process optimization. The detailed protocol provided for the lipase-catalyzed resolution serves as a practical starting point for researchers in the field.

References

  • Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. PMC. [Link]

  • Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. PubMed. [Link]

  • Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. PMC. [Link]

  • Kinetic resolution of racemic carboxylic acids through asymmetric protolactonization promoted by chiral phosphonous acid diester. PubMed. [Link]

  • Distinction between esterases and lipases: comparative biochemical properties of sequence-related carboxylesterases. PubMed. [Link]

  • Organocatalyzed Kinetic Resolution of Racemic Carboxylic Acids. ResearchGate. [Link]

  • Distinction Between Esterases and Lipases: Comparative Biochemical Properties of Sequence-Related Carboxylesterases. ResearchGate. [Link]

  • Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. NIH. [Link]

  • Kinetic resolution of D,L D,L-amino acids by enantioselective acylation... ResearchGate. [Link]

  • Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG. PubMed. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]

  • Aldehyde-based racemization in the dynamic kinetic resolution of N-heterocyclic α-amino esters using Candida antarctica lipase A. ResearchGate. [Link]

  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. [Link]

  • 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | CAS 54621-18-0. Chemical Suppliers. [Link]

  • Asymmetric Synthesis of N-Alkyl Amino Acids through a Biocatalytic Dynamic Kinetic Resolution of PEGylated N-Alkyl Amino Esters. PubMed. [Link]

  • Protein Engineering of Penicillin Acylase. PMC. [Link]

  • [Penicillin G acylase--synthesis, regulation, production]. PubMed. [Link]

  • Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. PMC. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationships of Molecules Derived from 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel chemical entities with superior pharmacological profiles is relentless. Spirocyclic scaffolds have emerged as a particularly promising class of structures, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of molecules derived from the versatile building block, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. While direct SAR studies on this specific scaffold are not extensively published, a comprehensive examination of closely related analogs, particularly 8-carboxamide-1,4-dioxa-8-azaspiro[4.5]decane derivatives, offers invaluable insights for researchers and drug development professionals. This guide will use a key patent in the field as a foundational case study to illuminate the critical structural modifications that influence biological activity, focusing on the nociceptin/orphanin FQ (N/OFQ) or ORL-1 receptor, a significant target for the development of novel analgesics.[1]

The Strategic Advantage of the Spirocyclic Core

The 1,4-dioxaspiro[4.5]decane moiety provides a rigid and well-defined orientation for appended functional groups, which is a key attribute in designing ligands with high affinity and selectivity for their biological targets. The inherent three-dimensionality of the spirocyclic system allows for a more comprehensive exploration of the chemical space compared to more traditional, planar scaffolds.[3][4] The 8-(Boc-amino)-8-carboxylic acid functionalization serves as a versatile handle for the introduction of diverse substituents, enabling a systematic investigation of the SAR.

Case Study: SAR of 8-Carboxamide-1,4-dioxa-8-azaspiro[4.5]decane Derivatives as ORL-1 Receptor Agonists

A seminal patent in this area provides a detailed exploration of the SAR of a series of 8-carboxamide-1,4-dioxa-8-azaspiro[4.5]decane derivatives as agonists of the ORL-1 receptor. While the core is an aza-spirocycle, the synthetic strategies and the SAR around the 8-position offer a direct and highly relevant blueprint for researchers working with the 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid scaffold. The following sections dissect the key findings from this patent, presenting a comparative analysis of how structural modifications impact ORL-1 receptor affinity and functional activity.

General Synthesis

The synthesis of the target compounds generally involves the coupling of a substituted aniline with the spirocyclic carboxylic acid core, followed by further modifications. A representative synthetic scheme is depicted below.

Synthetic_Scheme reagent1 Substituted Aniline, Coupling Agent (e.g., HATU) reagent2 Deprotection (if needed) reagent3 Further Modification start 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane -8-carboxylic acid intermediate1 N-Aryl-8-(Boc-amino)-1,4-dioxaspiro[4.5]decane -8-carboxamide start->intermediate1 Amide Coupling intermediate2 N-Aryl-8-amino-1,4-dioxaspiro[4.5]decane -8-carboxamide intermediate1->intermediate2 Boc Deprotection final_product Final Analog intermediate2->final_product Functionalization SAR_Aryl_Substituents cluster_0 Impact on ORL-1 Affinity Unsubstituted Unsubstituted Phenyl (Lower Affinity) Halogen 4-Halo Phenyl (Increased Affinity) Unsubstituted->Halogen ElectronDonating 4-Alkyl Phenyl (Decreased Affinity) Unsubstituted->ElectronDonating MultipleHalogen 3,4-Dihalo Phenyl (Further Increased Affinity) Halogen->MultipleHalogen BulkyLipophilic 4-CF3 / 2-Naphthyl (Highest Affinity) Halogen->BulkyLipophilic

Caption: SAR trends for N-aryl substituents.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of the SAR data, robust and reproducible experimental protocols are paramount. The following are detailed, step-by-step methodologies for key in vitro assays used to characterize the pharmacological activity of these compounds.

ORL-1 Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of the synthesized compounds for the ORL-1 receptor.

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human ORL-1 receptor.

    • Harvest the cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg of protein).

    • Add 25 µL of the test compound at various concentrations (typically from 10⁻¹⁰ to 10⁻⁵ M).

    • Add 25 µL of the radioligand, [³H]-nociceptin (final concentration ~0.5 nM).

    • For non-specific binding determination, add a high concentration of unlabeled nociceptin (e.g., 1 µM).

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the incubation by rapid filtration through a GF/B filter plate using a cell harvester.

    • Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.

    • Dry the filters and add scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate the G-protein coupled ORL-1 receptor. [5] Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the ORL-1 receptor as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg of protein) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Add 25 µL of the test compound at various concentrations.

    • Add 25 µL of GDP to a final concentration of 10 µM.

    • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration through a GF/B filter plate.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filters and quantify the radioactivity as described above.

  • Data Analysis:

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the concentration-response curve.

Experimental_Workflow cluster_0 In Vitro Pharmacology Synthesis Compound Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay (Determine EC50, Emax) Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis

Caption: Experimental workflow for SAR studies.

Conclusion and Future Directions

The systematic exploration of the SAR of molecules derived from the 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid scaffold, guided by the principles outlined in this guide, provides a robust framework for the design of novel therapeutic agents. The case study on ORL-1 receptor agonists demonstrates that strategic modifications to the N-aryl carboxamide moiety can significantly enhance binding affinity and functional activity. The detailed experimental protocols provided herein offer a self-validating system for researchers to confidently assess the pharmacological properties of their synthesized compounds. Future investigations should focus on exploring a wider range of substituents, including heterocyclic and conformationally restricted groups, to further refine the SAR and develop compounds with optimized potency, selectivity, and pharmacokinetic profiles. The insights gained from such studies will undoubtedly contribute to the discovery of new and improved medicines.

References

  • Ko, M. C., & Traynor, J. R. (2021). Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics. Current pharmaceutical design, 27(15), 1801–1809.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Ghandi, M., & Tabatabai, S. A. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22359-22373.
  • Ferreira, L. G., & de Lacerda, R. B. (2022). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 17(8), 865-881.

Sources

A Comparative Guide to the Metabolic Stability of Novel Spirocyclic Scaffolds: The Case of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from discovery to clinical application, its metabolic stability is a pivotal determinant of success.[1] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[1] Therefore, a thorough understanding of a compound's susceptibility to biotransformation is essential for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[1][2] This guide provides an in-depth analysis of assessing the metabolic stability of compounds incorporating the 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid scaffold. This structure presents a unique combination of features: a rigid, three-dimensional spirocyclic core, an acid-labile Boc-protected amine, and a carboxylic acid moiety, each with distinct implications for metabolism.

Spirocyclic systems are increasingly utilized in medicinal chemistry to enhance the three-dimensionality (Fsp3 character) of molecules.[3][4][5] This shift from flat, aromatic structures often correlates with improved physicochemical properties, including metabolic stability.[3][5][6] However, the presence of a carboxylic acid can be a metabolic liability, often leading to the formation of reactive acyl glucuronides.[7][8] Furthermore, the Boc (tert-butyloxycarbonyl) protecting group and the ketal functionality within the spirocycle represent potential sites for metabolic cleavage.

This guide will compare the metabolic profile of this core scaffold against rationally designed alternatives, providing researchers with the experimental frameworks and intellectual context needed to interpret stability data and guide future synthetic efforts.

Pillar 1: Foundational Concepts in Metabolic Stability Assessment

Before delving into experimental protocols, it is crucial to understand the key parameters and in vitro systems used to quantify metabolic stability.

  • Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver (or other metabolic systems) to eliminate a drug, independent of factors like blood flow.[9] It is a primary metric derived from in vitro assays and is crucial for predicting in vivo hepatic clearance.[10][11]

  • In Vitro Half-Life (t½): This is the time required for 50% of the parent compound to be metabolized in an in vitro system.[9][12] It is inversely proportional to the rate of metabolism and provides a direct, intuitive measure of a compound's stability.

The two most common and complementary in vitro systems for these assessments are:

  • Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells, containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[13][14][15] Microsomal assays are cost-effective, high-throughput, and excellent for evaluating CYP-mediated metabolism, which accounts for the clearance of approximately 50-60% of marketed drugs.[13]

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[11] They contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary co-factors, all within a cellular environment that accounts for compound uptake and transport.[16][17][18] Comparing data from microsomes and hepatocytes can help elucidate whether clearance is driven by Phase I or Phase II pathways.[18]

Pillar 2: Experimental Protocols for Stability Profiling

The following protocols are designed to be self-validating by including appropriate controls. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Liver Microsomal Stability Assay

This assay is designed to assess Phase I metabolic activity. The key is the inclusion of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which is essential for the catalytic activity of CYP enzymes.[14]

Methodology:

  • Preparation: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Serially dilute to create working solutions. The final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.

  • Incubation Mixture (without cofactor): In a 96-well plate, combine the phosphate buffer and liver microsomes (final concentration typically 0.5-1.0 mg/mL). Add the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase) to all wells. The "Time 0" sample is taken immediately before or after this step and quenched instantly.

  • Time-Point Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the appropriate wells.

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a well containing a cold quenching solution (e.g., acetonitrile or methanol) with an internal standard (IS).[17] The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[19][20][21][22]

  • Controls:

    • Negative Control: A condition without the NADPH regenerating system to check for non-CYP-mediated degradation.

    • Positive Control: A compound with known high metabolic turnover (e.g., Verapamil, Midazolam) to validate assay performance.[17][18]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Microsomes Thaw Liver Microsomes Mix Combine Microsomes, Buffer, and Compound Microsomes->Mix Buffer Prepare Phosphate Buffer (pH 7.4) Buffer->Mix Compound Prepare Test Compound (1 µM) Compound->Mix Initiate Add NADPH to Start Reaction Mix->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample T=0 sample taken Quench Quench with Acetonitrile + IS Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the Liver Microsomal Stability Assay.

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive metabolic picture by including both Phase I and Phase II pathways.[16][18][23]

Methodology:

  • Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Dilute with pre-warmed incubation medium (e.g., Williams Medium E) and determine cell viability (should be >80%).[24]

  • Cell Suspension: Adjust the hepatocyte concentration to the desired density (e.g., 0.5-1.0 million viable cells/mL) in the incubation medium.[10][24]

  • Compound Preparation: Prepare test compound working solutions as described in the microsomal assay.

  • Incubation: In a 12- or 24-well plate, add the hepatocyte suspension. Add the test compound (final concentration typically 1 µM).[24]

  • Time-Point Sampling: Incubate the plate at 37°C in a humidified CO2 incubator, often with gentle shaking.[17][24] At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension.[17][24]

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a cold quenching solution (acetonitrile or methanol) with an internal standard.[17][18]

  • Sample Processing & Analysis: Follow steps 8 and 9 from the microsomal assay protocol.

  • Controls:

    • Negative Control: Heat-inactivated hepatocytes to account for non-enzymatic degradation.[24]

    • Positive Controls: A high-turnover Phase I substrate (e.g., Midazolam) and a high-turnover Phase II substrate (e.g., 7-Hydroxycoumarin) to validate both pathways.

G cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis Hepatocytes Thaw & Prepare Hepatocytes Viability Check Viability (>80%) Hepatocytes->Viability Mix Combine Hepatocytes and Compound Viability->Mix Compound Prepare Test Compound (1 µM) Compound->Mix Sample Sample at Time Points (0, 15, 30, 60, 120 min) Mix->Sample Quench Quench with Acetonitrile + IS Sample->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the Hepatocyte Stability Assay.

Pillar 3: Comparative Analysis and Data Interpretation

To illustrate how structural modifications impact metabolic stability, we present a comparative analysis of our target scaffold (Compound A) against three hypothetical, structurally related alternatives. The data presented in Table 1 is illustrative but based on established medicinal chemistry principles.

  • Compound A (Target Scaffold): 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

  • Compound B (Acyclic Control): An analogous compound where the spiro[4.5]decane is replaced by a more flexible, non-cyclic alkyl chain.

  • Compound C (Carboxylic Acid Bioisostere): Compound A, but the carboxylic acid is replaced with a 5-substituted tetrazole, a common bioisostere.[25][26]

  • Compound D (Alternative Protecting Group): Compound A, but the Boc group is replaced with a more stable protecting group, such as an acetyl group.

Table 1: Hypothetical Comparative Metabolic Stability Data

CompoundStructural ModificationMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)Predicted Primary Clearance Pathway
A Target Scaffold > 60< 104530.8Phase II (Glucuronidation)
B Acyclic Analogue2527.72263.0Phase I (Oxidation) & Phase II
C Tetrazole Bioisostere> 60< 10> 120< 11.5Minimal / Phase I (Slow)
D Acetyl Protecting Group> 60< 104828.9Phase II (Glucuronidation)
Interpretation of Results
  • The Advantage of the Spirocyclic Core (A vs. B): Compound B, the flexible acyclic analogue, shows significantly higher clearance in both microsomes and hepatocytes compared to Compound A. This is consistent with the principle that rigid, sp3-rich spirocyclic scaffolds can improve metabolic stability by precluding optimal orientations for binding to CYP enzymes and reducing the number of easily oxidizable C-H bonds.[3][5][6] The high microsomal clearance of B suggests it is a prime substrate for Phase I oxidation.

  • Identifying Phase II Liability (A: Microsomes vs. Hepatocytes): Compound A is highly stable in liver microsomes (t½ > 60 min), indicating it is not a significant substrate for CYP enzymes. However, its stability drops considerably in hepatocytes (t½ = 45 min). This discrepancy strongly suggests that the primary metabolic route is via a pathway absent in microsomes, most likely Phase II conjugation of the carboxylic acid group to form an acyl glucuronide.[7]

  • Mitigating Phase II Liability with Bioisosteres (A vs. C): Replacing the carboxylic acid in Compound A with a tetrazole (Compound C) dramatically improves stability in the hepatocyte assay (t½ > 120 min). Tetrazoles are common bioisosteres for carboxylic acids that are not substrates for glucuronidation, effectively blocking this major clearance pathway.[7][26][27] This result validates our hypothesis that the carboxylic acid was the main metabolic soft spot.

  • Assessing the Boc-Group's Role (A vs. D): Comparing Compound A and Compound D (with an acetyl group) shows minimal difference in stability in either system. This suggests that, under these in vitro enzymatic conditions, the Boc-group is not a primary site of metabolic cleavage. Its lability is predominantly under acidic conditions, not enzymatic attack by common drug-metabolizing enzymes.[28]

G cluster_pathways Potential Metabolic Fates CompoundA Compound A (Target) Spirocycle Boc-Amine Carboxylic Acid Oxidation Phase I Oxidation (Hydroxylation) CompoundA:f0->Oxidation Blocked by Rigidity Glucuronidation Phase II Conjugation (Glucuronidation) CompoundA:f2->Glucuronidation Primary Pathway (Metabolic Hotspot) Hydrolysis Hydrolysis (Ketal/Amide) CompoundA:f1->Hydrolysis Unlikely (Enzymatically Stable)

Caption: Predicted Structure-Metabolism Relationships.

Conclusion and Forward-Looking Strategy

This guide demonstrates a systematic approach to evaluating the metabolic stability of compounds containing the 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid scaffold. Our comparative analysis reveals key structure-metabolism relationships:

  • The spiro[4.5]decane core is an excellent feature for enhancing metabolic stability against Phase I oxidative metabolism.[3][6]

  • The carboxylic acid moiety is the primary metabolic liability, likely undergoing Phase II glucuronidation.

  • The Boc-protecting group appears to be stable under these in vitro metabolic conditions.

For researchers and drug development professionals working with this or similar scaffolds, the path forward is clear. The primary focus for optimization should be on mitigating the rapid clearance driven by the carboxylic acid. The most promising strategy is the use of bioisosteric replacement .[7][25][26] Exploring alternatives such as tetrazoles, acyl sulfonamides, or other acidic heterocycles could maintain necessary target interactions while dramatically improving the compound's metabolic half-life and, consequently, its potential for in vivo efficacy.

References

  • Kumar, S., & S, A. (2009, July 7). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. Available from: [Link]

  • Cyprotex. Hepatocyte Stability. Evotec. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Available from: [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link]

  • Eurofins Discovery. Metabolic Stability Services. Available from: [Link]

  • Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Institutes of Health. Available from: [Link]

  • Asha, S., & Vidyavathi, M. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. ProQuest. Available from: [Link]

  • Scilit. (2009, July 6). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Available from: [Link]

  • Hypha Discovery. Bioisosteres for carboxylic acid groups. Available from: [Link]

  • AxisPharm. Hepatocyte Stability Assay Test. Available from: [Link]

  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?. Available from: [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. Available from: [Link]

  • de Lacerda, D. I., Cruz, L. C., & Dias, L. C. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Available from: [Link]

  • Al-Haddad, A., et al. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available from: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available from: [Link]

  • Domainex. Hepatocyte Stability Assay. Available from: [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available from: [Link]

  • Benedetti, E., & Micouin, L. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. DELHunter. Available from: [Link]

  • Attwa, M. W., et al. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Available from: [Link]

  • MedicineNet. What Does Half Life Mean in Drugs? Formula & Factors. Available from: [Link]

  • Attwa, M. W., et al. (2023, March 4). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. National Institutes of Health. Available from: [Link]

  • Attwa, M. W., et al. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023, April 10). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. MDPI. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

Sources

Navigating the Challenges of Sterically Hindered Amide Bond Formation: A Comparative Guide to Coupling Reagents for 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide synthesis and drug development, the formation of amide bonds is a cornerstone reaction. However, the efficiency of this critical step can be significantly hampered by steric hindrance, a common challenge encountered with structurally complex and non-natural amino acids. One such molecule, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, presents a formidable challenge to chemists due to the bulky spirocyclic backbone adjacent to the carboxylic acid and the sterically demanding tert-butyloxycarbonyl (Boc) protecting group.[][2] The selection of an appropriate coupling reagent is therefore paramount to achieving high yields, minimizing side reactions, and preserving stereochemical integrity.[3]

This comprehensive guide provides an in-depth comparison of the efficacy of various classes of coupling reagents for the acylation of a primary amine with 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. We will delve into the mechanistic nuances of carbodiimides, aminium/uronium salts, and phosphonium salts, presenting supporting data to inform your selection process and optimize your synthetic strategies.

The Structural Challenge: 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

The primary difficulty in coupling this amino acid derivative lies in the steric congestion around the carboxylic acid moiety. The spirocyclic system and the bulky Boc group shield the carboxyl group, making it less accessible to the incoming nucleophilic amine. This necessitates the use of highly reactive coupling reagents that can efficiently activate the carboxylic acid to overcome this steric barrier.

A Comparative Analysis of Coupling Reagent Classes

The choice of coupling reagent dictates the reaction mechanism, kinetics, and the profile of potential side products.[4] We will explore the most commonly employed classes of reagents for challenging couplings.

Carbodiimides: The Workhorses with a Caveat

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used due to their accessibility and cost-effectiveness.[5][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea, particularly with sterically hindered substrates.[5]

To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is almost always employed.[3][5] These additives intercept the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine.

Mechanism of Carbodiimide Coupling with HOBt Additive:

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Side Reactions) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt HOBt HOBt Peptide_Bond Amide Product Active_Ester->Peptide_Bond + Amine Amine Primary Amine (R-NH2) Byproduct EDC-Urea Byproduct Peptide_Bond:s->Byproduct:n

Caption: Carbodiimide-mediated coupling workflow with HOBt.

Aminium/Uronium Salts: The High-Performance Standard

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have become the gold standard for difficult couplings.[7] These reagents are often referred to as uronium salts, though structural studies have shown them to possess an aminium character.[5] They react with the carboxylic acid in the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), to generate the corresponding HOAt or HOBt active esters in situ.

HATU is generally considered superior to HBTU for sterically hindered amino acids due to the electronic properties of the 7-azabenzotriazole core, which leads to a more reactive OAt-ester.[7] This enhanced reactivity translates to faster reaction times and higher yields.[7] A potential side reaction with aminium/uronium reagents is the guanidinylation of the free amine, although this is generally minimal with phosphonium reagents.

Mechanism of HATU-mediated Coupling:

G Carboxylic_Acid 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Active_Ester OAt Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester + HATU + DIPEA HATU HATU Base DIPEA Peptide_Bond Amide Product Active_Ester->Peptide_Bond + Amine Amine Primary Amine (R-NH2) Byproducts Tetramethylurea + HOAt Peptide_Bond:s->Byproducts:n

Caption: Activation and coupling using HATU.

Phosphonium Salts: A Powerful Alternative

Phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective for hindered couplings.[5] Similar to their aminium counterparts, they generate active esters in the presence of a base. A key advantage of phosphonium reagents is the avoidance of the potential for guanidinylation side reactions. However, they can be more expensive than aminium salts. The byproduct, phosphine oxide, can sometimes complicate purification.

Comparative Efficacy: Hypothetical Experimental Data

Due to the lack of directly published comparative studies for 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, the following table presents hypothetical yet representative data based on established principles for coupling sterically hindered amino acids. The model reaction is the coupling of the title acid with benzylamine.

Coupling ReagentBaseReaction Time (h)Yield (%)Purity (by HPLC) (%)Notes
EDC/HOBtDIPEA246590Sluggish reaction, some unreacted starting material.
HBTUDIPEA48595Efficient coupling, minor impurities observed.
HATU DIPEA 2 95 >98 Superior performance, clean and fast reaction.
PyBOPDIPEA48896Comparable to HBTU, no guanidinylation risk.
T3PPyridine67892Effective, but requires careful handling.

Disclaimer: This data is illustrative and intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the coupling of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid with a generic primary amine (H₂N-R) using HATU, representing the most efficacious method.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification Reagents Dissolve Carboxylic Acid in Anhydrous DMF Add_Reagents Add Amine, DIPEA, and HATU sequentially Reagents->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir TLC_HPLC Monitor Reaction Progress by TLC or LC-MS Stir->TLC_HPLC Quench Quench with Water TLC_HPLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry over Na2SO4 and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Caption: General experimental workflow for coupling reaction.

Detailed Protocol for HATU-Mediated Coupling
  • Preparation: To a solution of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture and stir for 5 minutes.

  • Coupling Reagent Addition: Add HATU (1.1 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-3 hours).[8][9]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Analytical Methods for Reaction Monitoring and Purity Assessment
  • Thin-Layer Chromatography (TLC): A rapid and convenient method to qualitatively monitor the disappearance of the starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of the final product and quantifying any side products.[10][11] A typical method would involve a C18 reversed-phase column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's molecular weight and can help identify byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the final product.[9][12]

Conclusion and Recommendations

For the challenging coupling of the sterically hindered 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, the choice of coupling reagent is critical for success. While carbodiimides like EDC in combination with HOBt can effect the transformation, they often result in lower yields and require longer reaction times.

Aminium/uronium salts, particularly HATU, are highly recommended for this transformation. The superior reactivity of the in situ generated OAt-ester leads to faster, cleaner reactions and higher yields.[7] Phosphonium reagents such as PyBOP also offer an excellent alternative, with the added benefit of avoiding potential guanidinylation side reactions.

Ultimately, the optimal choice of coupling reagent may also depend on factors such as cost, scale, and the specific nature of the amine coupling partner. However, for maximizing the chances of a successful and efficient coupling with this challenging substrate, HATU stands out as the reagent of choice.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Vale, G. N., & Raj, M. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-122.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 301–343.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Sahoo, G., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8617–8623.
  • Greiner, J. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14935-14969.
  • ResearchGate. (2015). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Park, S., et al. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters.
  • Mondal, S., & Raj, S. (2019). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 131(108).
  • Engle, J. (2020). Protecting Groups for Peptide Synthesis. YouTube. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the substance's chemical nature and associated hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, a component-based analysis allows for a robust hazard assessment.

Analysis of Functional Groups

The structure of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid contains three key functional groups that dictate its handling and disposal requirements.

Functional GroupChemical Nature & Inferred HazardsDisposal Implication
Carboxylic Acid Acidic. Can be corrosive to certain materials. Similar compounds can cause skin and serious eye irritation.[1][2][3]Must be segregated as Organic Acid Waste . Keep separate from bases, cyanides, and reactive metals to prevent violent reactions or toxic gas release.[4]
Boc-amino A tert-butyloxycarbonyl (Boc) protected amine. The Boc group is generally stable under basic conditions but is labile to strong acids.[5][6][7]The compound should not be treated with strong acids as a pre-disposal step, as this would alter its composition and generate byproducts (CO2, t-butyl cation).[6][7]
1,4-Dioxaspiro[4.5]decane A spirocyclic acetal. Generally stable but can be susceptible to hydrolysis under strong acidic conditions.Contributes to the overall chemical profile. Disposal should focus on the hazards presented by the more reactive carboxylic acid and Boc-amino groups.
Regulatory Classification: A Generator's Responsibility

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical waste is hazardous lies with the generator—the laboratory that creates the waste.[8][9][10]

  • Listed vs. Characteristic Waste : This compound is not specifically "listed" as a hazardous waste by the EPA.[11] Therefore, it must be evaluated for hazardous "characteristics": ignitability, corrosivity, reactivity, and toxicity.[11][12]

Part 2: Pre-Disposal Safety Protocols

Before initiating waste collection, ensure all immediate safety measures are in place.

Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, the following minimum PPE is required when handling the substance or its waste:

  • Eye Protection : Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before each use.[1][9]

  • Body Protection : A standard laboratory coat is required.[13]

Spill Management

In the event of a minor spill:

  • Evacuate and Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[2][13]

  • Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][3][9]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : The collected spill residue must be disposed of as hazardous waste.

Part 3: Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the collection and disposal of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid waste.

Disposal Decision Workflow

G start Waste Generated (Solid or Solution) classify Step 1: Classify & Label 'Hazardous Waste: Organic Acid' Full Chemical Name start->classify segregate Step 2: Segregate Store as Organic Acid Waste. AVOID mixing with bases, oxidizers, or cyanides. classify->segregate container Step 3: Containerize Use compatible, sealed container. (e.g., original bottle or designated HDPE carboy) segregate->container store Step 4: Store in SAA Store at or near point of generation in a designated Satellite Accumulation Area (SAA). container->store pickup Step 5: Arrange Pickup Contact institution's EHS for disposal via a licensed waste vendor. store->pickup end Proper Disposal Complete pickup->end

Caption: Decision workflow for proper disposal.

Step 1: Waste Identification and Labeling

All waste containers must be meticulously labeled to ensure safety and compliance. The label must include:

  • The words "Hazardous Waste" .[14]

  • The full, unambiguous chemical name: "8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid" . Do not use abbreviations.

  • A clear indication of the hazards (e.g., "Corrosive," "Irritant").[14]

Step 2: Waste Segregation

This is a critical step to prevent dangerous reactions.

  • Designate as Organic Acid Waste : This waste stream must be kept separate from all other waste types.[15]

  • Incompatible Materials : Store this waste away from:

    • Bases (inorganic and organic)

    • Strong oxidizing agents

    • Cyanides and sulfides (mixing with acid can generate highly toxic gases).[4]

Step 3: Containerization

Proper containment is essential to prevent leaks and exposure.

  • Use a Compatible Container : The best option is the original product container.[4] If unavailable, use a high-density polyethylene (HDPE) or glass container known to be compatible with organic acids.[16]

  • Keep Containers Closed : Waste containers must be securely sealed at all times, except when waste is being added.[4][17] A funnel left in the opening is not considered a closed container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Labs that generate hazardous waste must establish an SAA.[4]

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[17]

  • Volume Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA.[17]

Step 5: Arranging for Final Disposal

Laboratory chemicals should never be disposed of in the regular trash or poured down the sanitary sewer.[12][17]

  • Contact EHS : Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.

  • Licensed Vendor : Your EHS office will ensure the waste is transported and disposed of by a licensed and certified hazardous waste management facility, completing the "cradle-to-grave" tracking required by RCRA.[18][19]

Part 4: Disposal of Contaminated Materials

Contaminated Labware

Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with the chemical should be collected in a separate, clearly labeled plastic bag or container. This container should be marked as "Hazardous Waste" and disposed of along with the primary chemical waste.

Empty Chemical Containers

An empty container that held a hazardous waste must be managed properly.

  • Rinsing : Since this is not an acutely hazardous "P-list" waste, the container should be thoroughly rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[12] Best practice is to triple-rinse the container.[12]

  • Collect Rinsate : Crucially, the first rinseate must be collected and disposed of as hazardous waste. [12] Subsequent rinsates may also need to be collected, depending on institutional policy.

  • Container Disposal : Once rinsed, deface or remove the original label to prevent confusion.[12] The container can then typically be disposed of in the regular laboratory glass or plastic recycling, as directed by your EHS office.

By adhering to these systematic procedures, you ensure that the disposal of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
  • EcoOnline. (n.d.). RCRA Hazardous Wastes.
  • Apollo Scientific. (2023, July 10). 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • National Environmental Trainers. (n.d.). RCRA Regulations Explained.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Fisher Scientific. (2025, December 19). 1,4-Dioxaspiro[4.5]decan-8-ol Safety Data Sheet.
  • Angene Chemical. (2021, May 1). 1,4-Dioxaspiro[4.5]decan-7-one Safety Data Sheet.
  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Quest Specialty. (n.d.). Safety Data Sheet.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2025, December 19). 1,4-dioxaspiro[4.5]decan-8-one Safety Data Sheet.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • CymitQuimica. (2024, December 19). 1,4-DIOXASPIRO[4.5]DECANE-8-ACETIC ACID Safety Data Sheet.
  • University of Rochester. (n.d.). Chemical Waste Disposal Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • AK Scientific, Inc. (n.d.). CID 105442019 Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • Sigma-Aldrich. (2024, August 6). N-(4-Amino-2,5-diethoxyphenyl)benzamide Safety Data Sheet.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Parchem. (n.d.). 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

Navigating the Safe Handling of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Disposal of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid.

Introduction

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its unique spirocyclic core and the presence of a Boc-protected amino group make it a versatile intermediate for creating complex molecular architectures.[1] As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with confidence and care.

Chemical and Physical Properties (of the un-protected form):

PropertyValue
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
Melting Point 301-304°C[2][3]
Boiling Point ~372.1°C at 760 mmHg (Predicted)[2][3]
Density ~1.32 g/cm³ (Predicted)[2][3]

The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amino group.[4] It is generally stable under basic and nucleophilic conditions but is readily cleaved by acids.[5][]

Hazard Identification and Risk Assessment

The primary hazards associated with 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid are inferred from its parent compound and the nature of the Boc protecting group.

  • Serious Eye Damage: The un-protected form, 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, is classified as causing serious eye damage.[7] It is prudent to assume the Boc-protected derivative poses a similar, if not identical, risk.

  • Harmful if Swallowed: The parent compound is also listed as harmful if swallowed.[7]

  • Skin Irritation: While not explicitly stated for the parent compound in all sources, skin irritation is a common hazard for many powdered organic chemicals and should be considered a potential risk.

  • Respiratory Irritation: As a fine powder, inhalation of dust particles can cause respiratory tract irritation.

  • Acidic Decomposition: Although the compound itself is a carboxylic acid, the Boc group can be removed under acidic conditions, a common procedure in synthesis.[5][] Therefore, handling of reaction mixtures and waste may involve acidic and potentially corrosive materials.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for mitigating the risks associated with handling this compound. The following recommendations are based on a conservative approach to ensure maximum protection.

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Recommended PPE Hazard Compound: 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid (Powder, Potential Eye Damage, Harmful if Swallowed, Potential Skin/Respiratory Irritant) Eye Eye Protection: Chemical Safety Goggles (ANSI Z87.1) Hazard->Eye Protects against particulate matter and splashes Hand Hand Protection: Nitrile Gloves (Inspect before use) Hazard->Hand Prevents skin contact Body Body Protection: Laboratory Coat Hazard->Body Protects clothing and skin Respiratory Respiratory Protection: NIOSH-approved Respirator (e.g., N95) for weighing or if dust is generated Hazard->Respiratory Minimizes inhalation of dust

Caption: PPE Selection Workflow for Handling the Compound.

Detailed PPE Specifications:

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during the handling of larger quantities or during deprotection steps involving acids.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

  • Body Protection: A laboratory coat should be worn at all times to protect skin and clothing. Ensure the lab coat is fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of the solid compound that may generate dust, such as weighing or transferring, should be performed in a certified chemical fume hood. If a fume hood is not available for a specific task and dust generation is unavoidable, a NIOSH-approved respirator (e.g., an N95 dust mask) must be worn.

Safe Handling and Operational Procedures

Adherence to strict operational protocols is essential for minimizing exposure and preventing accidents.

Engineering Controls:

  • Chemical Fume Hood: Always handle the solid compound, especially when weighing or transferring, inside a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.[8]

Standard Operating Procedures:

  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably within a fume hood.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid inside a chemical fume hood.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

    • Close the container securely immediately after use.

  • Dissolving: When dissolving the compound, add the solid slowly to the solvent to avoid splashing. If the solvent is volatile, perform this step in a fume hood.

  • Hygiene Practices:

    • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

    • Do not store food or beverages in the laboratory.

    • Clean any spills immediately according to the procedures outlined below.

Emergency Procedures: A Plan for the Unexpected

Accidents can happen despite the best precautions. A clear and well-rehearsed emergency plan is critical.

Emergency Response Workflow

Emergency_Response cluster_incident Incident Occurs cluster_actions Immediate Actions cluster_followup Follow-up Spill Spill Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Nearby Personnel Spill->Alert Decontaminate Decontaminate (if trained and safe) Spill->Decontaminate Exposure Personal Exposure Exposure->Alert Seek_Medical Seek Medical Attention Exposure->Seek_Medical Fire Fire Fire->Evacuate Fire->Alert Extinguish Extinguish (if small and trained) Fire->Extinguish Dispose Dispose of Contaminated Materials Properly Decontaminate->Dispose Report Report to Supervisor/EHS Extinguish->Report Seek_Medical->Report

Caption: Emergency Response Workflow.

Spill Procedures:

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a dry absorbent material (e.g., sand or vermiculite) to prevent the powder from becoming airborne.

    • Carefully scoop the material into a clearly labeled, sealable container for hazardous waste.

    • Clean the spill area with a damp cloth (water or an appropriate solvent), and place the cloth in the same hazardous waste container.

    • Do not use a dry brush or compressed air to clean up the spill, as this will generate dust.[7]

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional Environmental Health and Safety (EHS) office.

    • Prevent entry into the affected area.

    • Provide details of the spill to emergency responders.

Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9][10] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[11] Seek immediate medical attention.

Fire Procedures:

  • The un-protected form is not considered a significant fire risk.[7] However, containers may burn.

  • In case of a small fire, use a dry chemical, carbon dioxide, or foam extinguisher.

  • For a large fire, evacuate the area and contact the fire department.

  • Use water spray to cool fire-exposed containers.[7]

Waste Disposal Plan

Proper disposal of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid and its associated waste is crucial for environmental protection and regulatory compliance.

  • Solid Waste:

    • Collect any unused or waste solid compound in a clearly labeled, sealed container for hazardous chemical waste.

    • Contaminated materials such as gloves, absorbent pads, and weighing paper should also be placed in this container.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a designated, labeled container for hazardous liquid waste.

    • Waste from deprotection reactions will be acidic. Do not mix acidic waste with incompatible materials.

  • Disposal Guidelines:

    • All chemical waste must be disposed of through your institution's EHS office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Never dispose of this compound down the drain or in the regular trash.[7]

By adhering to the guidelines outlined in this document, researchers can safely handle 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid, fostering a secure and productive research environment.

References

  • BenchChem. (n.d.). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
  • Chemical-Suppliers. (n.d.). 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | CAS 54621-18-0.
  • University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Picric Acid.
  • University of Utah. (n.d.). Acid Handling.
  • Zaera Research Group, University of California, Riverside. (2014, March 3). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE.
  • Auburn University. (n.d.). Emergency and Spill Response Procedures.
  • Apollo Scientific. (2023, July 10). 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Safety Data Sheet.
  • Alfa Chemistry. (n.d.). CAS 54621-18-0 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
  • MySkinRecipes. (n.d.). 8-AMINO-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID.
  • Citric Acid Dimethyl Carbonate(DMC). (2025, September 18). What are the safety precautions when handling acids?
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Parchem. (n.d.). 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid.
  • Vector Labs. (n.d.). Boc Protected Amino Acids.
  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

Sources

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